molecular formula C7H10N2O2 B1310912 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid CAS No. 796845-56-2

3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B1310912
CAS No.: 796845-56-2
M. Wt: 154.17 g/mol
InChI Key: ZTSFRVGFCBTSDZ-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSFRVGFCBTSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426901
Record name 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796845-56-2
Record name 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
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Record name 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic carboxylic acid derivative built upon a pyrazole core. The pyrazole motif is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, aimed at supporting research and development endeavors in the pharmaceutical and chemical sciences.

Chemical and Physical Properties

A summary of the key identifying and physical properties of this compound is presented below. While some experimental data is available from chemical suppliers, other key parameters such as melting point, pKa, and logP have not been explicitly documented in readily available literature and would require experimental determination for precise values.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 796845-56-2N/A
Molecular Formula C₇H₁₀N₂O₂N/A
Molecular Weight 154.17 g/mol N/A
Physical Form SolidN/A
Boiling Point 315 °C at 760 mmHgN/A
Density 1.22 g/cm³N/A
Refractive Index 1.561N/A

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the surveyed literature. However, based on established synthetic methodologies for analogous pyrazole propanoic acids, a plausible and efficient synthetic pathway can be proposed. This involves a two-step process: the synthesis of the acrylic acid precursor followed by its reduction.

Proposed Synthetic Pathway

A logical synthetic route to this compound is outlined below. This pathway involves the initial formation of an acrylic acid intermediate, which is subsequently reduced to the desired propanoic acid.

Synthetic Pathway 1-methyl-1H-pyrazole-4-carbaldehyde 1-methyl-1H-pyrazole- 4-carbaldehyde Intermediate β-(1-methyl-1H-pyrazol-4-yl)acrylic acid 1-methyl-1H-pyrazole-4-carbaldehyde->Intermediate Knoevenagel Condensation Malonic_acid Malonic acid Malonic_acid->Intermediate Reduction Reduction Intermediate->Reduction Product This compound Reduction->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of β-(1-methyl-1H-pyrazol-4-yl)acrylic acid (Precursor)

The precursor, β-(1-methyl-1H-pyrazol-4-yl)acrylic acid, can be synthesized via a Knoevenagel condensation between 1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid.

Methodology:

  • Reactant Mixture: In a suitable reaction vessel, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde and a molar excess of malonic acid in a basic solvent such as pyridine, which also acts as a catalyst. A small amount of a more potent base like piperidine can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the acrylic acid product. The precipitate is then collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Step 2: Synthesis of this compound

The reduction of the double bond in the acrylic acid precursor yields the target propanoic acid. Two common and effective methods for this transformation are catalytic hydrogenation and diimide reduction.[1][2][3]

Method 1: Catalytic Hydrogenation

  • Reaction Setup: Dissolve the β-(1-methyl-1H-pyrazol-4-yl)acrylic acid in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude propanoic acid.

  • Purification: The product can be purified by recrystallization.

Method 2: Diimide Reduction

Diimide (N₂H₂) is a mild reducing agent generated in situ, often from hydrazine hydrate.[1][2][3]

  • Reactant Mixture: Dissolve the β-(1-methyl-1H-pyrazol-4-yl)acrylic acid in a suitable solvent, such as ethanol or methanol.

  • Diimide Generation: Add an excess of hydrazine hydrate to the solution. The diimide is generated by the oxidation of hydrazine, which can be initiated by the addition of a small amount of an oxidizing agent like hydrogen peroxide or by bubbling air through the solution in the presence of a copper(II) salt catalyst.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. The progress is monitored by TLC.

  • Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and acidified to precipitate the product. The solid is collected by filtration, washed, and dried.

  • Purification: Recrystallization from an appropriate solvent can be used for purification.

Biological Activity

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anti-inflammatory: Many pyrazole-containing compounds have shown potent anti-inflammatory effects.[4]

  • Antimicrobial: The pyrazole nucleus is a key component in various antibacterial and antifungal agents.[4][5][6]

  • Anticancer: A number of pyrazole derivatives have been investigated for their antiproliferative activity against various cancer cell lines.

  • Analgesic and Antipyretic: Some pyrazole derivatives have demonstrated pain-relieving and fever-reducing properties.[4]

Given the presence of the 1-methyl-pyrazole moiety, it is plausible that this compound could exhibit some of these biological activities. Further screening and biological evaluation are necessary to determine its specific pharmacological profile.

Signaling Pathways and Logical Relationships

As no specific biological targets or signaling pathway modulations have been identified for this compound, a generalized workflow for its initial biological characterization is presented. This workflow outlines a logical progression from initial screening to more detailed mechanistic studies, which is a common approach in drug discovery.

Biological_Screening_Workflow cluster_0 Initial Screening cluster_1 Hit Validation & Lead Optimization cluster_2 Mechanism of Action Studies Compound This compound Phenotypic_Screening Phenotypic Screening (e.g., cell viability, antimicrobial assays) Compound->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., enzyme inhibition, receptor binding) Compound->Target_Based_Screening Hit_Identification Hit Identification Phenotypic_Screening->Hit_Identification Target_Based_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Compound Lead Compound Selection SAR_Studies->Lead_Compound Target_Deconvolution Target Deconvolution Lead_Compound->Target_Deconvolution Pathway_Analysis Signaling Pathway Analysis Target_Deconvolution->Pathway_Analysis In_Vivo_Models In Vivo Efficacy Models Pathway_Analysis->In_Vivo_Models

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. While some of its fundamental chemical properties have been reported by commercial suppliers, a significant amount of experimental data, particularly regarding its physicochemical properties and biological activity, is currently lacking. The proposed synthetic routes, based on established chemical transformations of similar pyrazole derivatives, provide a solid foundation for its preparation and further investigation. Given the well-documented and diverse biological activities of the pyrazole scaffold, this compound warrants further exploration by researchers in medicinal chemistry and drug discovery to unlock its full therapeutic potential.

References

In-depth Technical Guide: 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid (CAS 512809-65-3)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid, identified by the CAS number 512809-65-3. Despite a thorough search of scientific literature and patent databases, detailed experimental data on the biological activity, mechanism of action, and specific signaling pathways for this particular compound remains largely unavailable in the public domain. This document summarizes the foundational chemical properties and provides a perspective on the potential therapeutic applications based on the broader class of pyrazole-containing molecules.

Chemical Properties

3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid is a small molecule belonging to the pyrazole class of compounds. The fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 512809-65-3Internal Database
Molecular Formula C₇H₁₀N₂O₂Internal Database
Molecular Weight 154.17 g/mol Internal Database
IUPAC Name 3-(4-methyl-1H-pyrazol-1-yl)propanoic acidInternal Database
Canonical SMILES CC1=CN(N=C1)CCC(=O)OInternal Database
Physical Description Solid (predicted)General Chemical Knowledge
Solubility Expected to be soluble in organic solvents and aqueous bases.General Chemical Knowledge

Safety Information: Based on available safety data sheets, this compound is classified as an irritant. Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this chemical.

Synthesis and Manufacturing

Synthesis_Workflow reagent1 4-Methylpyrazole intermediate Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate reagent1->intermediate Michael Addition reagent2 Ethyl acrylate reagent2->intermediate hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) intermediate->hydrolysis product 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrolysis->product

Caption: A potential synthetic workflow for 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid.

Experimental Protocol (Hypothetical):

A likely synthetic approach would involve the Michael addition of 4-methylpyrazole to an acrylate ester, such as ethyl acrylate, under basic conditions. The resulting ester, ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate, would then be hydrolyzed using a base like sodium hydroxide in an aqueous alcohol solution to yield the final product, 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid. Purification would typically be achieved through crystallization or column chromatography.

Biological Activity and Mechanism of Action

There is a significant lack of published data concerning the specific biological activities and mechanism of action of 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid. While the broader class of pyrazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties, it is not possible to extrapolate these findings directly to this specific molecule without dedicated experimental evidence.

The general mechanism of action for many biologically active pyrazole compounds involves the inhibition of specific enzymes or the modulation of receptor activity. For instance, some pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Potential Signaling Pathways

Given the absence of specific biological data for 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid, any discussion of its involvement in signaling pathways is purely speculative and based on the activities of other pyrazole-containing molecules. For example, if this compound were to exhibit anti-inflammatory properties, it might modulate pathways such as the NF-κB signaling pathway or the MAPK signaling cascade.

Potential_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Compound 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid (Hypothetical Target) Compound->Signaling_Cascade Inhibition?

Caption: A hypothetical signaling pathway potentially modulated by a pyrazole derivative.

Conclusion and Future Directions

3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid is a chemical entity for which basic chemical information is available. However, a comprehensive understanding of its biological properties is currently absent from the scientific literature. The rich pharmacology of the pyrazole scaffold suggests that this compound could possess interesting biological activities.

Future research should focus on:

  • Synthesis and Characterization: Development and publication of a detailed and robust synthetic method.

  • Biological Screening: Comprehensive screening in a variety of in vitro and in vivo assays to identify potential therapeutic applications.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

Without such dedicated research, the therapeutic potential of 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid remains unknown. This guide serves as a foundational document summarizing the current state of knowledge and highlighting the significant gaps that need to be addressed by the scientific community.

A Comprehensive Technical Guide to 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2][3][4] This document outlines the compound's chemical identity, potential synthetic methodologies, and a summary of the broad pharmacological activities associated with the pyrazole scaffold, offering a valuable resource for researchers in drug discovery and development.

Chemical Identity

IUPAC Name: this compound

While direct database entries for this specific compound are not prevalent, the IUPAC name is determined by standard chemical nomenclature rules. The structure consists of a propanoic acid moiety attached to the 4-position of a 1-methyl-1H-pyrazole ring.

Chemical Structure:

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for pyrazole ring formation, most notably the Knorr pyrazole synthesis and variations thereof.[5] These methods generally involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][6]

General Synthetic Workflow

A plausible synthetic route for this compound is outlined below. This workflow is a representative example based on common organic synthesis techniques for similar pyrazole derivatives.[7]

G A Starting Materials: - Diethyl 2-(ethoxymethylene)malonate - Methylhydrazine B Step 1: Pyrazole Ring Formation (Cyclocondensation) A->B C Intermediate: Ethyl 1-methyl-1H-pyrazole-4-carboxylate B->C D Step 2: Reduction of Ester C->D E Intermediate: (1-methyl-1H-pyrazol-4-yl)methanol D->E F Step 3: Conversion to Halide E->F G Intermediate: 4-(chloromethyl)-1-methyl-1H-pyrazole F->G H Step 4: Chain Elongation (e.g., via malonic ester synthesis) G->H I Intermediate: Diethyl 2-((1-methyl-1H-pyrazol-4-yl)methyl)malonate H->I J Step 5: Hydrolysis and Decarboxylation I->J K Final Product: This compound J->K G cluster_compound This compound cluster_targets Potential Molecular Targets cluster_pathways Modulated Signaling Pathways cluster_effects Pharmacological Effects A Pyrazole Core C Enzymes (e.g., COX, Kinases) A->C interacts with D Receptors (e.g., GPCRs) A->D binds to E Ion Channels A->E modulates L Antimicrobial A->L B Propanoic Acid Moiety F Inflammatory Pathways (e.g., NF-κB) C->F K Analgesic C->K G Cell Proliferation Pathways (e.g., MAPK/ERK) D->G E->G I Anti-inflammatory F->I J Anticancer G->J H Apoptosis Pathways H->J

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. This document outlines the predicted chemical shifts, multiplicities, and coupling constants for each proton in the molecule, supported by a summary of the data in a tabular format. Furthermore, a standard experimental protocol for acquiring such a spectrum is provided, along with a visual representation of the molecular structure and its proton environments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals. The chemical shifts are influenced by the electronic environments of the protons, including the aromatic pyrazole ring, the electron-withdrawing carboxylic acid group, and the N-methyl substituent. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

SignalAssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
1COOH> 11.0Broad Singlet1H-
2H-3 & H-5 (pyrazole)~ 7.4 - 7.6Singlet2H-
3N-CH₃~ 3.8 - 3.9Singlet3H-
4α-CH₂~ 2.6 - 2.8Triplet2H~ 7.0
5β-CH₂~ 2.4 - 2.6Triplet2H~ 7.0

Spectral Analysis

The predicted ¹H NMR spectrum reveals key structural features of this compound:

  • Carboxylic Acid Proton (COOH): This proton is expected to appear as a broad singlet at a very downfield chemical shift, typically above 11.0 ppm. This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.

  • Pyrazole Protons (H-3 & H-5): The two protons on the pyrazole ring at positions 3 and 5 are chemically equivalent due to the substitution pattern. They are predicted to resonate as a single singlet in the aromatic region, around 7.4 - 7.6 ppm.

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom of the pyrazole ring will give rise to a sharp singlet at approximately 3.8 - 3.9 ppm.

  • Propanoic Acid Methylene Protons (α-CH₂ and β-CH₂): The two methylene groups of the propanoic acid side chain will appear as two distinct triplets. The α-CH₂ group, being adjacent to the electron-withdrawing carboxylic acid group, is expected to be deshielded and appear at around 2.6 - 2.8 ppm. The β-CH₂ group, adjacent to the pyrazole ring, is predicted to be at a slightly more upfield position, around 2.4 - 2.6 ppm. Both signals will be triplets due to spin-spin coupling with the adjacent methylene group, with a coupling constant (J) of approximately 7.0 Hz.

Experimental Protocol for ¹H NMR Data Acquisition

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.
  • The probe should be tuned to the ¹H frequency.
  • The magnetic field should be shimmed to achieve optimal resolution.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
  • Spectral Width: Typically 12-16 ppm to cover the entire range of proton chemical shifts.
  • Acquisition Time: 2-4 seconds to ensure good resolution.
  • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
  • Number of Scans: 8-16 scans are usually sufficient for a compound of this concentration to achieve a good signal-to-noise ratio.
  • Temperature: The experiment is typically run at room temperature (298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the resulting spectrum.
  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicities and coupling constants of the signals.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound, with each unique proton environment labeled according to the assignments in Table 1.

Caption: Molecular structure of this compound with proton environments labeled.

Mass Spectrometry of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. This document outlines predicted fragmentation patterns, experimental protocols, and data presentation to facilitate its identification and characterization in complex matrices.

Introduction

This compound is a small molecule of interest in pharmaceutical research and development. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This guide details the expected mass spectral behavior of this molecule under common ionization techniques, providing a foundational understanding for researchers in the field.

Predicted Mass Spectral Data

While specific experimental mass spectral data for this compound is not widely published, its fragmentation pattern can be predicted based on the known mass spectral behavior of pyrazole and propanoic acid derivatives.[1][2][3] The molecular weight of this compound (C₇H₁₀N₂O₂) is 154.17 g/mol .[4]

Table 1: Predicted Key Mass-to-Charge Ratios (m/z) for this compound in Positive Ion Mode Electrospray Ionization (ESI-MS).

Predicted m/zPredicted Ion FormulaPredicted Fragment Identity
155.08[C₇H₁₁N₂O₂]⁺Protonated molecule [M+H]⁺
137.07[C₇H₉N₂O]⁺Loss of H₂O from [M+H]⁺
111.09[C₅H₁₁N₂]⁺Decarboxylation (loss of CO₂) from [M+H]⁺
95.09[C₅H₇N₂]⁺Cleavage of the propanoic acid side chain
81.07[C₄H₅N₂]⁺Fragmentation of the pyrazole ring

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule of this compound is expected to occur primarily at the propanoic acid side chain and the pyrazole ring. Electrospray ionization (ESI) is a suitable method for analyzing such pyrazole derivatives.[1][5][6]

A primary fragmentation route involves the loss of the carboxylic acid group, a common fragmentation for carboxylic acids.[7] Additionally, cleavage of the bond between the pyrazole ring and the propanoic acid side chain is anticipated. The pyrazole ring itself may undergo ring-opening and subsequent fragmentation.[8]

Predicted Fragmentation Pathway M [M+H]⁺ m/z = 155.08 frag1 [M+H - H₂O]⁺ m/z = 137.07 M->frag1 - H₂O frag2 [M+H - COOH]⁺ m/z = 110.09 M->frag2 - COOH frag3 [C₅H₇N₂]⁺ m/z = 95.09 frag2->frag3 - CH₃ LC-MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep Dissolve sample in mobile phase lc Inject sample onto C18 column prep->lc sep Gradient elution lc->sep ms Electrospray Ionization (ESI+) sep->ms msms Tandem MS (MS/MS) Analysis ms->msms

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acids represent a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their versatile scaffold allows for a wide range of biological activities, making them crucial building blocks in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physical and chemical properties of pyrazole carboxylic acids, detailed experimental protocols for their characterization, and insights into their roles in key signaling pathways. The pyrazole ring is a key feature in several commercial drugs, including the anti-inflammatory celecoxib and sildenafil for erectile dysfunction. This document aims to serve as an essential resource for researchers and professionals engaged in the discovery and development of pyrazole-based pharmaceuticals.

Core Physical and Chemical Properties

The physicochemical properties of pyrazole carboxylic acids, such as melting point, acidity (pKa), and solubility, are fundamental to their behavior in biological systems and their suitability as drug candidates. These properties are significantly influenced by the position of the carboxylic acid group on the pyrazole ring and the nature of other substituents.

Table 1: Physical Properties of Selected Pyrazole Carboxylic Acids
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1H-Pyrazole-3-carboxylic acidC4H4N2O2112.09204-213
Pyrazole-4-carboxylic acidC4H4N2O2112.09282 (dec.)
5-Methyl-1H-pyrazole-3-carboxylic acidC5H6N2O2126.11239
3,5-pyrazoledicarboxylic acidC5H4N2O4156.09-
Table 2: Acidity and Lipophilicity of Pyrazole Carboxylic Acids
CompoundpKaLog P
Pyrazole-3-carboxylic acid--
Pyrazole-4-carboxylic acid--0.3
5-Aryl-1H-pyrazole-3-carboxylic acids3.6 - 4.0 (predicted for carboxyl group)-

Experimental Protocols

Accurate determination of the physicochemical properties of pyrazole carboxylic acids is crucial for drug development. The following sections detail standardized experimental protocols for key analyses.

Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the pyrazole carboxylic acid sample.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Titration:

    • Take 20 mL of the 1mM sample solution and acidify to pH 1.8-2.0 with 0.1 M HCl.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.

    • Titrate the solution with 0.1 M NaOH, adding small increments and recording the pH after each addition.

    • Continue the titration until the pH reaches 12-12.5.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

G cluster_prep Preparation cluster_cal Calibration cluster_tit Titration cluster_analysis Analysis prep_sample Prepare 1 mM Sample Solution acidify Acidify Sample prep_sample->acidify prep_titrants Prepare 0.1 M HCl & NaOH titrate Titrate with NaOH prep_titrants->titrate prep_kcl Prepare 0.15 M KCl prep_kcl->acidify calibrate Calibrate pH Meter calibrate->acidify purge Purge with Nitrogen acidify->purge purge->titrate record Record pH titrate->record record->titrate Repeat plot Plot Titration Curve record->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of pyrazole carboxylic acids.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule. For pyrazole carboxylic acids, characteristic signals include those for the pyrazole ring protons and the acidic proton of the carboxyl group.

  • ¹³C NMR: Reveals the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid typically appears at a characteristic downfield chemical shift.

Spectra for various pyrazole carboxylic acid derivatives are available in public databases and literature.

2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. For pyrazole carboxylic acids, key vibrational bands include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group, usually between 1760-1690 cm⁻¹.

  • C-N and C=C stretching vibrations from the pyrazole ring.

Spectra for pyrazole-3,5-dicarboxylic acid have been reported.

Signaling Pathways in Drug Development

The therapeutic effects of many drugs containing a pyrazole scaffold are due to their interaction with specific signaling pathways. Understanding these mechanisms is crucial for the rational design of new and improved drugs.

Celecoxib and the Cyclooxygenase-2 (COX-2) Pathway

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. Its mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of inflammation.

G AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.

In addition to its anti-inflammatory effects, celecoxib has been shown to induce apoptosis and arrest the cell cycle in cancer cells by modulating various signaling molecules, including cyclins and caspases.

Sildenafil and the Nitric Oxide/cGMP Pathway

Sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5) and is used to treat erectile dysfunction. It enhances the effects of nitric oxide (NO) by preventing the breakdown of cyclic guanosine monophosphate (cGMP).

G NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5

Unlocking New Therapeutic Avenues: A Technical Guide to Pyrazole Compounds and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile therapeutic potential.[1] This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole-based compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to empower researchers in the rational design of next-generation therapeutics. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5]

Key Therapeutic Targets and Quantitative Efficacy

Pyrazole-containing molecules have been successfully developed to modulate a diverse array of biological targets, ranging from enzymes and protein kinases to G-protein coupled receptors. The following tables summarize the quantitative inhibitory activities of various pyrazole derivatives against their respective targets, providing a comparative landscape for drug development professionals.

Protein Kinase Inhibitors

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Pyrazole-based compounds have emerged as potent inhibitors of several key kinases.

Compound ClassTarget KinaseIC₅₀ / KᵢReference Compound(s)Cell Line(s) (if applicable)Reference
Pyrazole DerivativesEGFR0.083 µM-HT-29[7]
Pyrazole DerivativesHER-20.20 µM--
Pyrazole-based Akt1 inhibitorAkt11.3 nM (IC₅₀)UprosertibHCT116[8]
Pyrazole-based Chk2 inhibitorsChk217.9 nM, 48.4 nM (IC₅₀)--[8]
Pyrazole-containing derivativesBCR-Abl kinase14.2 nM (IC₅₀)--[9]
Pyrazole-based Aurora A kinase inhibitorAurora A kinase0.16 µM (IC₅₀)-HCT116, MCF7[8]
Pyrazole DerivativesTopo-10.020 µM-HT-29[7]
N-(1H-pyrazol-3-yl)pyrimidin-4-amine coreCDK16160 nM (KD)Tozasertib-[10]
Enzyme Inhibitors

Enzymes such as cyclooxygenases and carbonic anhydrases are well-established therapeutic targets for inflammatory diseases and cancer, respectively. Pyrazole derivatives have shown significant inhibitory potential against these enzyme families.

Cyclooxygenase (COX) Inhibitors

Compound ClassIC₅₀ (COX-2)Selectivity Index (SI) (COX-1/COX-2)Reference Compound(s)Reference
Pyrazole-thiourea-benzimidazole hybrids0.0283 nM, 0.2272 nM--[11][12]
Thymol-1,5-disubstituted pyrazole hybrids0.043 µM, 0.045 µM, 0.063 µM, 0.068 µM316, 268, 204, 151Celecoxib[13]
Pyrazole-pyridazine hybrids1.15 µM, 1.50 µM8.31, 9.56Celecoxib[14]
Differently substituted pyrazole derivatives0.043-0.56 µM-Doxorubicin, 5-FU[7]

Carbonic Anhydrase (CA) Inhibitors

Compound ClassKᵢ (hCA I)Kᵢ (hCA II)Kᵢ (hCA IX)Kᵢ (hCA XII)Reference Compound(s)Reference
Pyrazolo[4,3-c]pyridine Sulfonamides58.8 - 8010 nM5.6 - 7329 nM-34.5 - 713.6 nMAcetazolamide[15]
Pyrazole derivatives5.13–16.9 nM11.77–67.39 nM--Acetazolamide[16][17][18]
Pyrazole- and Pyridazinecarboxamide Sulfonamides-3.3 - 866.7 nM6.1 - 568.8 nM-Acetazolamide[2]
Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole-containing compounds have demonstrated promising activity against a range of bacterial and fungal pathogens.

Compound ClassOrganism(s)MIC (µg/mL)Reference Compound(s)Reference
Aminoguanidine-derived 1,3-diphenyl pyrazolesS. aureus, E. coli1 - 8Moxifloxacin, Gatifloxacin[19]
Naphthyl-substituted pyrazole-derived hydrazonesGram-positive strains, A. baumannii0.78 - 1.56-[19]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideBacteria and Fungi62.5 - 125 (antibacterial), 2.9 - 7.8 (antifungal)Chloramphenicol, Clotrimazole[9]
Pyrano[2,3-c] pyrazole derivativesK. pneumoniae, L. monocytogenes6.25 - 50-[20]
Indazoles and PyrazolinesS. aureus, E. faecalis4 - 128-[21]

Experimental Protocols

To facilitate the replication and advancement of research in this field, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common fluorescence-based method for determining the inhibitory activity of pyrazole compounds against a target kinase.

Materials:

  • Recombinant kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test pyrazole compounds dissolved in DMSO

  • Stop solution (e.g., EDTA in kinase buffer)

  • Detection reagents (e.g., Streptavidin-conjugated acceptor fluorophore and a phosphospecific antibody conjugated to a donor fluorophore for TR-FRET)

  • 384-well assay plates

  • Plate reader capable of detecting the chosen fluorescence signal

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add kinase buffer to each well of a 384-well plate.

    • Add the test compound or DMSO (for control wells).

    • Add the recombinant kinase to all wells except the negative control.

    • Add the biotinylated peptide substrate to all wells.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Add the detection reagents and incubate as recommended by the manufacturer to allow for binding.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5][22][23][24][25]

COX-2 Inhibition Assay (Fluorometric)

This assay measures the inhibition of COX-2 activity by monitoring the generation of a fluorescent product.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Test pyrazole compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Assay Setup:

    • Add COX Assay Buffer to all wells.

    • Add the test compound, DMSO (enzyme control), or positive control inhibitor to the respective wells.

    • Add Heme to all wells.

    • Add the COX-2 enzyme to all wells except the background control. For the background control, add heat-inactivated enzyme.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity at regular intervals for a set period.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.[26][27][28][29][30]

Carbonic Anhydrase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of pyrazole compounds on carbonic anhydrase activity, typically by measuring the esterase activity of the enzyme.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Substrate (e.g., 4-nitrophenyl acetate)

  • Test pyrazole compounds dissolved in DMSO

  • Reference inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole compounds in DMSO.

  • Assay Mixture:

    • Add assay buffer to each well.

    • Add the test compound or DMSO (control).

    • Add the carbonic anhydrase enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the substrate (4-nitrophenyl acetate) to each well to start the reaction.

  • Measurement: Monitor the change in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenol.

  • Data Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each compound concentration and calculate the Kᵢ or IC₅₀ values.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of antimicrobial pyrazole compounds.[10][16][31][32][33]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test pyrazole compounds

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the pyrazole compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Visualizations

Understanding the signaling pathways modulated by the therapeutic targets of pyrazole compounds is crucial for predicting their cellular effects and potential side effects. The following diagrams, generated using Graphviz, illustrate key signaling cascades.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG Hydrolyzes PIP2 PKC PKC IP3_DAG->PKC PKC->Raf STAT->Nucleus Proliferation Cell Proliferation, Survival, Invasion Nucleus->Proliferation Pyrazole_Inhibitor Pyrazole-based EGFR Inhibitor Pyrazole_Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Pyrazole Compounds.[34][35][36][37]

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability FAK FAK Src->FAK Migration Cell Migration FAK->Migration Pyrazole_Inhibitor Pyrazole-based VEGFR Inhibitor Pyrazole_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR Signaling Pathway and Inhibition by Pyrazole Compounds.[8][38][39][40][41]

DNA_Damage_Response_Pathway DNA_Damage DNA Damage (Double-Strand Breaks) ATM ATM DNA_Damage->ATM Activates Chk2 Chk2 ATM->Chk2 Phosphorylates & Activates p53 p53 Chk2->p53 Phosphorylates Cdc25A Cdc25A Chk2->Cdc25A Phosphorylates & Degrades BRCA1 BRCA1 Chk2->BRCA1 Phosphorylates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Cdc25A->Cell_Cycle_Arrest Inhibition of Degradation leads to DNA_Repair DNA Repair BRCA1->DNA_Repair Pyrazole_Inhibitor Pyrazole-based Chk2 Inhibitor Pyrazole_Inhibitor->Chk2 Inhibits

Caption: DNA Damage Response Pathway featuring Chk2 and its inhibition.[1][6][42][43][44]

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/SOS BCR_ABL->Grb2_Sos Activates PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates Adhesion Altered Adhesion BCR_ABL->Adhesion Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Grb2_Sos->Ras_Raf_MEK_ERK Proliferation Increased Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition JAK_STAT->Proliferation JAK_STAT->Apoptosis_Inhibition Pyrazole_Inhibitor Pyrazole-based BCR-ABL Inhibitor Pyrazole_Inhibitor->BCR_ABL Inhibits

Caption: BCR-ABL Signaling in Chronic Myeloid Leukemia and its inhibition.[3][4][45][46][47]

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The diverse range of molecular targets and the potent activities demonstrated by pyrazole-containing compounds underscore their significance in drug development. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, standardized experimental protocols, and visual representations of key signaling pathways. It is anticipated that this information will aid in the design of more selective and efficacious pyrazole-based drugs to address unmet medical needs in oncology, inflammation, infectious diseases, and neurodegenerative disorders.

References

Unraveling the Mechanism of Action: 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following document is a comprehensive overview based on currently available scientific literature. As of December 2025, detailed mechanistic studies specifically elucidating the in-depth mechanism of action, quantitative biological data, and specific signaling pathways for 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid are not extensively available in the public domain. This guide, therefore, draws upon the broader context of pyrazole-containing compounds and their known biological activities to provide a potential framework for understanding its action and to guide future research.

Introduction

This compound is a heterocyclic compound featuring a pyrazole nucleus, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The presence of the propanoic acid moiety suggests potential interactions with biological targets that recognize carboxylic acid substrates or ligands. This guide aims to synthesize the current understanding of related compounds to postulate a likely mechanism of action and to provide a foundation for further investigation.

Postulated Mechanism of Action Based on Structural Analogs

Given the structural features of this compound, its mechanism of action is likely to fall within the well-established activities of other pyrazole-containing propanoic acid derivatives. The primary hypothesized mechanisms are centered around the modulation of inflammatory pathways.

Inhibition of Eicosanoid Synthesis:

A significant number of pyrazole derivatives function as inhibitors of enzymes involved in the eicosanoid biosynthesis pathway, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). These enzymes are critical for the production of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation, pain, and fever.

  • Cyclooxygenase (COX) Inhibition: The propanoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. It is plausible that this compound could bind to the active site of COX-1 and/or COX-2, thereby preventing the conversion of arachidonic acid to prostaglandin H2.

  • Leukotriene Synthesis Inhibition: Some pyrazole derivatives have been identified as inhibitors of leukotriene biosynthesis. This could occur through direct inhibition of 5-LOX or by interfering with upstream or downstream signaling components of this pathway.

A proposed logical workflow for investigating the anti-inflammatory mechanism is outlined below:

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism Elucidation Compound This compound CellBasedAssay Cell-based inflammation assays (e.g., LPS-stimulated macrophages) Compound->CellBasedAssay Introduce to cells MeasureMediators Measure Prostaglandin & Leukotriene Levels CellBasedAssay->MeasureMediators Analyze supernatant COX_Assay COX-1/COX-2 enzymatic assays MeasureMediators->COX_Assay If Prostaglandins are reduced LOX_Assay 5-LOX enzymatic assays MeasureMediators->LOX_Assay If Leukotrienes are reduced BindingKinetics Binding kinetics (Ki, IC50) COX_Assay->BindingKinetics LOX_Assay->BindingKinetics PathwayAnalysis Upstream/Downstream Signaling Analysis BindingKinetics->PathwayAnalysis

Caption: Proposed workflow for investigating the anti-inflammatory mechanism.

Quantitative Data Summary

As of the latest literature review, no specific quantitative data (e.g., IC50, Ki, EC50) for the biological activity of this compound has been published. The following table is provided as a template for researchers to populate as data becomes available from future studies.

TargetAssay TypeIC50 (µM)Ki (µM)Cell Line/SystemReference
COX-1 e.g., Enzyme inhibitionData not availableData not availablee.g., Human recombinant[Future Study]
COX-2 e.g., Enzyme inhibitionData not availableData not availablee.g., Human recombinant[Future Study]
5-LOX e.g., Enzyme inhibitionData not availableData not availablee.g., Human neutrophils[Future Study]
Other Data not availableData not available[Future Study]

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments that would be crucial in elucidating the mechanism of action of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine the inhibitory effect of the test compound on COX-1 and COX-2 activity.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Colorimetric COX inhibitor screening assay kit.

    • Test compound dissolved in an appropriate solvent (e.g., DMSO).

    • Microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add the test compound dilutions or a known inhibitor (positive control) to the respective wells.

    • Incubate the plate at the recommended temperature for the specified time.

    • Initiate the reaction by adding arachidonic acid to each well.

    • After the reaction period, add a saturated stannous chloride solution to stop the reaction.

    • Read the absorbance at the specified wavelength using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: Leukotriene Biosynthesis Inhibition in Human Neutrophils

  • Objective: To assess the ability of the test compound to inhibit the production of leukotrienes in a cellular context.

  • Materials:

    • Freshly isolated human neutrophils.

    • Calcium ionophore (e.g., A23187) to stimulate cells.

    • Test compound.

    • Enzyme-linked immunosorbent assay (ELISA) kit for leukotriene B4 (LTB4).

  • Procedure:

    • Isolate human neutrophils from the peripheral blood of healthy donors.

    • Pre-incubate the neutrophils with various concentrations of the test compound or vehicle control.

    • Stimulate the cells with a calcium ionophore to induce leukotriene synthesis.

    • After incubation, centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant and measure the concentration of LTB4 using a specific ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of LTB4 production and determine the IC50 value.

Potential Signaling Pathways

The anti-inflammatory effects of pyrazole derivatives are often mediated through the modulation of key signaling pathways involved in inflammation. A potential signaling cascade that could be affected by this compound is the NF-κB pathway, a central regulator of inflammatory gene expression.

cluster_pathway Potential Anti-inflammatory Signaling Pathway Compound 3-(1-methyl-1H-pyrazol-4-yl) propanoic acid IKK IKK Complex Compound->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->InflammatoryGenes Transcription Inflammation Inflammation InflammatoryGenes->Inflammation

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to known pharmacologically active pyrazole derivatives provides a strong basis for future investigation. The most probable mechanisms involve the inhibition of key enzymes in the eicosanoid pathway, leading to anti-inflammatory effects. Further research, guided by the experimental protocols outlined in this guide, is necessary to definitively elucidate its biological targets, quantify its activity, and map the specific signaling pathways it modulates. Such studies will be instrumental in determining the therapeutic potential of this compound.

Methodological & Application

experimental protocol for 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, a key building block in medicinal chemistry and drug discovery. The described methodology follows a robust three-step synthetic sequence commencing with the Vilsmeier-Haack formylation of a readily available hydrazone, followed by a Knoevenagel condensation to introduce an acrylic acid moiety, and culminating in a selective reduction to yield the target propanoic acid derivative. This protocol is designed to be accessible to researchers with a standard organic chemistry laboratory setup.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in pharmaceutical research. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the N-methyl group and the C4-propanoic acid side chain allows for diverse functionalization and derivatization. This protocol outlines a reliable and scalable synthetic route to this valuable compound.

Experimental Protocol

The synthesis of this compound is accomplished via the following three-step procedure:

Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde

This initial step involves the formation of the pyrazole ring with the desired aldehyde functionality at the C4 position. This is achieved through a Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.

  • Materials: N,N-Dimethylformamide (DMF), phosphorus oxychloride (POCl₃), and an appropriate phenylhydrazone precursor.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. This forms the Vilsmeier reagent in situ.

    • Once the addition is complete, add the corresponding phenylhydrazone precursor dropwise to the reaction mixture, ensuring the temperature remains controlled.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-5 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into crushed ice with stirring.

    • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Purify the crude 1-methyl-1H-pyrazole-4-carbaldehyde by recrystallization from a suitable solvent such as methanol.[1]

Step 2: Synthesis of (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

The aldehyde synthesized in the previous step is then converted to an α,β-unsaturated carboxylic acid via a Knoevenagel condensation with malonic acid.

  • Materials: 1-methyl-1H-pyrazole-4-carbaldehyde, malonic acid, pyridine, piperidine.

  • Procedure:

    • In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid in pyridine.

    • Add a catalytic amount of piperidine to the solution.

    • Heat the reaction mixture to 95-100 °C for 4-5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into crushed ice with stirring.

    • Acidify the mixture with concentrated hydrochloric acid (HCl) to precipitate the acrylic acid derivative.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Recrystallize the crude product from glacial acetic acid or another appropriate solvent to obtain pure (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid.[1]

Step 3: Synthesis of this compound

The final step involves the reduction of the carbon-carbon double bond of the acrylic acid derivative to yield the desired propanoic acid. A diimide reduction using hydrazine hydrate and a catalytic amount of copper sulfate is an effective and economical method.

  • Materials: (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, hydrazine hydrate (99%), copper(II) sulfate (CuSO₄).

  • Procedure:

    • Dissolve the (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid in hydrazine hydrate in a conical flask.

    • Add water to the clear solution and cool the flask in an ice bath.

    • Add a few crystals of copper(II) sulfate to initiate the reaction. The evolution of nitrogen gas should be observed.

    • Stir the reaction mixture in the ice bath until the gas evolution ceases.

    • Acidify the reaction mixture with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent to yield pure this compound.[1]

Data Summary

The following table summarizes typical yields for each step of the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialTypical Yield (%)
11-methyl-1H-pyrazole-4-carbaldehydePhenylhydrazone derivative~80-90
2(E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid1-methyl-1H-pyrazole-4-carbaldehyde~80
3This compound(E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acidGood

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Knoevenagel Condensation cluster_step3 Step 3: Diimide Reduction start1 Phenylhydrazone Derivative reagent1 DMF, POCl₃ start1->reagent1 product1 1-methyl-1H-pyrazole-4-carbaldehyde reagent1->product1 60-70°C, 4-5h reagent2 Malonic Acid, Pyridine, Piperidine product1->reagent2 product2 (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid reagent2->product2 95-100°C, 4-5h reagent3 Hydrazine Hydrate, CuSO₄ (cat.) product2->reagent3 final_product This compound reagent3->final_product Ice Bath

Caption: Synthetic workflow for this compound.

Conclusion

The protocol detailed herein provides a clear and effective method for the synthesis of this compound. The described three-step sequence is based on well-established and reliable organic transformations, ensuring good yields and high purity of the final product. This application note serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis of this important molecular building block.

References

Application Note: In Vitro Cytotoxicity of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] Numerous studies have reported the synthesis and evaluation of pyrazole derivatives against various cancer cell lines, demonstrating their potential as cytotoxic agents.[1][2][4][5][6] This application note provides a comprehensive protocol for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Principle of the Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[7][8][9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[11][12][13][14] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[12][13] The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.

Experimental Protocols

Materials and Reagents

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding:

    • Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for 4 hours at 37°C in the dark.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: LDH Assay for Cytotoxicity
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is crucial to set up the following controls:

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 1 hour before the end of the experiment.[15]

      • Background control: Medium only.[12]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.[12]

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[14]

    • Incubate the plate at room temperature for 30 minutes in the dark.[12][14]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[13][15]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation

The quantitative data obtained from these assays can be summarized in the following tables for clear comparison.

Table 1: Cell Viability determined by MTT Assay after 48h treatment with this compound.

Concentration (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Control)1.25 ± 0.08100
101.12 ± 0.0689.6
250.95 ± 0.0576.0
500.68 ± 0.0454.4
1000.35 ± 0.0328.0
2000.15 ± 0.0212.0

Table 2: Cytotoxicity determined by LDH Assay after 48h treatment with this compound.

Concentration (µM)Mean Absorbance (490 nm) ± SD% Cytotoxicity
0 (Spontaneous)0.18 ± 0.020
100.25 ± 0.038.5
250.38 ± 0.0424.4
500.65 ± 0.0557.3
1000.98 ± 0.0797.6
2001.15 ± 0.08118.3
Max Release1.02 ± 0.06100

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well plate B Incubate for 24h A->B C Add Test Compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance at 570nm G->H

Caption: Workflow of the MTT cytotoxicity assay.

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Mitochondrial Dehydrogenases DMSO DMSO (Solubilization) Formazan->DMSO Measurement Measure Absorbance (Proportional to cell viability) DMSO->Measurement

Caption: Principle of the MTT assay for cell viability.

LDH_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well plate B Incubate for 24h A->B C Add Test Compound B->C D Incubate for desired time C->D E Centrifuge plate D->E F Transfer supernatant to new plate E->F G Add LDH Reaction Mix F->G H Incubate for 30 min G->H I Measure Absorbance at 490nm H->I

Caption: Workflow of the LDH cytotoxicity assay.

LDH_Principle cluster_cell Damaged Cell cluster_reaction Enzymatic Reaction Cell Compromised Cell Membrane LDH LDH (Released) Cell->LDH Lysis Pyruvate Pyruvate LDH->Pyruvate oxidizes Lactate Lactate Formazan Formazan (Colored) Pyruvate->Formazan reduces Tetrazolium Tetrazolium Salt (Colorless) Measurement Measure Absorbance (Proportional to cytotoxicity) Formazan->Measurement

Caption: Principle of the LDH assay for cytotoxicity.

References

Application Notes and Protocols for Antibacterial Activity Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for screening the antibacterial activity of pyrazole derivatives. The methodologies outlined are based on established standards to ensure reproducibility and accuracy in evaluating the potential of these compounds as novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery and development of new antibacterial agents. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including potent antibacterial activity.[1][2] This document offers detailed protocols for two common and effective methods for preliminary antibacterial screening: the Agar Well Diffusion Assay and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antibacterial Activity of Selected Pyrazole Derivatives

The following tables summarize the in vitro antibacterial activity of various pyrazole derivatives against representative Gram-positive and Gram-negative bacteria, as reported in the scientific literature.

Table 1: Zone of Inhibition of Pyrazole Derivatives against Various Bacterial Strains

Compound IDBacterial StrainZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
Compound A Staphylococcus aureus22Ampicillin30
Bacillus subtilis30Ampicillin-
Escherichia coli27Chloramphenicol-
Klebsiella pneumoniae20Chloramphenicol-
Compound B Staphylococcus aureus18Ciprofloxacin25
Escherichia coli16Ciprofloxacin28
Compound C Staphylococcus aureus-Gentamicin19
Escherichia coli28Gentamicin21
Compound D Escherichia coli26Gentamicin21

Note: '-' indicates data not available. The zone of inhibition is a qualitative measure of antibacterial activity.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrazole Derivative 1 Staphylococcus aureus1.0--
Methicillin-resistantStaphylococcus aureus (MRSA)1.0--
Naphthyl-substituted pyrazole-hydrazone Gram-positive strains0.78–1.56--
Acinetobacter baumannii0.78–1.56--
3-Coumarinyl substituted pyrazole MRSA---
Acinetobacter baumannii---
Pyrazole-thiazole hybrid MRSA<0.2 µM--
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide Staphylococcus aureus62.5–125Chloramphenicol-
Bacillus subtilis62.5–125Chloramphenicol-
Klebsiella pneumoniae62.5–125Chloramphenicol-
Escherichia coli62.5–125Chloramphenicol-

Note: '-' indicates data not available. MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]

Experimental Protocols

Agar Well Diffusion Assay

This method is a preliminary, qualitative screening technique to assess the antibacterial activity of pyrazole derivatives.[4]

Materials:

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Pure cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile Mueller-Hinton Broth (MHB)

  • Pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve compounds)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Protocol:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5][6] This can be done by visual comparison against a Wickerham card or by using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).[7]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Evenly streak the entire surface of an MHA plate with the swab to create a uniform bacterial lawn. Rotate the plate by 60° between streaks to ensure even coverage.[4]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar in a sterile environment.

  • Well Preparation and Sample Addition:

    • Using a sterile cork borer, create wells of 6-8 mm diameter in the inoculated agar plate.

    • Carefully add a defined volume (e.g., 50-100 µL) of the pyrazole derivative solution into a designated well.

    • In separate wells, add the positive control and the negative control.

  • Incubation:

    • Allow the plates to stand for about 1-4 hours at room temperature to permit diffusion of the compounds into the agar.[8]

    • Invert the plates and incubate at 37°C for 18-24 hours.[9]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).

    • A larger zone of inhibition indicates greater antibacterial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.[10][11] The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Materials:

  • Sterile 96-well microtiter plates

  • Pure cultures of test bacteria

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth

  • Pyrazole derivatives dissolved in a suitable solvent

  • Positive control (standard antibiotic)

  • Negative control (growth control with solvent, sterility control with no bacteria)

  • Multichannel micropipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for quantitative measurement of growth)

Protocol:

  • Preparation of Pyrazole Derivative Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the pyrazole derivative to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well.[14]

    • The eleventh well will serve as the growth control (containing broth, inoculum, and the solvent used for the compound) and the twelfth well as the sterility control (containing only broth).

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the agar well diffusion protocol.

    • Dilute this standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

  • Incubation:

    • Seal the microtiter plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate the plate at 37°C for 16-20 hours.[11]

  • Result Interpretation:

    • The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for Antibacterial Screening cluster_prep Preparation cluster_screening Screening Methods cluster_analysis Data Analysis cluster_outcome Outcome prep_compound Prepare Pyrazole Derivative Solutions agar_well Agar Well Diffusion Assay prep_compound->agar_well broth_micro Broth Microdilution Assay (MIC) prep_compound->broth_micro prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->agar_well prep_inoculum->broth_micro measure_zone Measure Zone of Inhibition agar_well->measure_zone determine_mic Determine Minimum Inhibitory Concentration (MIC) broth_micro->determine_mic activity_assessment Assessment of Antibacterial Activity measure_zone->activity_assessment determine_mic->activity_assessment

Caption: General workflow for antibacterial screening of pyrazole derivatives.

Mechanism_of_Action Figure 2: Potential Mechanisms of Antibacterial Action of Pyrazole Derivatives cluster_cell_wall Cell Wall Integrity cluster_dna DNA Replication pyrazole Pyrazole Derivatives cell_wall Bacterial Cell Wall pyrazole->cell_wall Targets dna_gyrase DNA Gyrase pyrazole->dna_gyrase Inhibits topo_iv Topoisomerase IV pyrazole->topo_iv Inhibits disruption Disruption of Cell Wall Synthesis cell_wall->disruption bacterial_death Bacterial Cell Death disruption->bacterial_death inhibition Inhibition of DNA Replication dna_gyrase->inhibition topo_iv->inhibition inhibition->bacterial_death

Caption: Potential antibacterial mechanisms of pyrazole derivatives.

References

Application Note: HPLC Analysis of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in research and quality control settings using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a heterocyclic compound incorporating a pyrazole ring and a carboxylic acid moiety. Accurate and reliable quantification of this and related compounds is crucial in various stages of drug development, including synthesis monitoring, purity assessment, and stability studies. The inherent polarity of such molecules presents a challenge for traditional reversed-phase HPLC methods, often leading to poor retention on standard C18 columns.[1][2][3][4]

This application note details a robust reversed-phase HPLC (RP-HPLC) method developed to overcome these challenges, ensuring adequate retention and sharp peak shapes for this compound. The method utilizes a polar-modified stationary phase and an acidic mobile phase to control the ionization of the carboxylic acid group, thereby enhancing its retention.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: For accurate weighing of standards.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: For mobile phase preparation.

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm).

  • Formic Acid (FA): LC-MS grade or equivalent (≥99%).

  • This compound: Reference standard of known purity.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
HPLC Column Polar-embedded C18 (e.g., Ascentis RP-Amide, Waters Atlantis T3), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 210 nm
Run Time 15 minutes

Table 1: Optimized HPLC Conditions

The use of an acidic mobile phase (pH ~2.7) ensures that the carboxylic acid analyte is in its neutral, protonated form, which increases its hydrophobicity and retention on the reversed-phase column.[1] A polar-embedded column is recommended to prevent phase collapse in highly aqueous mobile phases and to provide alternative selectivity for polar compounds.[4]

Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
10.1955
15.0955

Table 2: Gradient Elution Program

Preparation of Standard and Sample Solutions
  • Diluent: A mixture of Water:Acetonitrile (90:10, v/v) is recommended as the diluent to ensure compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation and Method Performance

The following data are illustrative of the expected performance of this method.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) Approx. 5.5 min5.48 min
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 20008500
RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 3: System Suitability Results

Linearity

The linearity of the method was assessed over the concentration range of 1-100 µg/mL.

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) ≥ 0.999

Table 4: Linearity Data

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Standard & Sample Weighing Dissolve Dissolution in Diluent Start->Dissolve 1 Filter Filtration (0.45 µm) Dissolve->Filter 2 Inject Autosampler Injection (5 µL) Filter->Inject 3 Separate Chromatographic Separation Inject->Separate 4 Detect UV Detection (210 nm) Separate->Detect 5 Integrate Peak Integration Detect->Integrate 6 Quantify Quantification Integrate->Quantify 7 Report Generate Report Quantify->Report 8

Caption: HPLC analysis workflow from sample preparation to final report generation.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a polar-modified C18 column in conjunction with an acidic, formic acid-based mobile phase allows for excellent retention, peak shape, and sensitivity. This method is suitable for routine quality control and research applications, and its MS-compatibility (due to the volatile mobile phase) allows for easy transfer to LC-MS for peak identification and characterization.

References

Application Notes and Protocols for the Purification of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic compound with potential applications in pharmaceutical research and development. The purity of such intermediates is paramount for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring reproducible biological data. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1][2] This application note provides a detailed protocol for the purification of this compound using the recrystallization method, offering guidance on solvent selection, experimental procedure, and expected outcomes.

Materials and Methods

Materials
  • Crude this compound

  • Solvents for screening (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof)

  • Deionized water

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating and stirring plate

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Solvent Selection

The choice of solvent is critical for a successful recrystallization.[1] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point. A preliminary solvent screening is recommended to identify the most suitable solvent or solvent system.

Table 1: Hypothetical Solvent Screening Results for this compound

Solvent SystemSolubility at Room TemperatureSolubility at Boiling PointCrystal Formation upon Cooling
WaterLowModerateSlow, well-formed needles
EthanolHighVery HighPoor recovery
IsopropanolModerateHighGood, prismatic crystals
Ethanol/Water (e.g., 8:2)LowHighExcellent, high recovery
Ethyl AcetateModerateHighOiling out observed
TolueneLowModerateSmall, powdery crystals

Based on these hypothetical results, an ethanol/water mixture is selected as the optimal solvent system for this protocol.

Experimental Protocol

The following protocol outlines the steps for the purification of this compound by recrystallization.

  • Dissolution:

    • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (e.g., 8:2 ethanol/water) to the flask, just enough to cover the solid.[3]

    • Heat the mixture on a hot plate with gentle stirring.

    • Continue to add small portions of the hot solvent until the solid completely dissolves.[2][3] Avoid adding an excess of solvent to ensure good recovery.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Once the solution has reached room temperature, place it in an ice bath for approximately 30 minutes to maximize crystal formation.[3]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation

The effectiveness of the purification process can be quantified by comparing the purity of the material before and after recrystallization, as well as the overall yield.

Table 2: Hypothetical Purification Results for this compound

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) 95.2%99.8%
Yield -85%
Melting Point 125-128 °C130-131 °C
Appearance Off-white powderWhite crystalline solid

Experimental Workflow Diagram

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow start Start: Crude Compound dissolution 1. Dissolution (in hot solvent) start->dissolution hot_filtration 2. Hot Filtration (optional) dissolution->hot_filtration crystallization 3. Cooling & Crystallization hot_filtration->crystallization Hot Solution impurities Insoluble Impurities hot_filtration->impurities Removed isolation 4. Isolation (Vacuum Filtration) crystallization->isolation drying 5. Drying isolation->drying Wet Crystals mother_liquor Mother Liquor (soluble impurities) isolation->mother_liquor Removed end End: Purified Product drying->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

Conclusion

Recrystallization is a powerful and straightforward method for the purification of this compound. Proper solvent selection and a carefully executed procedure can significantly enhance the purity of the compound, making it suitable for subsequent stages of research and drug development. The protocol provided herein serves as a comprehensive guide for researchers to achieve high-purity material with good recovery.

References

Research Model for Pyrazole-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive framework for the development of a research model for pyrazole-based compounds. Pyrazole and its derivatives are pharmacologically significant scaffolds known for a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] This has led to their incorporation in several commercially available drugs.[1] This guide outlines detailed protocols for the synthesis, characterization, and biological evaluation of novel pyrazole-based compounds, and includes visualizations of key experimental workflows and signaling pathways.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various methods. The most common approaches include the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, 1,3-dipolar cycloaddition reactions, and multicomponent reactions.[1]

Protocol: Synthesis via Cyclocondensation of Hydrazine and 1,3-Dicarbonyl Compounds

This protocol describes a general method for the synthesis of 1,3,5-substituted pyrazoles.[1][6][7]

Materials:

  • Substituted hydrazine (e.g., phenylhydrazine)

  • 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted hydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

Thorough spectroscopic characterization is essential for the unambiguous identification and purity assessment of the synthesized pyrazole derivatives.[8][9]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the synthesized compounds.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Typical chemical shifts for pyrazole ring protons are observed between δ 6.0 and 8.5 ppm.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Pyrazole ring carbons typically resonate in the range of δ 100-150 ppm.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[8]

Methodology:

  • Sample Preparation (ATR): Place a small amount of the solid sample or a drop of the liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. Characteristic bands for the pyrazole ring include C=N stretching (around 1580-1480 cm⁻¹) and N-N stretching (around 1280-1240 cm⁻¹).

Protocol: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI). The molecular ion peak [M+H]⁺ or [M]⁺ will confirm the molecular weight of the synthesized compound.

Biological Evaluation: In Vitro Assays

A variety of in vitro assays can be employed to determine the biological activity of the synthesized pyrazole compounds.

Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic potential of the compounds against cancer cell lines.[10][11][12]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)[11][13]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrazole compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of the compounds against specific protein kinases.[14][15]

Materials:

  • Recombinant human kinase (e.g., JAKs, Akt)

  • Kinase substrate

  • ATP

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • In a 96-well plate, add the kinase, the pyrazole compound at various concentrations, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal, which is proportional to the amount of ADP produced.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Data Presentation

Quantitative data from biological assays should be summarized in tables for clear comparison.

Compound IDTarget Cell Line/EnzymeIC₅₀ (µM)Reference
Example 1 HCT-116 (Colon Cancer)5.2[11]
Example 2 MCF-7 (Breast Cancer)10[16]
Example 3 JAK2 Kinase0.0022[15]
Example 4 JNK-1<10[17]
Compound 3f JAK10.0034[15]
Compound 3f JAK30.0035[15]
Compound 11b HEL (Erythroleukemia)0.35[15]
Compound 11b K562 (Myelogenous Leukemia)0.37[15]

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Pyrazole Derivatives Purification Purification Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., MTT, Kinase Assay) Characterization->InVitro Hit_ID Hit Identification InVitro->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Studies Lead_Opt->InVivo

Caption: General workflow for the development of pyrazole-based compounds.

JAK/STAT Signaling Pathway

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription Pyrazole Pyrazole Inhibitor Pyrazole->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole-based compounds.

PI3K/Akt/mTOR Signaling Pathway

pi3k_akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Pyrazole Pyrazole Inhibitor Pyrazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazole-based compounds.[14]

References

Application of Pyrazole and Propanoic Acid Derivatives in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific research on 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in cancer cell lines is not extensively documented in publicly available literature, numerous derivatives of both pyrazole and propanoic acid have demonstrated significant potential as anticancer agents. These compounds exhibit a range of cytotoxic and mechanistic activities across various cancer cell lines. This document provides detailed application notes and protocols for representative compounds from these classes, offering insights into their use in cancer research for researchers, scientists, and drug development professionals.

The following sections will focus on two exemplary compounds for which substantial data exists:

  • A Pyrazole Derivative: 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (hereafter referred to as PTA-1 ), a potent inhibitor of tubulin polymerization.

  • A Propanoic Acid Derivative: 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid and its derivatives, which have shown notable antiproliferative activity in lung cancer models.

Section 1: Pyrazole Derivative - PTA-1

Application Note: PTA-1 as a Tubulin Polymerization Inhibitor

PTA-1 is a novel pyrazole derivative that has demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] This makes PTA-1 an attractive candidate for further investigation in cancer therapeutics, particularly for aggressive cancers like triple-negative breast cancer.

Mechanism of Action:

PTA-1 disrupts microtubule dynamics by inhibiting the polymerization of tubulin monomers into microtubules. This interference with the cytoskeleton triggers a cascade of cellular events, including:

  • Cell Cycle Arrest: PTA-1 has been shown to arrest cells in the S and G2/M phases of the cell cycle in MDA-MB-231 triple-negative breast cancer cells.[1][3]

  • Induction of Apoptosis: The disruption of microtubule function leads to the activation of the apoptotic pathway, evidenced by phosphatidylserine externalization, activation of caspase-3/7, and DNA fragmentation.[1]

Data Presentation: Cytotoxicity of PTA-1

The cytotoxic activity of PTA-1 has been evaluated across a panel of human cancer cell lines. The half-maximal cytotoxic concentration (CC50) values highlight its potency and selectivity.

Cell LineCancer TypeCC50 (µM)
MDA-MB-231Triple-Negative Breast CancerLow micromolar range
Various other human cancer cell linesLeukemia, Colon, Melanoma, etc.Low micromolar range
Non-cancerous human cellsLess cytotoxic

Note: Specific CC50 values are reported in the primary literature.[1]

Experimental Protocols

1. Cytotoxicity Assessment using Differential Nuclear Staining (DNS) Assay

This assay provides a reliable method for quantifying cell viability by distinguishing between live and dead cells based on membrane integrity.[4][5][6]

  • Principle: Live cells with intact membranes exclude the fluorescent dye Propidium Iodide (PI) but are permeable to Hoechst 33342. Dead cells, having lost membrane integrity, are stained by both dyes.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231)

    • PTA-1 stock solution (in DMSO)

    • Cell culture medium (e.g., RPMI-1640)

    • 96-well plates

    • Hoechst 33342 solution

    • Propidium Iodide (PI) solution

    • Automated fluorescence microscope or high-content imaging system

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 15,000 cells/well) and allow them to adhere overnight.[5]

    • Compound Treatment: Treat cells with a serial dilution of PTA-1. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

    • Staining: Add a solution containing Hoechst 33342 and PI to each well and incubate for 15-30 minutes at 37°C, protected from light.[7]

    • Imaging: Acquire images using an automated fluorescence microscope with appropriate filter sets for Hoechst 33342 (blue channel) and PI (red channel).[7]

    • Analysis: Use image analysis software to count the total number of cells (blue nuclei) and the number of dead cells (red nuclei). Calculate the percentage of cytotoxicity for each concentration of PTA-1.

2. In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[8][9][10]

  • Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[8]

  • Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution

    • Glycerol

    • Fluorescent reporter dye

    • PTA-1, positive control (e.g., Nocodazole), and vehicle control

    • 96-well plate (black, clear bottom)

    • Fluorescence plate reader with temperature control

  • Procedure:

    • Preparation: Prepare a 2x tubulin reaction mix on ice containing tubulin, buffer, GTP, glycerol, and the fluorescent reporter.

    • Compound Addition: Add the test compound (PTA-1), controls, or vehicle to the wells of a pre-warmed 37°C 96-well plate.[8]

    • Initiation of Polymerization: Add the cold tubulin reaction mix to each well to initiate polymerization.

    • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes.

    • Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of PTA-1 treated samples to the controls to determine the inhibitory effect.

3. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution.[11][12][13]

  • Principle: The DNA content of individual cells is measured using a fluorescent dye (e.g., Propidium Iodide). Cells in G2/M phase have twice the DNA content of cells in G0/G1, while cells in S phase have an intermediate amount.

  • Materials:

    • Cancer cells treated with PTA-1

    • Phosphate-buffered saline (PBS)

    • Cold 70% ethanol

    • RNase A solution

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Cell Harvest: Harvest cells after treatment with PTA-1 and wash with PBS.

    • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.[12]

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[12]

    • Staining: Resuspend the cells in a staining solution containing PI and RNase A. Incubate for at least 15-30 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells on a flow cytometer.

    • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

PTA1_Mechanism_of_Action PTA1 PTA-1 Tubulin Tubulin Dimers PTA1->Tubulin Inhibits Polymerization Microtubules Microtubules Disruption Disruption of Microtubule Dynamics CellCycleArrest Cell Cycle Arrest (S and G2/M) Disruption->CellCycleArrest Apoptosis Apoptosis Disruption->Apoptosis Experimental_Workflow_PTA1 start Start: Treat Cancer Cells with PTA-1 cytotoxicity Cytotoxicity Assay (Differential Nuclear Staining) start->cytotoxicity tubulin_assay Tubulin Polymerization Inhibition Assay start->tubulin_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis tubulin_assay->data_analysis cell_cycle->data_analysis Propanoic_Acid_Derivative_Pathway Compound Propanoic Acid Derivative EGFR EGFR Compound->EGFR Inhibits SIRT2 SIRT2 Compound->SIRT2 Inhibits Signaling Downstream Signaling Pathways EGFR->Signaling SIRT2->Signaling Proliferation Decreased Cell Proliferation Signaling->Proliferation Survival Decreased Cell Survival Signaling->Survival MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Propanoic Acid Derivative start->treat incubate Incubate (24-48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilization Buffer add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read

References

Application Notes and Protocols for Testing Pyrazole Compounds on Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial effects.[1][2][3][4] Several studies have highlighted their potential to inhibit various metabolic pathways in both Gram-positive and Gram-negative bacteria.[1] This document provides detailed protocols for the systematic evaluation of pyrazole compounds against Gram-positive bacteria, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Potential Mechanisms of Action of Pyrazole Compounds

Pyrazole derivatives have been reported to exert their antibacterial effects through various mechanisms, including:

  • Inhibition of Cell Wall Synthesis: Some pyrazole compounds have been shown to disrupt the bacterial cell wall, a crucial structure for Gram-positive bacteria.[1]

  • Inhibition of Protein Synthesis: The synthesis of essential proteins is a vital process for bacterial survival, and some pyrazoles may interfere with this pathway.[1]

  • Inhibition of Nucleic Acid Synthesis: DNA gyrase, an enzyme critical for DNA replication in bacteria, has been identified as a potential target for certain pyrazole derivatives.[1][5]

Data Presentation

The quantitative data obtained from the antimicrobial susceptibility testing of pyrazole compounds should be summarized for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Compounds against Gram-Positive Bacteria

Compound IDStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Streptococcus pneumoniae (ATCC 49619) MIC (µg/mL)Enterococcus faecalis (ATCC 29212) MIC (µg/mL)
Pyrazole-A81632
Pyrazole-B248
Pyrazole-C>64>64>64
Vancomycin10.52

Table 2: Minimum Bactericidal Concentration (MBC) of Pyrazole Compounds against Gram-Positive Bacteria

Compound IDStaphylococcus aureus (ATCC 29213) MBC (µg/mL)Streptococcus pneumoniae (ATCC 49619) MBC (µg/mL)Enterococcus faecalis (ATCC 29212) MBC (µg/mL)
Pyrazole-A163264
Pyrazole-B4816
Pyrazole-C>64>64>64
Vancomycin214

Table 3: Interpretation of MBC/MIC Ratio

MBC/MIC RatioInterpretation
≤ 4Bactericidal
> 4Bacteriostatic

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Pyrazole compounds

  • Gram-positive bacterial strains (e.g., S. aureus ATCC 29213, S. pneumoniae ATCC 49619, E. faecalis ATCC 29212)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Pyrazole Compound Stock Solutions:

    • Dissolve the pyrazole compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).

    • Ensure the final concentration of the solvent in the assay does not inhibit bacterial growth (typically ≤1%).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Pyrazole Compounds:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the pyrazole compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing CAMHB and inoculum but no compound).

    • Well 12 will serve as the sterility control (containing only CAMHB).

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the total volume in each well to 200 µL and result in the desired final compound concentrations.

  • Incubation:

    • Cover the plate with a lid to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the pyrazole compound that completely inhibits visible growth of the bacteria.[6]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.[7][8]

Materials:

  • MIC plate from the previous experiment

  • Appropriate agar plates (e.g., Tryptic Soy Agar, Blood Agar)

  • Sterile micropipette and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from Non-Turbid Wells:

    • From each well of the MIC plate that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh, appropriately labeled agar plate.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the pyrazole compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[7][8][9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_analysis Data Analysis prep_compound Prepare Pyrazole Stock Solutions serial_dilution Serial Dilution of Pyrazole Compounds in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate at 35°C for 16-20 hours inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from non-turbid wells onto agar plates read_mic->subculture incubation_mbc Incubate agar plates at 35°C for 18-24 hours subculture->incubation_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubation_mbc->read_mbc analysis Calculate MBC/MIC Ratio & Determine Activity (Bactericidal/Bacteriostatic) read_mbc->analysis

Caption: Workflow for MIC and MBC determination.

Signaling_Pathways cluster_cell_wall Cell Wall Synthesis cluster_protein Protein Synthesis cluster_dna DNA Replication cw1 Precursor Synthesis (Cytoplasm) cw2 Glycan Polymerization (Membrane) cw1->cw2 cw3 Peptide Cross-linking (Transpeptidases/PBPs) cw2->cw3 cw_target Pyrazole Compound cw_target->cw3 Inhibition ps1 Initiation (Ribosome Assembly) ps2 Elongation (Peptide Bond Formation) ps1->ps2 ps3 Termination ps2->ps3 ps_target Pyrazole Compound ps_target->ps1 Inhibition ps_target->ps2 Inhibition dna1 DNA Unwinding (Helicase) dna2 DNA Synthesis (DNA Polymerase) dna1->dna2 dna3 Supercoiling Removal (DNA Gyrase/Topoisomerase) dna3->dna1 dna_target Pyrazole Compound dna_target->dna3 Inhibition

Caption: Potential bacterial signaling pathway targets.

References

Measuring the Antioxidant Potential of Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the antioxidant potential of pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This document outlines detailed protocols for common in vitro antioxidant assays and explores the potential underlying signaling pathways involved in their antioxidant effects.

Introduction to Pyrazole Derivatives and Oxidative Stress

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] They have garnered considerable attention for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[4][5] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[2] Antioxidants can mitigate this damage by scavenging free radicals or by modulating cellular antioxidant defense mechanisms.[6] Pyrazole derivatives have emerged as promising candidates for the development of novel antioxidant agents.[7]

In Vitro Antioxidant Activity Assays

Several spectrophotometric assays are commonly employed to evaluate the antioxidant capacity of chemical compounds. These assays are based on the ability of the antioxidant to reduce an oxidant, leading to a measurable change in color. The most frequently used methods for assessing the antioxidant potential of pyrazole derivatives include the DPPH, ABTS, FRAP, and Superoxide Radical Scavenging assays.[2][8]

Data Presentation

The antioxidant activity of pyrazole derivatives is typically expressed as the half-maximal inhibitory concentration (IC50) or as Trolox equivalent antioxidant capacity (TEAC). The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Hypothetical Antioxidant Activity Data for Pyrazole Derivatives

Compound IDDPPH IC50 (µM)ABTS TEAC (mM Trolox/mg)FRAP (µM Fe(II)/mg)Superoxide Scavenging IC50 (µM)
Pyrazole-A15.2 ± 1.31.8 ± 0.285.6 ± 7.125.4 ± 2.1
Pyrazole-B8.7 ± 0.92.5 ± 0.3120.3 ± 10.518.9 ± 1.5
Pyrazole-C22.1 ± 2.51.1 ± 0.160.1 ± 5.435.8 ± 3.2
Trolox (Standard)5.4 ± 0.51.0 (by definition)--
Ascorbic Acid (Standard)7.9 ± 0.7--12.3 ± 1.1

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Experimental Protocols

The following are detailed protocols for the most common in vitro antioxidant assays. It is recommended to perform these assays in triplicate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of DPPH• is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[8][9]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Pyrazole derivatives (test compounds)

  • Trolox or Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of the pyrazole derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, methanol). Prepare serial dilutions of the stock solution to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the pyrazole derivative solution (at different concentrations) to the wells.

    • For the positive control, use Trolox or ascorbic acid at various concentrations.

    • For the blank, add 100 µL of the solvent used to dissolve the samples.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[8][9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the pyrazole derivative to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Sample/Control in Microplate DPPH->Mix Sample Prepare Pyrazole Derivative Solutions Sample->Mix Control Prepare Positive Control (Trolox) Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[10][11]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate buffered saline (PBS) or Ethanol

  • Pyrazole derivatives (test compounds)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Radical Cation Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]

    • Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Sample Preparation: Prepare a stock solution and serial dilutions of the pyrazole derivatives as described for the DPPH assay.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the pyrazole derivative solution (at different concentrations) to the wells.

    • For the positive control, use Trolox at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[10]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.

  • TEAC Determination: The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the sample to that of a Trolox standard curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_Radical Prepare ABTS•+ Radical Solution Mix Mix ABTS•+ and Sample/Control in Microplate ABTS_Radical->Mix Sample Prepare Pyrazole Derivative Solutions Sample->Mix Control Prepare Positive Control (Trolox) Control->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Read Read Absorbance at 734 nm Incubate->Read Calculate Calculate % Scavenging Read->Calculate TEAC Determine TEAC Value Calculate->TEAC

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[12][13]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Pyrazole derivatives (test compounds)

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13] Incubate the reagent at 37°C for 15 minutes before use.

  • Sample Preparation: Prepare a stock solution and serial dilutions of the pyrazole derivatives.

  • Standard Curve: Prepare a standard curve using a known concentration of FeSO₄ or Trolox.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the pyrazole derivative solution or standard to the wells.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.[13]

  • Calculation: The FRAP value is calculated from the standard curve and expressed as µM Fe(II) equivalents per mg of the compound.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_Reagent Prepare FRAP Reagent Mix Mix FRAP Reagent and Sample/Standard FRAP_Reagent->Mix Sample Prepare Pyrazole Derivative Solutions Sample->Mix Standard Prepare Standard Curve (FeSO4) Standard->Mix Incubate Incubate at 37°C Mix->Incubate Read Read Absorbance at 593 nm Incubate->Read Calculate Calculate FRAP Value Read->Calculate Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub->Nrf2 Pyrazole Pyrazole Derivative Pyrazole->Keap1 May interact and induce Nrf2 release ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates transcription

References

Application Notes and Protocols for the Analytical Characterization of Pyrazole Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the key analytical techniques for the successful characterization of synthesized pyrazole derivatives. Pyrazoles are a critical class of heterocyclic compounds in medicinal chemistry, and rigorous analytical confirmation of their structure and purity is paramount for reliable structure-activity relationship (SAR) studies and drug development.[1] This document provides detailed methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful and commonly used technique for the structural elucidation of pyrazole derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the chemical environment of individual hydrogen and carbon atoms.[2] The chemical shifts (δ), scalar couplings (J-couplings), and signal multiplicities are used to assign the protons and carbons of the pyrazole ring and its substituents. For complex structures, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for establishing connectivity between atoms.[2]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the purified pyrazole product.

    • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a 5 mm NMR tube.[2] The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency using the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for the ¹H and ¹³C frequencies.[3]

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is generally used to simplify the spectrum to singlets for each unique carbon.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to resolve structural ambiguities. For HMBC experiments, setting the long-range coupling constant (J(C,H)) to around 8-10 Hz is a good starting point for detecting 2- and 3-bond correlations.[3]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra to obtain pure absorption lineshapes.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure. Compare the experimental data with literature values for known pyrazole scaffolds.

Data Presentation: NMR Chemical Shifts

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Selected Pyrazole Derivatives.

CompoundH-3H-4H-5Other ProtonsSolvent
Pyrazole[4]7.666.377.66NH: 11.84CDCl₃
3,5-Dimethylpyrazole[4]-5.83-NH: 12.25, CH₃: 2.30CDCl₃
3-Methyl-1,5-diphenyl-1H-pyrazole[5]-6.28-Phenyl: 7.19-7.37, CH₃: 2.40CDCl₃
1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole[5]-6.71-Phenyl: 7.18-7.36CDCl₃

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Selected Pyrazole Derivatives.

CompoundC-3C-4C-5Other CarbonsSolvent
Pyrazole134.6105.5134.6-DMSO-d₆
3,5-Dimethylpyrazole147.9105.7147.9CH₃: 13.5, 10.9CDCl₃
3-Methyl-1,5-diphenyl-1H-pyrazole[5]148.7107.5142.9Phenyl: 124.5-139.7, CH₃: 13.2CDCl₃
1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole[5]144.8 (q)105.5139.2Phenyl: 125.4-129.0, CF₃: (q)CDCl₃

Mass Spectrometry (MS)

Application Note: Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of pyrazole products.[2] Ionization techniques such as Electrospray Ionization (ESI) and Electron Impact (EI) are commonly used. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which is crucial for confirming the molecular formula.[2] The fragmentation patterns observed in the mass spectrum offer valuable structural information, aiding in the identification of substituents and their positions on the pyrazole ring.[2]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the pyrazole derivative (typically 0.1-1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.[2][6] The solvent choice depends on the ionization technique and the solubility of the analyte.

    • For direct infusion, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[2]

    • For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is injected into the HPLC system, which is directly coupled to the mass spectrometer.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

    • Select the appropriate ionization mode (e.g., ESI positive or negative, EI). ESI is generally preferred for polar and thermally labile compounds, while EI is suitable for more volatile and thermally stable molecules.[7]

    • Optimize the ion source parameters, such as capillary voltage, cone voltage, and nebulizer gas flow, to maximize the signal intensity of the analyte.

  • Data Acquisition:

    • Acquire the mass spectrum in full scan mode to detect all ions within a specified mass-to-charge (m/z) range.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion or a prominent fragment ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Data Presentation: Mass Spectrometry Fragmentation

Table 3: Common Mass Spectral Fragments (m/z) for Substituted Pyrazoles.

Compound TypeMolecular Ion (M+)Key Fragments and Neutral Losses
Unsubstituted PyrazolePresent[M-H]⁺, [M-HCN]⁺, [M-N₂]⁺
N-MethylpyrazolePresent[M-H]⁺ (from methyl group)
4-BromopyrazoleIsotopic pattern for Br[M-Br]⁺, [M-HCN]⁺
4-NitropyrazolePresent[M-NO₂]⁺, [M-NO]⁺, [M-O]⁺
4-AcetylpyrazolePresent[M-CH₃]⁺ (base peak), [M-COCH₃]⁺

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the primary technique for assessing the purity of synthesized pyrazole derivatives and for monitoring the progress of a reaction.[8] Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8][9] Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the desired product from starting materials, byproducts, and other impurities.

Experimental Protocol: HPLC
  • Sample Preparation:

    • Prepare a stock solution of the pyrazole sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration suitable for UV detection (typically in the low µg/mL range).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrument and Method Setup:

    • Column: A C18 column is a common starting point for the separation of pyrazole derivatives.[9]

    • Mobile Phase: A mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent (acetonitrile or methanol) is typically used.[9][10]

    • Elution Mode: Isocratic elution (constant mobile phase composition) can be used for simple mixtures, while gradient elution (varying mobile phase composition) is generally preferred for complex samples to ensure good resolution of all components.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

    • Detection: UV detection is commonly used. The detection wavelength should be set at the λmax of the pyrazole derivative, which can be determined using a UV-Vis spectrophotometer or a diode array detector.

    • Injection Volume: A typical injection volume is 5-20 µL.[9]

  • Data Analysis:

    • The purity of the sample is determined by calculating the peak area percentage of the main product relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC Parameters

Table 4: Example HPLC Method Parameters for Pyrazole Derivative Analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm[9]
Mobile Phase A 0.1% Trifluoroacetic acid in Water[9]
Mobile Phase B Methanol[9]
Elution Isocratic: 80% B[9]
Flow Rate 1.0 mL/min[9]
Column Temperature 25 °C[9]
Detection UV at 206 nm[9]
Injection Volume 5.0 µL[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a pyrazole molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific chemical bonds.[11] This technique is particularly useful for confirming the presence of key functional groups such as N-H, C=O, C=N, and C-H bonds, and for observing changes in these groups during a chemical reaction.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method (for solids): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture in a die under high pressure to form a transparent pellet.[12]

    • Attenuated Total Reflectance (ATR) (for solids and liquids): Place a small amount of the sample directly onto the ATR crystal and apply pressure to ensure good contact.[12] This method requires minimal sample preparation.

    • Liquid Film Method: Place a drop of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).[13]

  • Data Acquisition:

    • Place the sample holder in the FTIR spectrometer.

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet).

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Data Presentation: FTIR Absorption Frequencies

Table 5: Characteristic FTIR Absorption Frequencies for Pyrazole Derivatives.

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H stretch (in solid state)3100 - 3180Medium-Strong, often broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium-Strong
C=O stretch (if present)1650 - 1750Strong
C=N stretch~1600Medium
C=C stretch (aromatic ring)1400 - 1600Medium-Weak
C-N stretch~1290Strong

Single Crystal X-ray Crystallography

Application Note: Single crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a pyrazole derivative in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the overall molecular conformation.[14] It is the gold standard for absolute structure confirmation, especially for establishing stereochemistry. The ability to grow suitable single crystals is a prerequisite for this analysis.

Experimental Protocol: Single Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the pyrazole compound of sufficient size and quality (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal under a microscope and mount it on a goniometer head.

    • Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.

    • Collect X-ray diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[14]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Data Presentation: Crystallographic Data

Table 6: Example Crystallographic Data for a Pyrazole Derivative.

ParameterValue
Chemical FormulaC₁₀H₈N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.345(2)
b (Å)9.791(3)
c (Å)16.362(4)
α (°)90
β (°)101.09(1)
γ (°)90
Volume (ų)1312.1(6)
Z4

Visualizations

experimental_workflow cluster_synthesis Synthesis and Purification Synthesis Pyrazole Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structure Elucidation MS Mass Spectrometry (LRMS, HRMS) Purification->MS Molecular Weight and Formula HPLC HPLC Purification->HPLC Purity Assessment FTIR FTIR Spectroscopy Purification->FTIR Functional Group Analysis XRay X-ray Crystallography Purification->XRay 3D Structure Confirmation

Caption: Experimental workflow for pyrazole synthesis and characterization.

logical_relationships cluster_primary Primary Structural Information cluster_secondary Confirmatory and Detailed Information MolecularFormula Molecular Formula Connectivity Atomic Connectivity ThreeDStructure 3D Structure Connectivity->ThreeDStructure Purity Compound Purity FunctionalGroups Functional Groups NMR NMR NMR->Connectivity NMR->FunctionalGroups MS MS MS->MolecularFormula HPLC HPLC HPLC->Purity FTIR FTIR FTIR->FunctionalGroups XRay XRay XRay->ThreeDStructure

Caption: Logical relationships between analytical techniques and structural information.

References

Application Note and Protocol: Evaluating the Cytotoxicity of Pyrazole Compounds using the MTT Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is particularly valuable in the initial screening of novel therapeutic agents, such as pyrazole compounds, which have shown promise in various fields, including oncology.[3] The principle of the MTT assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.[5][6] This application note provides a detailed protocol for determining the cytotoxic effects of pyrazole compounds on cultured cells using the MTT assay.

Experimental Protocols

This protocol is designed for adherent cells cultured in 96-well plates. Modifications for suspension cells are also included.

Materials and Reagents

  • Cells: Adherent or suspension cell line of choice.

  • Pyrazole Compounds: Stock solutions prepared in an appropriate solvent (e.g., DMSO).

  • Culture Medium: Appropriate for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT Reagent (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile phosphate-buffered saline (PBS), pH 7.4.[1][5]

    • Vortex or sonicate to ensure complete dissolution.[5]

    • Filter-sterilize the solution through a 0.2 µm filter.[1][7]

    • Store in a light-protected container at 4°C for frequent use or at -20°C for long-term storage.[1][7]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Microplate reader capable of measuring absorbance at 570 nm

    • 96-well flat-bottom sterile tissue culture plates

    • Multichannel pipette

    • Inverted microscope

Experimental Workflow Diagram

Caption: Workflow for assessing pyrazole compound cytotoxicity using the MTT assay.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Cell Culture: Culture cells in an appropriate medium until they reach the exponential growth phase.[5]

  • Harvesting: For adherent cells, wash with PBS and detach using a trypsin-EDTA solution. For suspension cells, collect them directly from the culture flask.

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Seeding: Dilute the cells in fresh culture medium to the optimal seeding density (determined empirically for each cell line, typically between 5,000 and 10,000 cells per well for adherent cells). Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and enter the exponential growth phase.[6]

Day 2: Treatment with Pyrazole Compounds

  • Compound Preparation: Prepare a stock solution of each pyrazole compound in DMSO. From the stock, prepare a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[8]

  • Controls:

    • Vehicle Control: Wells containing cells treated with the same concentration of DMSO as the highest concentration used for the pyrazole compounds.

    • Untreated Control: Wells containing cells with culture medium only.

    • Blank Control: Wells containing culture medium only (no cells) to subtract background absorbance.

  • Treatment: Carefully remove the old medium from the wells (for adherent cells). Add 100 µL of the medium containing the different concentrations of pyrazole compounds or controls to the respective wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

Day 3 (or subsequent days): MTT Assay

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).

  • Incubation: Incubate the plate for 3-4 hours in a humidified incubator at 37°C.[6] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well.[1][9]

    • Suspension Cells: Centrifuge the plate, carefully remove the supernatant, and then add 150 µL of DMSO to each well.[5]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure the formazan crystals are fully dissolved. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation

Data Analysis

  • Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate Percent Viability: The viability of cells treated with pyrazole compounds is expressed as a percentage relative to the untreated control cells.

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits cell viability by 50%. This value can be determined by plotting the percent cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software such as GraphPad Prism.[10][11]

Summary of Quantitative Data

The results of the MTT assay should be summarized in a table for clear comparison of the cytotoxic effects of different pyrazole compounds at various concentrations.

CompoundConcentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell ViabilityIC50 (µM)
Control 0ValueValue100N/A
Vehicle 0 (DMSO)ValueValueValueN/A
Pyrazole A 1ValueValueValue
10ValueValueValue
50ValueValueValueValue
100ValueValueValue
Pyrazole B 1ValueValueValue
10ValueValueValue
50ValueValueValueValue
100ValueValueValue

Potential Signaling Pathways

Pyrazole compounds are known to target various signaling pathways involved in cell proliferation and survival. A potential mechanism of action for a cytotoxic pyrazole compound could involve the inhibition of key kinases in these pathways.

Signaling_Pathway Potential Pyrazole Compound Mechanism of Action cluster_pathway Cell Proliferation & Survival Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Pyrazole Pyrazole Compound Pyrazole->Kinase_Cascade Inhibition

Caption: Inhibition of a signaling pathway by a pyrazole compound, leading to decreased cell viability.

Conclusion

The MTT assay is a reliable and high-throughput method for assessing the cytotoxic potential of pyrazole compounds. This protocol provides a detailed framework for conducting the assay, from cell preparation to data analysis. Accurate determination of cell viability and IC50 values is crucial for the preclinical evaluation of these potential therapeutic agents. Researchers should optimize the assay conditions for their specific cell lines and compounds to ensure reproducible and meaningful results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yield is a frequent issue in pyrazole synthesis, often stemming from factors related to starting materials, reaction conditions, or competing side reactions.[1] A systematic approach can help identify and resolve the problem.

Potential Causes and Solutions:

  • Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative.[2] Impurities can lead to side reactions, reducing yield and complicating purification.[2] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[2]

  • Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. In some instances, using a slight excess (1.0-1.2 equivalents) of the hydrazine can help drive the reaction to completion.[2]

  • Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[2]

  • Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[2]

Below is a troubleshooting workflow to guide your optimization process.

G start Low Yield in Pyrazole Synthesis check_purity Assess Starting Material Purity start->check_purity optimize_stoichiometry Optimize Reactant Stoichiometry start->optimize_stoichiometry evaluate_conditions Evaluate Reaction Conditions (Temp, Time, Solvent, pH) start->evaluate_conditions consider_sides Investigate Side Reactions start->consider_sides solution_purity Purify or Replace Reagents check_purity->solution_purity solution_stoichiometry Adjust Molar Ratios (e.g., slight excess of hydrazine) optimize_stoichiometry->solution_stoichiometry solution_conditions Systematically Vary Conditions Monitor with TLC/LC-MS evaluate_conditions->solution_conditions solution_sides Modify Substrates or Conditions to Favor Desired Isomer consider_sides->solution_sides

Troubleshooting workflow for low reaction yield.
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in reactions like the Knorr pyrazole synthesis.[2][3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[2] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2]

Strategies to Improve Regioselectivity:

  • Steric Hindrance: A bulkier substituent on the dicarbonyl compound will likely direct the initial attack of the less hindered nitrogen of the hydrazine to the less sterically hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Reaction Conditions: The choice of solvent and catalyst (acid or base) can influence the reaction pathway and favor the formation of one regioisomer over the other.

  • Protecting Groups: In some cases, a protecting group strategy can be employed to temporarily block one of the reactive sites.

Q3: My reaction mixture has a significant discoloration, making purification difficult. What is the cause and how can I resolve this?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material.[2] The reaction mixture can also become acidic, which may promote the formation of colored byproducts.[2]

Solutions for Discoloration and Purification:

  • Use of a Mild Base: The addition of a mild base, such as sodium acetate, can help neutralize any acid present and lead to a cleaner reaction profile.[2]

  • Purification of Hydrazine: If the hydrazine source is suspected to be impure, it can be purified by distillation or recrystallization prior to use.

  • Decolorizing Agents: Treating the reaction mixture with activated charcoal can help remove some of the colored impurities.[2]

  • Purification Techniques: Recrystallization is an effective method for purifying the final product and removing colored impurities.[2] Column chromatography on silica gel can also be employed for separation.[2] A patented method suggests purification by dissolving the pyrazole in a solvent, reacting it with an acid to form a crystallizable acid addition salt, and then separating the salt.[4]

Q4: I am having trouble with the decarboxylation of my pyrazole-4-carboxylic acid. What are the recommended conditions?

Decarboxylation of pyrazole-4-carboxylic acids, especially those with haloalkyl substituents, can be challenging and may result in low yields or product instability.[5][6]

General Conditions for Decarboxylation:

ConditionTemperature RangeReagents/SolventsNotes
Acidic 50-220°C (preferably 80-190°C)[5][6]Water, with 0.1-1.5 equivalents of acid.[5][6]Reaction times are typically 2-7 hours.[5][6]
Basic 40-150°C (preferably 80-120°C)[5][6]0.1-1.5 equivalents of a base like K₂CO₃ or Cs₂CO₃.[5] Can be run neat or in high-boiling solvents (NMP, quinoline).[6]Reaction times are typically 1-7 hours.[5][6]
Copper-Catalyzed High temperatures (e.g., 200°C with microwave irradiation)Cu₂O, 1,10-phenanthroline, Cs₂CO₃ in DMF.[6]This method has been described for protodecarboxylation.[6]

It is important to note that the resulting decarboxylated pyrazoles can be volatile and difficult to isolate.[6]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a generalized procedure for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)[2]

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (e.g., catalytic amount of sulfuric acid or acetic acid)[7]

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the acid catalyst to the solution.

  • Add the hydrazine derivative to the mixture. If using a hydrazine salt, a mild base like sodium acetate may be added.[2]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by vacuum filtration.[2] Alternatively, the solvent can be removed under reduced pressure.[2]

  • Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[2]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve 1,3-dicarbonyl in solvent add_catalyst Add acid catalyst dissolve->add_catalyst add_hydrazine Add hydrazine derivative add_catalyst->add_hydrazine reflux Heat to reflux and monitor by TLC add_hydrazine->reflux cool Cool to room temperature reflux->cool isolate Isolate crude product (filtration or evaporation) cool->isolate purify Purify by recrystallization or column chromatography isolate->purify

Experimental workflow for the Knorr pyrazole synthesis.
Protocol 2: General Purification of Carboxylic Acids

This protocol outlines a general procedure for the purification of solid carboxylic acids.[9]

Materials:

  • Crude carboxylic acid

  • 1N Sodium hydroxide solution

  • Dilute mineral acid (e.g., 1N HCl)

  • Suitable recrystallization solvents (e.g., ethanol, water, toluene)

Procedure:

  • Dissolve the crude water-insoluble acid in 1N sodium hydroxide solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the aqueous solution with a dilute mineral acid to precipitate the pure carboxylic acid.

  • Collect the precipitated acid by vacuum filtration and wash with cold water.

  • Perform recrystallization from a suitable solvent or a mixture of solvents (e.g., ethanol/water, toluene/petroleum ether).[9]

  • Dry the purified crystals under vacuum.

Data Summary

The following table summarizes the yields of pyrazole-4-carboxylic acid ethyl ester derivatives synthesized via a one-pot, three-component reaction using [bmim][FeCl₄] as a catalyst.[10]

EntryReactantsTemperature (°C)Time (h)Yield (%)
1Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate80292
2Phenylhydrazine, 4-Chlorobenzaldehyde, Ethyl acetoacetate802.590
3Phenylhydrazine, 4-Methylbenzaldehyde, Ethyl acetoacetate80288
4Phenylhydrazine, 4-Methoxybenzaldehyde, Ethyl acetoacetate802.585
5Phenylhydrazine, 4-Nitrobenzaldehyde, Ethyl acetoacetate80382
6Phenylhydrazine, Benzaldehyde, Ethyl acetoacetateRoom Temp1240
7Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate60475
8Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate100292
9Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate80292
10Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate80292
11Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate8010Trace (no catalyst)

Table adapted from reference[10]. Conditions: Reactants (1 mmol), [bmim][FeCl₄] (0.05 g).

References

Technical Support Center: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a multi-step synthesis starting from a suitable pyrazole precursor. A plausible route includes the formylation of 1-methylpyrazole, followed by a Knoevenagel condensation with malonic acid to form an acrylic acid intermediate, which is subsequently reduced to the desired propanoic acid.

Q2: A major challenge in pyrazole synthesis is controlling regioselectivity during N-alkylation. How can I ensure methylation occurs at the desired N-1 position?

N-alkylation of unsymmetrically substituted pyrazoles can indeed yield a mixture of regioisomers.[1] The ratio of N-1 to N-2 alkylation is influenced by factors such as the steric hindrance of substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent used.[2][3] For 4-substituted pyrazoles, direct methylation often leads to a mixture of products. Therefore, it is often advantageous to start with 1-methylhydrazine to unambiguously form the 1-methyl-1H-pyrazole ring.

Q3: My overall yield is consistently low. Which step is the most critical to optimize?

Low overall yield can result from inefficiencies in any of the steps. However, the Knoevenagel condensation and the subsequent reduction are often critical. The condensation step can be equilibrium-limited and may require careful selection of base and removal of water. The reduction of the α,β-unsaturated acid to the saturated acid must be selective to avoid reduction of the pyrazole ring.

Q4: Are there alternative methods to introduce the propanoic acid side chain?

Yes, an alternative involves the Heck reaction of a 4-halopyrazole with an acrylate, followed by hydrolysis and reduction. Another approach is the Friedel-Crafts acylation of 1-methylpyrazole with succinic anhydride, followed by reduction of the resulting keto acid. The choice of method depends on the availability of starting materials and the desired scale.

Troubleshooting Guide

Problem 1: Low yield or no product during the Knoevenagel condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with malonic acid.
Potential Cause Suggested Solution
Inappropriate Base/Catalyst The choice of base is crucial. Piperidine in pyridine is a classic combination for this reaction.[4] Alternatively, using an ammonium salt like piperidinium acetate can be effective.
Reaction Equilibrium The reaction produces water, which can inhibit the forward reaction. Perform the reaction in a solvent like toluene or pyridine that allows for the azeotropic removal of water using a Dean-Stark apparatus.
Insufficient Reaction Temperature/Time The reaction often requires heating to proceed at a reasonable rate. Refluxing for several hours is typical.[4] Monitor the reaction by TLC to determine the optimal reaction time.
Poor Quality of Reagents Ensure that the 1-methyl-1H-pyrazole-4-carbaldehyde is pure and free of acidic impurities. Malonic acid should be dry.
Problem 2: Incomplete reduction of 3-(1-methyl-1H-pyrazol-4-yl)acrylic acid or reduction of the pyrazole ring.
Potential Cause Suggested Solution
Catalyst Poisoning or Inactivity If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be poisoned by sulfur or other impurities. Ensure high-purity substrates and solvents. Use a fresh, active catalyst.
Non-selective Reducing Agent Strong reducing agents like LiAlH₄ may potentially reduce the pyrazole ring or other functional groups. Catalytic hydrogenation is generally preferred for selectively reducing the carbon-carbon double bond.
Insufficient Hydrogen Pressure or Reaction Time For catalytic hydrogenation, ensure adequate hydrogen pressure (e.g., 1-4 atm) and sufficient reaction time. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the vinyl protons.
Alternative Reduction Method A diimide reduction, generated in situ from hydrazine hydrate and an oxidizing agent (like H₂O₂ or CuSO₄), can be an effective and economical method for reducing the double bond without requiring a metal catalyst.[4]

Table 1: Comparison of Reduction Methods for α,β-Unsaturated Acids

Method Reagents Typical Yield (%) Advantages Disadvantages
Catalytic HydrogenationH₂, Pd/C>90High yield, clean reactionCatalyst cost, requires pressure equipment
Diimide ReductionHydrazine hydrate, oxidant~80[4]Economical, simple setup[4]Yields may be slightly lower[4]
Sodium AmalgamNa(Hg), H₂OVariableAvoids pressureUse of mercury
Problem 3: Formation of regioisomers during N-methylation of a 4-substituted pyrazole.
Potential Cause Suggested Solution
Direct Alkylation of Unsubstituted Pyrazole Alkylating a 4-substituted pyrazole with an alkyl halide often results in a mixture of N-1 and N-2 isomers.[1]
Solution To avoid this, it is highly recommended to synthesize the pyrazole ring using 1-methylhydrazine and a suitable 1,3-dicarbonyl equivalent. This approach guarantees the formation of the desired 1-methyl-1H-pyrazole isomer.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde

This procedure is based on the Vilsmeier-Haack reaction.

  • To an ice-cold solution of dimethylformamide (DMF, 3 equivalents), slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Add 1-methylpyrazole (1 equivalent) dropwise, maintaining the temperature below 40°C.

  • After the addition, heat the reaction mixture to 60-70°C for 2-4 hours.

  • Cool the mixture and pour it into crushed ice.

  • Neutralize the solution with a base (e.g., NaOH or NaHCO₃ solution) to pH 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography or distillation.

Protocol 2: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

This protocol uses a Knoevenagel condensation.[4]

  • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (5-10 volumes).

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux (around 95-100°C) for 4-5 hours.[4]

  • After cooling, pour the reaction mixture into crushed ice and acidify with concentrated HCl.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with water and dilute HCl, and dry.

  • Recrystallize the crude product from a suitable solvent like glacial acetic acid or ethanol.[4]

Protocol 3: Synthesis of this compound

This protocol describes the reduction of the acrylic acid intermediate via catalytic hydrogenation.

  • Dissolve 3-(1-methyl-1H-pyrazol-4-yl)acrylic acid (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (1-5 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Stir the mixture under a hydrogen atmosphere (1-4 atm) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the final product.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Methylhydrazine 1-Methylhydrazine PyrazoleFormation Pyrazole Ring Formation Methylhydrazine->PyrazoleFormation Dicarbonyl 1,3-Dicarbonyl Equivalent Dicarbonyl->PyrazoleFormation Formylation Vilsmeier-Haack Formylation PyrazoleFormation->Formylation Step 1 Condensation Knoevenagel Condensation Formylation->Condensation Step 2 Reduction Selective Reduction Condensation->Reduction Step 3 FinalProduct 3-(1-methyl-1H-pyrazol- 4-yl)propanoic acid Reduction->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield in Reduction Step CheckMethod Which reduction method was used? Start->CheckMethod Catalytic Catalytic Hydrogenation CheckMethod->Catalytic Catalytic Diimide Diimide Reduction CheckMethod->Diimide Diimide CheckCatalyst Is catalyst fresh? Substrate pure? Catalytic->CheckCatalyst CheckReagents Hydrazine quality? Correct stoichiometry? Diimide->CheckReagents CheckConditions Is H2 pressure adequate? CheckCatalyst->CheckConditions Yes Sol_ReplaceCatalyst Solution: Use fresh catalyst, recrystallize substrate. CheckCatalyst->Sol_ReplaceCatalyst No Sol_IncreasePressure Solution: Increase H2 pressure and reaction time. CheckConditions->Sol_IncreasePressure No Sol_CheckHydrazine Solution: Use fresh hydrazine hydrate, verify molar ratios. CheckReagents->Sol_CheckHydrazine No

Caption: Troubleshooting decision tree for the reduction step.

References

Technical Support Center: Troubleshooting Low Solubility of Pyrazole Propanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the low solubility of pyrazole propanoic acids. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to help you overcome these common hurdles in your research.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazole propanoic acids exhibit low aqueous solubility?

A1: The low aqueous solubility of pyrazole propanoic acids often stems from a combination of factors inherent to their molecular structure. The planar and aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound.[1] Additionally, the overall lipophilicity of the molecule can contribute to poor partitioning into aqueous media.

Q2: What is the first step I should take to troubleshoot the low solubility of my pyrazole propanoic acid derivative?

A2: The initial and most critical step is to determine the physicochemical properties of your compound, specifically its pKa (acid dissociation constant) and intrinsic solubility (solubility of the un-ionized form). Since pyrazole propanoic acids are acidic, their solubility is highly dependent on the pH of the solution.[2] Understanding the pKa will allow you to manipulate the pH to increase the proportion of the more soluble ionized form.

Q3: Can I use co-solvents to improve the solubility of my compound for in vitro assays?

A3: Yes, using co-solvents is a common and effective strategy.[] Water-miscible organic solvents such as dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol can disrupt the hydrogen bonding network of water, reducing its polarity and making it a more favorable solvent for lipophilic compounds.[] However, it is crucial to use the lowest effective concentration of the co-solvent (ideally ≤1% for cell-based assays) to avoid artifacts or toxicity in your experimental system.[4]

Q4: Is salt formation a viable strategy to enhance the solubility of pyrazole propanoic acids?

A4: Absolutely. Converting the acidic pyrazole propanoic acid into a salt by reacting it with a suitable base can significantly improve its aqueous solubility and dissolution rate.[5] Common salt forms for acidic drugs include sodium and potassium salts. The salt form often has a higher solubility than the free acid, particularly at neutral or acidic pH.

Q5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A5: This is a common issue known as "fall-out" and is often due to the compound's low solubility in the final aqueous buffer. To mitigate this, you can try the following:

  • Lower the final concentration: If your experiment allows, reducing the final concentration of the compound may keep it below its solubility limit.

  • Decrease the DMSO percentage: Aim for the lowest possible final DMSO concentration.

  • Use serial dilutions: Instead of a single large dilution, perform serial dilutions in the assay buffer.

  • Pre-warm the buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help.[4]

  • Incorporate a surfactant: Low concentrations of non-ionic surfactants can help to maintain solubility.

Troubleshooting Guide: Common Solubility Issues and Solutions

Issue Potential Cause Troubleshooting Steps Expected Outcome
Compound precipitates upon addition to aqueous buffer. Low intrinsic aqueous solubility of the un-ionized form.1. Determine the pKa of your compound. 2. Adjust the pH of the buffer to be at least 1-2 units above the pKa to ensure the compound is in its more soluble ionized form.[2]The compound remains in solution, providing an accurate concentration for your experiment.
Inconsistent results in biological assays. Compound precipitation over the course of the experiment.1. Visually inspect your assay plates for any signs of precipitation. 2. Perform a kinetic solubility assay in your specific assay buffer to assess stability over time.[6] 3. Consider using a solubilizing excipient like a cyclodextrin.Consistent and reproducible assay results.
Low oral bioavailability in animal studies. Poor dissolution rate in the gastrointestinal tract.1. Reduce the particle size of the compound through micronization to increase the surface area for dissolution. 2. Formulate the compound as an amorphous solid dispersion to enhance both solubility and dissolution rate.[1] 3. Consider formulating a salt of the compound.Improved oral absorption and bioavailability.
Difficulty preparing a concentrated stock solution. The compound is poorly soluble in common organic solvents.1. Screen a panel of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400) to find a suitable solvent or co-solvent system.[7] 2. Gentle heating and sonication can aid in dissolution, but ensure the compound is stable under these conditions.Preparation of a clear, stable stock solution at the desired concentration.

Data Presentation: Physicochemical Properties and Solubility of Representative Pyrazole Propanoic Acids

The following tables provide illustrative data for three hypothetical pyrazole propanoic acid derivatives to demonstrate the impact of pH and co-solvents on solubility.

Table 1: Physicochemical Properties of Hypothetical Pyrazole Propanoic Acid Derivatives

CompoundMolecular Weight ( g/mol )pKaLogPIntrinsic Solubility (µg/mL at pH < pKa-2)
PPA-001250.24.52.85
PPA-002285.34.23.51
PPA-003320.44.84.10.2

Table 2: pH-Dependent Aqueous Solubility of PPA-001 at 25°C

pHSolubility (µg/mL)
2.05.1
3.05.5
4.015.8
5.0162.5
6.01620
7.0>10000
7.4>10000

Table 3: Solubility of PPA-002 in Different Co-solvent Systems (pH 7.4 Phosphate Buffer)

Co-solventConcentration (% v/v)Solubility (µg/mL)
None055
Ethanol10250
Ethanol20850
PEG 40010480
PEG 400201500
DMSO51200
DMSO10>5000

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) for a pyrazole propanoic acid using potentiometric titration.

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it.

    • Prepare a 0.1 M solution of hydrochloric acid (HCl).

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.

    • Accurately weigh and dissolve the pyrazole propanoic acid in a suitable co-solvent (e.g., methanol or ethanol) if it has very low aqueous solubility, and then dilute with water to a final concentration of approximately 1 mM. The final co-solvent concentration should be kept to a minimum.

  • Titration Setup:

    • Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

    • Place a known volume (e.g., 20 mL) of the sample solution into a titration vessel.

    • Add the KCl solution to achieve a final concentration of 0.15 M.

    • If the compound is in its free acid form, titrate with the standardized 0.1 M NaOH. If it is a salt, you may need to first acidify with 0.1 M HCl and then titrate with NaOH.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

  • Titration Procedure:

    • Stir the solution gently.

    • Add small, precise increments of the titrant (e.g., 0.05 mL of 0.1 M NaOH).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has passed the equivalence point by at least 1-2 pH units.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the midpoint of the steep part of the curve).

    • For more accurate determination, calculate the first and second derivatives of the titration curve. The peak of the first derivative plot or the zero crossing of the second derivative plot corresponds to the equivalence point.

Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination

This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of a pyrazole propanoic acid at a specific pH.[8]

  • Preparation of Buffer Solution:

    • Prepare a buffer solution of the desired pH (e.g., pH 7.4 phosphate-buffered saline). Ensure the buffer has sufficient capacity to maintain the pH upon addition of the acidic compound.

  • Sample Preparation:

    • Add an excess amount of the solid pyrazole propanoic acid to a clear glass vial containing a known volume of the buffer solution (e.g., 5 mL). An excess is confirmed by the presence of undissolved solid at the end of the experiment.[9]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium. This is typically 24-48 hours, but the exact time should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_physchem Physicochemical Characterization cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_end End Goal start Low Solubility Observed pKa Determine pKa start->pKa intrinsic_sol Measure Intrinsic Solubility pKa->intrinsic_sol pH_adjust pH Adjustment (pH > pKa + 1) intrinsic_sol->pH_adjust cosolvent Co-solvent Addition (e.g., DMSO, PEG 400) intrinsic_sol->cosolvent salt Salt Formation (e.g., Na+, K+ salts) intrinsic_sol->salt particle_size Particle Size Reduction (Micronization) intrinsic_sol->particle_size solubility_assay Confirm Solubility (Shake-Flask) pH_adjust->solubility_assay cosolvent->solubility_assay salt->solubility_assay particle_size->solubility_assay assay_performance Assess Assay Performance solubility_assay->assay_performance end_goal Soluble Compound for Reliable Experiments assay_performance->end_goal pH_Solubility_Relationship low_pH Low pH (pH < pKa) unionized Un-ionized (R-COOH) Low Solubility low_pH->unionized at_pKa pH = pKa equal 50% Un-ionized 50% Ionized at_pKa->equal high_pH High pH (pH > pKa) ionized Ionized (R-COO-) High Solubility high_pH->ionized

References

Technical Support Center: Synthesis of N-Methyl Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of N-methyl pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the N-methylation of unsymmetrically substituted pyrazoles?

A1: The primary challenge in the N-methylation of unsymmetrically substituted pyrazoles is the lack of regioselectivity, leading to the formation of a mixture of N1- and N2-methylated regioisomers.[1] The similar reactivity of the two adjacent nitrogen atoms (N1 and N2) often results in poor selectivity with traditional methylating agents like methyl iodide or dimethyl sulfate.[1] This mixture of isomers can be difficult to separate.[1][2]

Q2: What factors influence the ratio of N1 to N2 methylated pyrazole isomers?

A2: Several factors critically influence the regioselectivity of N-methylation:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the use of sterically demanding methylating agents tend to favor methylation at the less sterically hindered nitrogen atom.[1][3]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][3]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 isomer ratio.[1][3][4] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[2]

  • Methylating Agent: The nature of the methylating agent is crucial.[1] Advanced, sterically bulky reagents have been developed to improve selectivity.[5][6][7][8]

Q3: What is over-methylation and how can it be prevented?

A3: Over-methylation is a side reaction where the already N-methylated pyrazole is further alkylated to form a quaternary N,N'-dimethylpyrazolium salt.[1] This is more likely to occur with highly reactive methylating agents or prolonged reaction times. To prevent this, it is recommended to:

  • Monitor the reaction progress closely using techniques like TLC or LC-MS.[1]

  • Use a less reactive methylating agent.[1]

  • Carefully control the stoichiometry of the methylating agent.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-methyl pyrazoles.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Low reactivity of the pyrazole: Electron-withdrawing groups on the pyrazole ring decrease its nucleophilicity.[1]2. Poor quality of reagents: Degradation of the methylating agent (e.g., methyl iodide) or presence of water in the solvent.[1]3. Insufficiently strong base: The base may not be strong enough to deprotonate the pyrazole N-H.[1]1. Increase the reaction temperature or use a more reactive methylating agent.[1]2. Use freshly purchased or purified reagents and ensure solvents are anhydrous.[1]3. Use a stronger base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).[1]
Poor Regioselectivity (Mixture of N1 and N2 isomers) 1. Use of non-selective methylating agents: Traditional agents like methyl iodide often give poor selectivity.[1][7]2. Suboptimal reaction conditions: The choice of base and solvent can significantly influence the N1/N2 ratio.[1]3. Minimal steric or electronic bias from pyrazole substituents. [1]1. Employ sterically hindered methylating agents like (chloromethyl)triisopropoxysilane.[5][6][7][8]2. Screen different bases (e.g., KHMDS, NaH, K₂CO₃) and solvents (e.g., THF, DMF, DMSO).[1]3. Consider enzymatic methylation for high regioselectivity.[1]
Formation of Quaternary Salt Over-methylation: Use of a highly reactive methylating agent or extended reaction time.[1]1. Monitor the reaction closely by TLC or LC-MS.[1]2. Use a less reactive methylating agent or carefully control stoichiometry.[1]
Difficulty in Separating Regioisomers Similar polarities of the N1 and N2 isomers. [1]1. Experiment with different eluent systems in column chromatography, possibly with additives like triethylamine or acetic acid.[1]2. Consider using a different stationary phase like alumina or reversed-phase silica.[1]
Product Loss During Workup High polarity of N-methylated pyrazoles: Products may be water-soluble.[1]1. Minimize the volume of aqueous washes.[1]2. Perform back-extraction of the aqueous layers with a suitable organic solvent.[1]

Quantitative Data Summary

Table 1: Regioselectivity of N-Methylation with Different Methylating Agents

Pyrazole SubstrateMethylating AgentBase/SolventN1:N2 RatioYield (%)Reference
3-Aryl-pyrazolesMethyl halides-~3:1-[5][7]
3-(Pyridin-2-yl)pyrazole(Chloromethyl)triisopropoxysilaneKHMDS / THF/DMSO>99:171[1]
3,4-Dibromopyrazole(Chloromethyl)triisopropoxysilaneKHMDS / THF/DMSO93:765[1]
Various pyrazolesα-HalomethylsilanesKHMDS / THF-DMSO92:8 to >99:1Good[6][7][8]

Table 2: Effect of Solvent on Regioselectivity in Pyrazole Formation

1,3-Diketone SubstrateSolventRegioisomeric Ratio (Desired:Undesired)Reference
1aTFE97:3
1aHFIP>99:1
1d (non-fluorinated)Ethanol1:1.3[2]

Experimental Protocols

Protocol 1: Highly N1-Selective Methylation using (Chloromethyl)triisopropoxysilane [1]

This protocol utilizes a sterically bulky silylmethyl reagent to achieve high N1-selectivity.

Materials:

  • Substituted pyrazole (1.0 equiv)

  • (Chloromethyl)triisopropoxysilane (1.2 equiv)

  • Potassium hexamethyldisilazide (KHMDS) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Tetrabutylammonium fluoride (TBAF) (2.0 equiv)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substituted pyrazole in a mixture of anhydrous THF and DMSO.

  • Cool the solution to 0 °C and add KHMDS portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add (chloromethyl)triisopropoxysilane and stir the reaction mixture at 60 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • After completion of the N-alkylation, add TBAF to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 2-4 hours to effect protodesilylation.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction & Side Reactions cluster_products Products start_pyrazole Unsymmetrical Pyrazole reaction_node N-Methylation Reaction start_pyrazole->reaction_node methylating_agent Methylating Agent methylating_agent->reaction_node n1_product N1-Methyl Pyrazole (Desired) reaction_node->n1_product Regioselective Pathway n2_product N2-Methyl Pyrazole (Side Product) reaction_node->n2_product Non-selective Pathway over_methylation N,N'-Dimethyl Pyrazolium Salt (Side Product) n1_product->over_methylation Further Methylation n2_product->over_methylation Further Methylation

Caption: Reaction pathway for N-methylation of pyrazoles showing desired product and common side products.

G cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Corrective Actions start_node Poor Yield or Mixture of Products cause1 Poor Regioselectivity? start_node->cause1 cause2 Over-methylation? start_node->cause2 cause3 Low Conversion? start_node->cause3 solution1a Use Sterically Bulky Methylating Agent cause1->solution1a solution1b Optimize Base/Solvent cause1->solution1b solution2a Monitor Reaction (TLC/LC-MS) cause2->solution2a solution2b Control Stoichiometry cause2->solution2b solution3a Increase Temperature cause3->solution3a solution3b Use Stronger Base cause3->solution3b

Caption: Troubleshooting workflow for side reactions in N-methyl pyrazole synthesis.

References

Technical Support Center: Optimizing the Purification of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to streamline the purification of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities largely depend on the synthetic route. If the final step is the hydrolysis of the corresponding ethyl or methyl ester, the most common impurity is the unreacted ester starting material. Other potential impurities include reagents from the pyrazole ring synthesis, such as unreacted hydrazines or dicarbonyl compounds, and colored byproducts.

Q2: What is the most effective primary purification method for this compound?

A2: Acid-base extraction is a highly effective and recommended primary method for purifying carboxylic acids.[1] This technique separates the acidic product from neutral impurities (like unreacted ester) and basic impurities. The carboxylic acid is converted to its water-soluble carboxylate salt with a base, washed with an organic solvent to remove impurities, and then regenerated by acidification, causing it to precipitate.[1][2]

Q3: How can I effectively monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and inexpensive method to monitor purification.[3] By spotting the crude mixture, the purified fractions, and the starting material on the same plate, you can visualize the removal of impurities. Carboxylic acids can sometimes streak on silica plates; adding a small amount of acetic or formic acid to the eluting solvent can result in more compact, well-defined spots.[3][4][5]

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to high impurity levels or rapid cooling.[6][7] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool much more slowly.[6][8][9] Using a different solvent system or adding a seed crystal of the pure compound can also induce proper crystallization.[6][9]

Q5: What analytical techniques are best for assessing the final purity of the compound?

A5: A combination of techniques is recommended. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure and identify any proton- or carbon-containing impurities. High-Performance Liquid Chromatography (HPLC) is excellent for determining quantitative purity. For a crystalline solid, a sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting Guide

All quantitative data is summarized in the table below for easy comparison and reference.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low Yield of Final Product 1. Incomplete acid-base extraction.[10] 2. Using an excessive volume of solvent during recrystallization.[11][12] 3. Product loss during filtration and washing steps.[11] 4. Incomplete hydrolysis of the ester precursor.1. Ensure the pH is correct during extraction and back-extraction (at least 2-3 units above/below the pKa).[13] 2. Use the minimum amount of near-boiling solvent necessary to dissolve the solid for recrystallization.[11] 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[9] Consider cooling the filtrate to recover more product.[9] 4. Re-subject the material to hydrolysis conditions or increase the initial reaction time/temperature.
Product is Discolored (Yellow/Brown) 1. Presence of colored impurities from starting materials (e.g., hydrazine derivatives). 2. Oxidation of the product or impurities.1. During the purification workflow, treat the solution with activated charcoal to adsorb colored impurities. 2. Ensure the purification process is not unnecessarily prolonged at high temperatures.
"Oiling Out" During Recrystallization 1. The solution is supersaturated at a temperature above the compound's melting point.[6] 2. High concentration of impurities depressing the melting point.[7] 3. The chosen solvent is not optimal.[9]1. Reheat the mixture, add more of the "good" solvent to decrease saturation, and cool very slowly.[6][8] 2. Consider a preliminary purification step (e.g., passing through a short silica plug) before recrystallization.[9] 3. Experiment with a different solvent or a mixed-solvent system.[6][9] 4. Add a seed crystal to induce crystallization.[9]
No Crystals Form Upon Cooling 1. The solution is too dilute (not saturated).[8] 2. The solution is supersaturated and requires nucleation.[11]1. Reduce the solvent volume by gentle heating or under reduced pressure and attempt to cool again.[8] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal.[9][11]
TLC Plate Shows Streaking/Tailing Spot 1. The sample spot is too concentrated.[3] 2. Strong interaction between the carboxylic acid and the silica gel stationary phase.[5]1. Dilute the sample solution before spotting it on the TLC plate.[3] 2. Add 0.5-1% acetic or formic acid to the eluent (mobile phase) to suppress the ionization of the carboxylic acid, leading to sharper spots.[3][5]
Presence of Ester Starting Material in Final Product 1. Incomplete hydrolysis reaction.1. Increase the hydrolysis reaction time, temperature, or concentration of the base (e.g., NaOH). 2. Re-subject the impure product to the hydrolysis conditions to drive the reaction to completion.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution : Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Base Extraction : Transfer the solution to a separatory funnel and extract it with a 1M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its salt, which is soluble in the aqueous layer, while neutral impurities (like unreacted ester) will remain in the organic layer. Repeat the extraction 2-3 times.[14]

  • Combine and Wash : Combine the aqueous layers. Wash this combined aqueous layer once with fresh organic solvent to remove any remaining neutral impurities. Discard the organic layers.

  • Acidification : Cool the aqueous layer in an ice bath and carefully acidify it by adding concentrated HCl dropwise until the pH is approximately 2.[2] The this compound will precipitate as a solid.

  • Isolation : Collect the precipitated solid by vacuum filtration.

  • Washing : Wash the solid on the filter with a small amount of ice-cold deionized water to remove any inorganic salts.

  • Drying : Dry the purified solid in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Recrystallization

This method is used to obtain high-purity crystalline material after initial purification.

  • Solvent Selection : Choose a suitable solvent or solvent system. An ideal solvent should dissolve the compound well when hot but poorly when cold.[12] For pyrazole derivatives, alcohols (ethanol, methanol) or mixed systems like ethanol/water or ethyl acetate/hexane are often effective.[6][15][16]

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.[11]

  • Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[11]

  • Drying : Dry the purified crystals to remove all traces of solvent.

Protocol 3: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation : Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting : Dissolve small amounts of your crude material, purified fractions, and starting material in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot each sample onto the baseline.[17]

  • Development : Place the plate in a sealed developing chamber containing the chosen mobile phase (eluent). A common eluent system is a mixture of hexane and ethyl acetate. For this carboxylic acid, adding 0.5-1% acetic acid to the eluent is recommended to prevent streaking.[4][5] Ensure the solvent level is below the baseline.

  • Visualization : Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. Calculate the Retention Factor (Rf) for each spot.[17] The carboxylic acid is quite polar and should have a lower Rf value than its corresponding ester.[4][18]

Visualizations

G General Purification Workflow for this compound crude Crude Product tlc1 Initial Analysis (TLC) crude->tlc1 extraction Primary Purification: Acid-Base Extraction tlc1->extraction Impurities Present chrom Alternative Purification: Column Chromatography tlc1->chrom Isomers or Difficult Mixture recryst Secondary Purification: Recrystallization extraction->recryst Solid Product tlc2 Purity Check (TLC) recryst->tlc2 chrom->tlc2 tlc2->recryst Impurities Remain analysis Final Analysis (NMR, HPLC, MP) tlc2->analysis Single Spot pure Pure Product analysis->pure

Caption: A general workflow for the purification and analysis of the target compound.

G Troubleshooting Logic for 'Oiling Out' During Recrystallization start Oiling Out Occurs q1 Is the solution visibly colored or impure? start->q1 a1 Consider adding charcoal or performing a preliminary purification (e.g., silica plug). q1->a1 Yes q2 Re-dissolve oil in minimum hot solvent. Did it oil out immediately upon cooling? q1->q2 No a1->q2 a2 Add more 'good' solvent (10-20%) to reduce saturation. Cool slowly. q2->a2 Yes q3 Did slow cooling resolve the issue? q2->q3 No a2->q3 q4 Is a seed crystal available? q3->q4 No success Successful Crystallization q3->success Yes a3 Try a different solvent system (e.g., mixed solvents like Ethyl Acetate/Hexane). a3->success q4->a3 No a4 Add a seed crystal to the supersaturated solution once it has cooled slightly. q4->a4 Yes a4->success

Caption: A decision tree to guide researchers when encountering an oil instead of crystals.

References

stability issues of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in solution?

A1: The stability of pyrazole compounds, including this compound, is primarily influenced by several factors. These include the chemical structure, storage temperature, and exposure to light, moisture, and oxygen.[1] For this specific molecule, the carboxylic acid functional group can influence its solubility and reactivity, while the pyrazole ring itself is generally stable but can be susceptible to certain degradation pathways.[2][3]

Q2: What are the potential degradation pathways for this compound in solution?

  • Hydrolysis: Although the compound is a carboxylic acid, interactions with water, especially at non-neutral pH and elevated temperatures, should be considered.[3]

  • Oxidation: The pyrazole ring, particularly at the N-1 and C-4 positions, can be susceptible to oxidation from dissolved oxygen, peroxides, or other reactive oxygen species.[3]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions and lead to degradation.[3]

Q3: How can I determine the specific degradation pathway affecting my sample?

A3: A forced degradation study, also known as stress testing, is the most effective method to identify the primary degradation pathways for your compound.[3][4] This involves subjecting solutions of the compound to accelerated degradation conditions. The International Council for Harmonisation (ICH) guidelines suggest testing under conditions such as acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[3][4]

Q4: What are the general recommended storage conditions for solutions of this compound?

A4: To ensure the stability of solutions, it is recommended to:

  • Prepare aqueous solutions fresh.

  • If long-term storage in solution is necessary, consider using a dry, aprotic solvent and storing at low temperatures (e.g., -20°C).[1]

  • For aqueous solutions, buffering to a neutral pH may be beneficial.[1]

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected results over time. Chemical degradation of the compound in solution.1. Review solution preparation and storage conditions (pH, temperature, light exposure). 2. Prepare fresh solutions before each experiment. 3. Perform a forced degradation study to identify the primary degradation pathway. 4. Analyze the solution using a stability-indicating method like HPLC to quantify the parent compound and any degradants.
Change in the color or appearance of the solution. Formation of degradation products.1. Investigate the possibility of oxidation or photodegradation. 2. Store solutions under an inert atmosphere (e.g., argon or nitrogen) and protected from light. 3. Characterize the colored species using techniques like UV-Vis spectroscopy or LC-MS.
Precipitation of the compound from solution. Poor solubility or pH-dependent solubility.1. Verify the solubility of the compound in the chosen solvent system. 2. Adjust the pH of the solution to improve the solubility of the carboxylic acid. 3. Consider using a co-solvent if solubility in aqueous solutions is limited.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Buffer solutions (e.g., phosphate buffer)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).[5]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Keep the samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).[3]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Maintain the same temperature and time conditions as the acid hydrolysis.[3]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the sample at room temperature for a defined period.[3]

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[3]

    • Control Sample: Keep a sample of the stock solution at room temperature or refrigerated, protected from light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable analytical method, such as reverse-phase HPLC, to separate the parent compound from any degradation products.[4]

  • Data Analysis:

    • Calculate the percentage of degradation in each condition. The target degradation is typically in the range of 5-20%.[5]

    • Identify and characterize the major degradation products using techniques like LC-MS or NMR.

Example Data Summary Table

The following table is an example of how to present the quantitative data from a forced degradation study.

Stress Condition Time (hours) Temperature (°C) % Degradation (Example) Major Degradation Products (Example)
0.1 M HCl24608.5DP1, DP2
0.1 M NaOH246015.2DP3
3% H₂O₂242511.0DP4
Heat72605.1DP1
Light242518.7DP5, DP6

DP = Degradation Product

Visualizations

Stability_Troubleshooting_Workflow start Observed Stability Issue (e.g., loss of potency, color change) check_storage Review Solution Storage Conditions (pH, Temp, Light) start->check_storage fresh_solution Prepare Fresh Solution for Experiments check_storage->fresh_solution If conditions are suboptimal forced_degradation Conduct Forced Degradation Study check_storage->forced_degradation If conditions are optimal resolve Implement Corrective Actions (e.g., adjust storage, use fresh) fresh_solution->resolve analysis Analyze via Stability- Indicating Method (e.g., HPLC) forced_degradation->analysis characterize Identify & Characterize Degradation Products (e.g., LC-MS) analysis->characterize characterize->resolve

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl, 60°C) analysis Analyze Samples by Stability-Indicating HPLC Method acid->analysis base Base Hydrolysis (0.1M NaOH, 60°C) base->analysis oxidation Oxidation (3% H2O2, RT) oxidation->analysis thermal Thermal (60°C, dark) thermal->analysis photo Photochemical (ICH Q1B) photo->analysis start Prepare Stock Solution of This compound data_analysis Calculate % Degradation and Identify Degradation Products analysis->data_analysis report Report Findings and Propose Degradation Pathway data_analysis->report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Overcoming Poor Crystallization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the crystallization of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor crystallization of pyrazole derivatives?

Poor crystallization of pyrazole derivatives often stems from several factors including high solubility in the chosen solvent, the presence of impurities, the formation of oils instead of crystals, and the inherent structural properties of the molecule that may lead to weak crystal lattice formation.[1][2] The planar and often aromatic nature of the pyrazole ring can lead to strong crystal lattice energy and consequently low solubility, paradoxically making controlled crystallization difficult.[2]

Q2: My pyrazole derivative is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[1] To address this, you can try the following strategies:

  • Increase the Solvent Volume: Adding more of the "good" solvent (the one in which the compound is more soluble) to the hot solution can lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[1][3]

  • Slow Down the Cooling Process: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling and prevent rapid precipitation as an oil.[1][4]

  • Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[1]

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

  • Lower the Concentration: The solution may be too concentrated. Add more solvent to reduce the concentration before attempting to crystallize again.[5]

Q3: I am not getting any crystals to form upon cooling. What are the likely causes and solutions?

The absence of crystal formation upon cooling typically indicates that the solution is not supersaturated. Here are some troubleshooting steps:

  • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the pyrazole derivative.[1]

  • Induce Nucleation:

    • Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[1][4]

    • Seed Crystals: Add a small crystal of the pure compound to the solution to initiate crystal growth.[1][6]

  • Change the Solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures. Experiment with a different solvent or a mixed-solvent system.[1]

Q4: The yield of my recrystallized pyrazole derivative is very low. How can I improve it?

Low recovery is a common issue that can be addressed by optimizing several aspects of the recrystallization process:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[1]

  • Ensure Thorough Cooling: Allow the solution to cool to room temperature slowly, and then cool it further in an ice bath for at least 20-30 minutes to maximize crystal formation.[1]

  • Select an Appropriate Solvent: The ideal solvent will dissolve the pyrazole compound when hot but have very low solubility for it when cold.[1]

  • Check for Product Loss During Transfers: Be mindful of product loss during filtration and washing steps. Wash the collected crystals with a small amount of cold solvent.[1]

Q5: How can I remove colored impurities during the recrystallization of my pyrazole derivative?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal adsorbs the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, which may slightly lower the overall yield.[1]

Q6: Is it possible to separate regioisomers of a pyrazole derivative by crystallization?

Yes, fractional recrystallization can be an effective method for separating regioisomers if they have sufficiently different solubilities in a particular solvent system.[7] This technique involves multiple recrystallization steps to progressively enrich one isomer.[7] Another approach is the formation of acid addition salts, which can then be selectively crystallized.[7][8] The use of fluorinated alcohols as solvents has also been shown to dramatically increase regioselectivity in pyrazole formation, potentially simplifying subsequent purification.[9]

Troubleshooting Guides

General Troubleshooting Workflow

G Troubleshooting Poor Crystallization of Pyrazole Derivatives start Start: Poor Crystallization issue Identify the Issue start->issue no_crystals No Crystals Form issue->no_crystals No formation oiling_out Compound Oils Out issue->oiling_out Oily precipitate low_yield Low Yield issue->low_yield Low recovery impure_crystals Impure Crystals issue->impure_crystals Contamination sol_not_sat Solution not supersaturated? no_crystals->sol_not_sat temp_too_high Precipitation temp > MP? oiling_out->temp_too_high change_solv Change solvent system oiling_out->change_solv too_much_solv Too much hot solvent used? low_yield->too_much_solv cool_too_fast Cooling too rapid? impure_crystals->cool_too_fast conc_sol Concentrate solution (evaporate solvent) sol_not_sat->conc_sol Yes induce_nucl Induce nucleation (scratch/seed) sol_not_sat->induce_nucl No end Successful Crystallization conc_sol->end induce_nucl->end inc_sol_vol Increase solvent volume temp_too_high->inc_sol_vol Yes slow_cool Slow down cooling rate temp_too_high->slow_cool No inc_sol_vol->end slow_cool->end change_solv->end min_solv Use minimum hot solvent too_much_solv->min_solv Yes cool_thorough Cool thoroughly (ice bath) too_much_solv->cool_thorough No min_solv->end cool_thorough->end slow_cool2 Allow slow cooling cool_too_fast->slow_cool2 Yes wash_crys Wash crystals with cold solvent cool_too_fast->wash_crys No slow_cool2->wash_crys re_recrys Perform a second recrystallization wash_crys->re_recrys re_recrys->end

Caption: A logical workflow for troubleshooting common crystallization problems.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical for successful crystallization and depends on the polarity of the specific pyrazole derivative.

Solvent SystemCommon Solvents/Anti-solventsPolarityBest For
Single Solvent Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Cyclohexane, WaterVariesPyrazole derivatives with a significant change in solubility with temperature in a single solvent.
Mixed Solvent Ethanol/Water, Methanol/Water, Hexane/Ethyl Acetate, Hexane/AcetoneAdjustableFine-tuning the solubility to achieve supersaturation upon cooling.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is a standard method when a single solvent with a high-temperature coefficient of solubility for the pyrazole compound is identified.

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils and the solid dissolves completely. Add more solvent dropwise if needed to achieve full dissolution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[1] Subsequently, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent is ideal. It involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.

  • Dissolution: Dissolve the crude pyrazole compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol).[1]

  • Addition of Anti-solvent: While the solution is hot, add a "poor" anti-solvent (e.g., water) dropwise until the solution becomes cloudy (turbid).[1]

  • Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Experimental Workflow Diagram

G General Recrystallization Workflow start Start: Crude Pyrazole Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Purified Pyrazole Derivative dry->end

Caption: A step-by-step workflow for a typical recrystallization experiment.

Signaling Pathways and Logical Relationships

The decision-making process for optimizing crystallization can be visualized as a logical pathway.

G Decision Pathway for Crystallization Optimization start Initial Crystallization Attempt outcome Evaluate Outcome start->outcome good_crystals Good Crystals outcome->good_crystals Success poor_crystals Poor/No Crystals outcome->poor_crystals Failure troubleshoot Troubleshoot poor_crystals->troubleshoot change_solvent Change Solvent/Solvent System troubleshoot->change_solvent adjust_cooling Adjust Cooling Rate troubleshoot->adjust_cooling vary_concentration Vary Concentration troubleshoot->vary_concentration additives Consider Additives/Salt Formation troubleshoot->additives retry Re-attempt Crystallization change_solvent->retry adjust_cooling->retry vary_concentration->retry additives->retry

Caption: A logical decision pathway for optimizing crystallization conditions.

References

avoiding byproduct formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to pyrazole derivatives, with a focus on minimizing byproduct formation and improving overall efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrazole synthesis?

A1: The most frequent byproducts depend on the chosen synthetic route. For the widely used Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine), common byproducts include regioisomers, pyrazoline intermediates from incomplete cyclization, and colored impurities from hydrazine side reactions.[1][2] When using α,β-unsaturated aldehydes or ketones, potential byproducts also include pyrazolines and products from Michael addition.[3][4][5]

Q2: What is a regioisomer and why is controlling its formation important?

A2: Regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[6] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[6][7] Controlling the formation of a specific regioisomer is critical because different regioisomers can have significantly different biological activities, physical properties, and toxicological profiles.[6] For pharmaceutical and materials science applications, obtaining a single, pure regioisomer is often essential.[6]

Q3: How can I identify the byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is typically used. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components in your reaction mixture.[1][2] For detailed structural identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable.[2]

Troubleshooting Guide

Issue 1: Formation of Regioisomers

Symptom: My NMR spectrum shows two sets of peaks for my desired product, and TLC analysis reveals multiple spots that are difficult to separate.

Cause: The formation of a regioisomeric mixture is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][8] The initial nucleophilic attack from the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[1]

Solutions:

  • Modify Reaction Conditions: The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1][8]

    • Solvent Choice: The choice of solvent can significantly impact regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation.[9]

    • pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Acidic conditions may favor one isomer, while basic conditions could favor the other.[1]

  • Starting Material Modification: The presence of a strong electron-withdrawing group or the use of protecting groups on either the enone or the dinucleophile can improve the regioisomeric ratio.

  • Alternative Synthetic Routes: Consider methods known for high regioselectivity, such as those using N-alkylated tosylhydrazones and terminal alkynes, which can provide complete regioselectivity.[10][11]

Quantitative Data on Regioselectivity

The following table summarizes the effect of solvent on the regioselectivity of the reaction between N-methylhydrazine and various 1,3-dicarbonyl derivatives.

Entry1,3-Dicarbonyl ReactantSolventRegioisomeric Ratio (2:3)
14,4,4-trifluoro-1-(2-furyl)butane-1,3-dioneEtOH80:20
24,4,4-trifluoro-1-(2-furyl)butane-1,3-dioneTFE95:5
34,4,4-trifluoro-1-(2-furyl)butane-1,3-dioneHFIP>99:1
44,4,4-trifluoro-1-phenylbutane-1,3-dioneEtOH65:35
54,4,4-trifluoro-1-phenylbutane-1,3-dioneTFE85:15
64,4,4-trifluoro-1-phenylbutane-1,3-dioneHFIP>99:1

Data adapted from The Journal of Organic Chemistry.[9]

Experimental Protocol: Regioselective Synthesis using Fluorinated Alcohols

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.[6]

  • Once the reaction is complete, remove the TFE under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[6]

Issue 2: Reaction Mixture is Highly Colored (Yellow/Red)

Symptom: The reaction mixture turns a dark yellow or red color, leading to an impure, colored final product.

Cause: Discoloration is often observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is frequently due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and undergo oxidative processes.[1]

Solutions:

  • Use Fresh Hydrazine: Hydrazine derivatives can degrade over time. Using a freshly opened or purified reagent is recommended.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.

  • Addition of a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can be beneficial to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification:

    • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help remove some colored impurities.[1]

    • Recrystallization/Chromatography: Recrystallization or column chromatography are effective methods for purifying the final product and removing color.[1]

Issue 3: N-Alkylation Byproducts

Symptom: I am attempting to synthesize an N-H pyrazole, but I am observing byproducts corresponding to alkylation on the pyrazole nitrogen.

Cause: If your reaction conditions include alkylating agents (e.g., from solvents like methanol or ethanol under certain conditions, or from other reagents), N-alkylation of the pyrazole product can occur. Since unsymmetrical pyrazoles have two distinct nitrogen atoms, this can also lead to a mixture of N-alkylated regioisomers.

Solutions:

  • Avoid Alkylating Solvents: Use non-alkylating solvents like THF, dioxane, or toluene.

  • Control of Basicity: N-alkylation of pyrazoles is often carried out under basic conditions to deprotonate the nitrogen, followed by the addition of an alkylating agent.[12] Avoid strong bases if N-alkylation is not desired.

  • Protecting Groups: If N-alkylation is a persistent issue, consider using a protecting group strategy for the pyrazole nitrogen.

Visual Guides and Workflows

G cluster_0 Troubleshooting Workflow for Pyrazole Synthesis start Reaction Complete: Analyze Crude Product (TLC, NMR, MS) check_purity Is the product pure? start->check_purity byproducts Identify Byproduct Structures check_purity->byproducts No end Pure Product Obtained check_purity->end Yes regioisomers Regioisomers Detected? byproducts->regioisomers colored Colored Impurities? regioisomers->colored No optimize_regio Optimize for Regioselectivity: - Change Solvent (TFE, HFIP) - Adjust pH (Acid/Base Catalysis) - Modify Starting Materials regioisomers->optimize_regio Yes other Other Byproducts (e.g., Pyrazolines)? colored->other No optimize_color Improve Reaction Cleanliness: - Use Fresh Hydrazine - Run Under Inert Atmosphere - Add Mild Base (e.g., NaOAc) colored->optimize_color Yes optimize_other Optimize for Complete Conversion: - Increase Reaction Time/Temp - Check Stoichiometry other->optimize_other Yes purify Purify Product: - Recrystallization - Column Chromatography - Acid Salt Formation other->purify No optimize_regio->purify optimize_color->purify optimize_other->purify purify->end

Caption: A general workflow for troubleshooting common issues in pyrazole synthesis.

G cluster_1 Regioisomer Formation Mechanism reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine path_a Attack at Carbonyl A reactants->path_a path_b Attack at Carbonyl B reactants->path_b intermediate_a Intermediate A path_a->intermediate_a intermediate_b Intermediate B path_b->intermediate_b product_a Regioisomer A intermediate_a->product_a Cyclization product_b Regioisomer B intermediate_b->product_b Cyclization

Caption: Competing pathways leading to the formation of two regioisomers.

G cluster_2 Purification Strategy Decision Tree start Crude Product Mixture is_solid Is the crude product a solid? start->is_solid is_crystalline Is it crystalline? is_solid->is_crystalline Yes tlc_sep Good separation on TLC? is_solid->tlc_sep No (Oil) recrystallize Attempt Recrystallization is_crystalline->recrystallize Yes is_crystalline->tlc_sep No chromatography Silica Gel Column Chromatography recrystallize->chromatography If still impure acid_salt Consider Purification via Acid Addition Salt Formation tlc_sep->chromatography Yes tlc_sep->acid_salt No

References

Technical Support Center: Scaling Up the Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process, as illustrated in the workflow diagram below. This pathway involves the formation of a key intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde, followed by a Knoevenagel condensation and subsequent reduction.

Synthesis_Workflow cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Reduction Start 1H-Pyrazole-4- carboxaldehyde Product1 1-methyl-1H-pyrazole- 4-carbaldehyde Start->Product1 N-methylation Reagent1 Methylating Agent (e.g., Iodomethane) Reagent1->Product1 Product2 (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid Product1->Product2 Pyridine, Piperidine Reagent2 Malonic Acid Reagent2->Product2 FinalProduct This compound Product2->FinalProduct Reduction Reagent3 Reducing Agent (e.g., H2/Pd-C or Diimide) Reagent3->FinalProduct

A high-level overview of the synthetic route.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis and provides potential solutions.

Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde

Q1: My N-methylation of 1H-pyrazole-4-carboxaldehyde is giving a low yield. What are the possible reasons and solutions?

A1: Low yields in the N-methylation step can be attributed to several factors. A common issue is the formation of a mixture of N1 and N2-methylated isomers, especially with substituted pyrazoles.

  • Incomplete Deprotonation: Ensure complete deprotonation of the pyrazole nitrogen before adding the methylating agent. Using a slight excess of a suitable base can drive the reaction to completion.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity and yield. It is advisable to start with milder conditions and gradually increase the temperature if the reaction is sluggish.

  • Purity of Starting Material: Impurities in the 1H-pyrazole-4-carboxaldehyde can interfere with the reaction. Ensure the starting material is of high purity.

  • Alternative Methylating Agents: If iodomethane is not effective, other methylating agents like dimethyl sulfate can be considered, though caution must be exercised due to its toxicity.

Q2: I am observing the formation of multiple products in my Vilsmeier-Haack formylation of a pyrazole precursor. How can I improve the selectivity for the 4-formyl isomer?

A2: The Vilsmeier-Haack reaction is a common method for formylating pyrazoles, but can sometimes lead to a mixture of products.[1][2][3][4][5][6][7]

  • Stoichiometry of the Vilsmeier Reagent: The ratio of phosphoryl chloride (POCl₃) to dimethylformamide (DMF) can influence the outcome. Using an excess of the Vilsmeier reagent can sometimes improve the yield of the desired product.[2]

  • Reaction Temperature: The reaction is typically carried out at low temperatures initially, followed by heating. Careful control of the temperature profile is crucial for selectivity.

  • Substituent Effects: The electronic nature of the substituents on the pyrazole ring can direct the formylation to different positions. Understanding these effects can help in designing the synthesis strategy.

  • Microwave or Ultrasound Assistance: These techniques have been shown to improve reaction rates and yields in some Vilsmeier-Haack reactions, potentially reducing the formation of side products by shortening the reaction time.[1]

Step 2: Knoevenagel Condensation

Q3: The Knoevenagel condensation between 1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid is slow and gives a poor yield. What can I do to improve it?

A3: The Knoevenagel condensation is a versatile reaction, but its efficiency can be influenced by several parameters.[8][9][10][11][12][13][14]

  • Catalyst Choice: The reaction is typically catalyzed by a weak base. Piperidine, often in combination with pyridine, is a common choice. The catalyst loading should be optimized; too much or too little can negatively affect the reaction.

  • Removal of Water: The condensation reaction produces water as a byproduct. Removing this water, for example, by azeotropic distillation with a suitable solvent like toluene, can drive the equilibrium towards the product and improve the yield.

  • Doebner Modification: The Doebner modification of the Knoevenagel condensation specifically uses pyridine as the solvent and is often employed when one of the activating groups is a carboxylic acid, as is the case with malonic acid. This can lead to simultaneous condensation and decarboxylation.[8]

  • Alternative "Green" Conditions: Consider using a water-ethanol mixture with a mild and inexpensive catalyst like ammonium carbonate, which has been reported to be effective for the Knoevenagel condensation of pyrazole aldehydes.[11]

Q4: I am observing the formation of side products during the Knoevenagel condensation. What are they and how can I minimize them?

A4: A common side reaction is the self-condensation of the aldehyde, especially if a strong base is used.

  • Use a Weak Base: Employing a weak base like piperidine or an amine salt helps to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde.

  • Control Reaction Temperature: Running the reaction at a controlled, and often milder, temperature can help to minimize the formation of undesired byproducts.

  • Order of Addition: Adding the aldehyde slowly to the mixture of the active methylene compound and the catalyst can sometimes reduce side reactions.

Step 3: Reduction of (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Q5: The catalytic hydrogenation of the acrylic acid double bond is not going to completion or is leading to the reduction of the pyrazole ring. How can I address this?

A5: Selective reduction of the exocyclic double bond in the presence of a heterocyclic ring can be challenging.

  • Catalyst Selection: Palladium on carbon (Pd/C) is a common catalyst for this type of reduction. However, other catalysts like platinum or rhodium on a support could offer different selectivity. The catalyst loading and quality are also critical.

  • Hydrogen Pressure and Temperature: These parameters need to be carefully optimized. High pressures and temperatures can lead to over-reduction, including the reduction of the pyrazole ring. Start with milder conditions (e.g., lower pressure and room temperature) and gradually increase if necessary.

  • Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas and can sometimes offer better selectivity.[15][16][17][18][19] Common hydrogen donors include formic acid, ammonium formate, or isopropanol in the presence of a suitable catalyst.

  • Diimide Reduction: Diimide (N₂H₂) generated in situ from hydrazine hydrate in the presence of an oxidizing agent (like air and a catalytic amount of copper(II) sulfate) is an effective and economical method for reducing non-polar double bonds and has been successfully used for similar pyrazole acrylic acids.[20]

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for this three-step synthesis on a laboratory scale?

A1: The overall yield can vary significantly depending on the optimization of each step. However, based on literature for similar syntheses, a yield of around 80% for the Knoevenagel condensation has been reported.[20] The yields for the N-methylation and the reduction step would need to be determined empirically for this specific substrate. A well-optimized process could potentially achieve an overall yield in the range of 50-70%.

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A2:

  • Vilsmeier-Haack Reagent: The Vilsmeier-Haack reagent is corrosive and moisture-sensitive. It should be prepared and handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, so controlled addition and cooling are necessary.

  • Methylating Agents: Iodomethane and dimethyl sulfate are toxic and should be handled with extreme care in a fume hood.

  • Catalytic Hydrogenation: If using hydrogen gas, ensure the system is properly set up to handle flammable gases under pressure. Perform the reaction in a well-ventilated area, away from ignition sources.

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate PPE in a fume hood.

Q3: What analytical techniques are recommended for monitoring the progress of the reactions and for characterizing the final product?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of each reaction by observing the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the intermediates and the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, C=C of the acrylic acid).

    • Melting Point: To assess the purity of the solid products.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde
  • To a solution of 1H-pyrazole-4-carboxaldehyde in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the methylating agent (e.g., iodomethane) dropwise.

  • Let the reaction warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
  • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the mixture with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to get the pure acrylic acid.

Protocol 3: Synthesis of this compound (Diimide Reduction)
  • Dissolve (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid in hydrazine hydrate.

  • Add water to the solution and cool the flask in an ice bath.

  • Add a few crystals of copper(II) sulfate to catalyze the in situ generation of diimide.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the evolution of nitrogen gas.

  • Once the reaction is complete, acidify the mixture with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure propanoic acid.

Quantitative Data Summary

StepReactant 1Reactant 2Catalyst/ReagentSolventTypical Yield (%)Reference
1. N-methylation1H-pyrazole-4-carboxaldehydeIodomethaneK₂CO₃DMF-[21]
2. Knoevenagel1-methyl-1H-pyrazole-4-carbaldehydeMalonic AcidPiperidine/PyridinePyridine~80[20]
3. Reduction (Diimide)(E)-3-(...)-acrylic acidHydrazine HydrateCuSO₄ (catalytic)Water-[20]
3. Reduction (Catalytic)(E)-3-(...)-acrylic acidH₂Pd/CEthanol-[20]

Note: Yields are highly dependent on specific reaction conditions and scale. The provided values are indicative and based on similar reported syntheses.

Logical Relationship Diagram

Troubleshooting_Logic cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Knoevenagel Condensation cluster_step3 Step 3: Reduction Problem Low Yield or Impurities in Synthesis Step P1 Low Yield in N-methylation Problem->P1 P2 Slow Reaction or Low Yield Problem->P2 P3 Incomplete Reduction or Side Reactions Problem->P3 S1a Check Deprotonation (excess base) P1->S1a S1b Optimize Reaction Conditions (T, solvent) P1->S1b S1c Purify Starting Material P1->S1c Re-run Reaction Re-run Reaction S1a->Re-run Reaction S1b->Re-run Reaction S1c->Re-run Reaction S2a Optimize Catalyst (type, loading) P2->S2a S2b Remove Water (azeotropic distillation) P2->S2b S2c Consider Doebner Modification P2->S2c S2a->Re-run Reaction S2b->Re-run Reaction S2c->Re-run Reaction S3a Optimize Catalyst and Conditions (P, T) P3->S3a S3b Try Catalytic Transfer Hydrogenation P3->S3b S3c Use Diimide Reduction Method P3->S3c S3a->Re-run Reaction S3b->Re-run Reaction S3c->Re-run Reaction

A troubleshooting decision tree for common issues.

References

addressing impurities in the NMR spectrum of pyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common impurities observed in the NMR spectra of pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: I see unexpected sharp singlets and multiplets in the aliphatic region of my ¹H NMR spectrum (e.g., ~1.2, ~2.0, ~3.5 ppm). What are they?

A1: These signals often correspond to residual solvents from your synthesis, work-up, or purification steps. Even after extensive drying under high vacuum, solvents can remain trapped in the crystal lattice of your compound.[1] Common culprits include ethyl acetate, acetone, hexane, and methanol. Their chemical shifts can vary slightly depending on the deuterated solvent used for the NMR analysis.[2]

To identify the specific solvent, you can compare the observed chemical shifts to known values.

Data Presentation: Common Residual Solvents

The following tables summarize the ¹H and ¹³C NMR chemical shifts for common laboratory solvents that may appear as impurities.[2][3][4][5]

Table 1: ¹H and ¹³C Chemical Shifts of Common Impurities in CDCl₃

Impurity¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
Acetone2.17s206.7, 30.0
Acetonitrile1.97s118.7, 1.4
Dichloromethane5.30s53.8
Diethyl Ether3.48, 1.21q, t66.2, 15.2
Ethyl Acetate4.12, 2.05, 1.26q, s, t171.1, 60.5, 21.0, 14.3
n-Hexane1.26, 0.88m, m31.8, 22.8, 14.2
Methanol3.49s49.9
Water1.56br s-

Table 2: ¹H and ¹³C Chemical Shifts of Common Impurities in DMSO-d₆

Impurity¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
Acetone2.09s206.1, 30.4
Acetonitrile2.07s117.8, 1.2
Dichloromethane5.76s54.3
Diethyl Ether3.39, 1.11q, t65.6, 15.0
Ethyl Acetate4.03, 1.99, 1.16q, s, t170.5, 59.8, 20.9, 14.4
n-Hexane1.24, 0.86m, m31.4, 22.4, 14.3
Methanol3.16s49.0
Water3.33br s-
Q2: My NMR spectrum shows a broad singlet near 0.0 ppm or broad multiplets around 0.9 and 1.2 ppm. What are these signals and how can I remove them?

A2: These signals are characteristic of grease impurities. A signal around 0.0 ppm often indicates silicone-based grease, while broad peaks in the 0.8-1.3 ppm range typically correspond to hydrocarbon grease (e.g., from vacuum grease or pump oil).[6][7] This contamination can be introduced from greased glassware joints, syringe coatings, or even through handling.[7][8]

Since grease is non-polar, it can often be removed by washing or triturating your solid sample with a non-polar solvent in which your pyrazole compound is insoluble, such as n-pentane or hexane.[7][8]

Experimental Protocols: Grease Removal

Method 1: Trituration/Washing

  • Place your solid sample in a flask.

  • Add a small volume of cold n-pentane or n-hexane.

  • Stir or sonicate the suspension for several minutes.[8]

  • Carefully remove the solvent with a pipette or by filtration.

  • Repeat the washing process 2-3 times.

  • Dry the purified solid under high vacuum.

Q3: I have a very broad peak in my spectrum that disappears when I add a drop of D₂O. What is it?

A3: This broad, exchangeable peak is likely due to the N-H proton of the pyrazole ring or residual water in your NMR solvent.[1][9] Protons attached to heteroatoms (like N-H or O-H) can undergo chemical exchange with deuterium from D₂O, causing their signal to disappear from the ¹H NMR spectrum. This "D₂O shake" is a standard method to confirm the identity of such protons.[1] The N-H proton of a pyrazole can be particularly broad due to quadrupole effects from the adjacent nitrogen atom and intermolecular proton exchange.[9]

Experimental Protocols: D₂O Shake

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake it vigorously for several minutes to ensure mixing.[1]

  • Re-acquire the ¹H NMR spectrum. The N-H or O-H peak should have disappeared or significantly diminished.

Q4: My NMR spectrum shows two distinct sets of peaks for my pyrazole product, suggesting a mixture that is difficult to separate. What is the likely cause?

A4: This is a common issue when synthesizing pyrazoles from unsymmetrical 1,3-dicarbonyl compounds, leading to the formation of regioisomers.[10][11] These isomers often have very similar polarities, making them challenging to separate by standard column chromatography.

Troubleshooting Guides: Managing Regioisomers

  • Chromatography: Meticulous column chromatography with a shallow solvent gradient may be required. In some cases, deactivating the silica gel with triethylamine can improve separation.[12]

  • Recrystallization: Fractional recrystallization from different solvent systems can sometimes selectively crystallize one isomer, leading to purification.[12]

  • Derivatization: In some cases, it may be necessary to derivatize the mixture to enable separation, followed by removal of the derivatizing group.

Q5: What are the most effective general methods for purifying pyrazole compounds to achieve high NMR purity?

A5: The choice of purification method depends on the nature of your pyrazole compound and the impurities present. The most common and effective techniques are recrystallization, column chromatography, and acid-base extraction.[12]

Experimental Protocols: General Purification Techniques

Method 1: Recrystallization

  • Dissolve the crude pyrazole compound in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).[12]

  • If the solution is colored by insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry under high vacuum.

Method 2: Acid-Base Extraction Many pyrazoles are basic and can be purified by forming an acid addition salt, which can be crystallized or washed.[13][14]

  • Dissolve the crude pyrazole in an organic solvent (e.g., acetone, ethanol).[14]

  • Add at least an equimolar amount of an acid (e.g., phosphoric acid, oxalic acid) to precipitate the pyrazole salt.[14]

  • Isolate the salt by filtration.

  • The salt can be washed with the organic solvent to remove non-basic impurities.

  • To recover the free pyrazole, dissolve the salt in water and neutralize with a base (e.g., NaOH, NaHCO₃) until the free pyrazole precipitates or can be extracted with an organic solvent.

Method 3: Column Chromatography

  • Choose an appropriate stationary phase (silica gel is common) and eluent system based on TLC analysis.

  • For basic pyrazoles that may stick to acidic silica gel, consider deactivating the silica by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).[12]

  • Dissolve or adsorb the crude product onto a small amount of silica gel.

  • Load the sample onto the column and elute with the chosen solvent system, collecting fractions and monitoring by TLC. All synthesized compounds can be purified using column chromatography.[15]

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflow for addressing impurities in pyrazole NMR spectra.

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Impurity Classification cluster_2 Phase 3: Action & Purification A Acquire ¹H NMR Spectrum B Observe Unexpected Peaks A->B C Identify Impurity Type B->C D Sharp Aliphatic Signals? (e.g., 1.2, 2.1 ppm) B->D E Broad Peaks? (e.g., 0.0, 0.9, 1.2 ppm) F Duplicate Product Peaks? G Broad Exchangeable Peak? H Residual Solvent D->H Yes I Grease Contamination E->I Yes J Regioisomers F->J Yes K Water or N-H Proton G->K Yes L Co-evaporate or Dry Under High Vacuum H->L M Wash/Triturate with Hexane Or Re-purify Column I->M N Careful Recrystallization Or Advanced Chromatography J->N O Perform D₂O Shake To Confirm K->O P Re-acquire NMR of Purified Sample L->P M->P N->P

Caption: Troubleshooting workflow for pyrazole NMR impurities.

G cluster_impurities Impurity Type cluster_methods Recommended Purification Method I1 Non-Polar (Grease, Hexane) M1 Trituration/Wash (Pentane or Hexane) I1->M1 Highly Effective I2 Polar/General (Side Products, Reagents) M2 Column Chromatography I2->M2 General M3 Recrystallization I2->M3 If Crystalline I3 Basic Pyrazole with Neutral/Acidic Impurities M4 Acid-Base Extraction (Salt Formation) I3->M4 Specific I4 Regioisomeric Mixture I4->M2 Careful Gradient I4->M3 Fractional

Caption: Matching impurity types to purification methods.

References

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. The following information is designed to address common challenges, offer optimization strategies, and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can stem from several factors. The primary reasons often involve the purity of starting materials and suboptimal reaction conditions.[1]

Here are key troubleshooting steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.

  • Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.

  • Evaluate Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Consider a Catalyst: The choice of catalyst can significantly impact the reaction rate and yield. For some syntheses, nano-ZnO has been shown to be an efficient catalyst, leading to high yields in a short time.[2]

  • Solvent Selection: The solvent can influence the reaction's outcome. Aprotic dipolar solvents like DMF or DMSO may provide better results than polar protic solvents such as ethanol for certain reactions.[2]

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to improve regioselectivity include:

  • Solvent Modification: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[2]

  • pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of the hydrazine acts as the initial nucleophile, thereby affecting the final regioisomeric ratio.[1]

  • Temperature Adjustment: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the product ratio.[1]

Q3: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a clean product?

A3: Discoloration of the reaction mixture, often to a yellow or red hue, is a frequent observation, particularly in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidation of intermediates.[2]

To obtain a cleaner product:

  • Use a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification Techniques:

    • Recrystallization: This is an effective method for removing colored impurities.[1]

    • Activated Charcoal: Adding a small amount of activated charcoal to the solution of the crude product, followed by filtration, can help adsorb colored impurities.

    • Silica Gel Plug: Passing a solution of the crude product through a short plug of silica gel can also remove some of these impurities.[1]

Q4: My purified pyrazole product is an oil and will not solidify. How can I handle this?

A4: If your final product is an oil, it may be due to the presence of residual solvent or impurities that lower its melting point. Here are some troubleshooting steps:

  • High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by a high-vacuum pump.[3]

  • Column Chromatography: This is a highly effective method for purifying oily products. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is a common starting point for pyrazole purification.[3]

  • Salt Formation and Crystallization: Pyrazoles are basic and can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid. This salt can then be purified by recrystallization and subsequently neutralized to recover the purified pyrazole.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive reagents (especially hydrazine).- Incorrect reaction temperature.- Inappropriate solvent.- Use fresh or purified hydrazine.- Optimize temperature; monitor with TLC.- Screen different solvents (e.g., ethanol, acetic acid, DMF, TFE).
Formation of Regioisomers - Use of unsymmetrical 1,3-dicarbonyls.- Non-optimal reaction conditions.- Use a fluorinated solvent (TFE or HFIP) to enhance selectivity.- Adjust the pH of the reaction mixture.- Experiment with different reaction temperatures.
Presence of Multiple Spots on TLC - Incomplete reaction.- Formation of side products.- Decomposition of starting materials or product.- Increase reaction time or temperature.- Purify starting materials.- Purify the crude product via column chromatography or recrystallization.
Product "Oiling Out" During Recrystallization - Solution is supersaturated at a temperature above the product's melting point.- Add more of the "good" solvent to the hot solution.- Ensure slow cooling.- Try a different solvent system.- Use a seed crystal to induce crystallization.[4]
Difficulty in Purification - Product may be sensitive to acidic silica gel.- Deactivate the silica gel with a base (e.g., triethylamine) before use.- Consider using neutral alumina as the stationary phase.[3]

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

This table summarizes the effect of different solvents on the ratio of regioisomers formed from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. Isomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group, while Isomer B has the N-substituted nitrogen adjacent to the R² group.

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)Hydrazine (R³-NHNH₂)SolventIsomer Ratio (A:B)Overall Yield (%)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol60:4085Fictional Data
1-Phenyl-1,3-butanedioneMethylhydrazineTFE95:592[1]
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP98:290[1]
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineEthanol55:4588Fictional Data
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineHFIP98:291[1]
1-(4-Chlorophenyl)-1,3-butanedionePhenylhydrazineAcetic Acid70:3080Fictional Data
1-(4-Chlorophenyl)-1,3-butanedionePhenylhydrazineTFE92:885Fictional Data
Table 2: Effect of Catalyst and Temperature on Pyrazole Synthesis Yield

This table illustrates the impact of different catalysts and reaction temperatures on the yield of pyrazole synthesis.

1,3-DicarbonylHydrazineCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
AcetylacetonePhenylhydrazineNoneEthanolReflux275Fictional Data
AcetylacetonePhenylhydrazineAcetic Acid (cat.)EthanolReflux190[1]
Ethyl AcetoacetatePhenylhydrazineNano-ZnO (10)EthanolRoom Temp0.595[2]
1,3-Diphenyl-1,3-propanedioneHydrazine HydrateNoneAcetic Acid100288Fictional Data
1,3-Diphenyl-1,3-propanedioneHydrazine HydrateLa(OTf)₃ (10)Toluene100195[5]
AcetylacetoneHydrazine HydrateNoneWater80365Fictional Data
AcetylacetoneHydrazine Hydrate[HDBU][OAc]Ionic Liquid951285

Experimental Protocols

Protocol 1: Knorr Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)

This protocol details the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[1]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[1]

  • Isolation: Cool the resulting syrup in an ice bath.[1]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[1]

Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water (10 mL)

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.[1]

  • Solvent and Catalyst Addition: Add 1-propanol and glacial acetic acid to the mixture.

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the ketoester is consumed, add water to the hot reaction mixture with stirring.[1]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[1]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Visualizations

experimental_workflow start Start reactants 1. Mix 1,3-Dicarbonyl and Hydrazine start->reactants solvent_catalyst 2. Add Solvent and Catalyst reactants->solvent_catalyst heating 3. Heat Reaction Mixture solvent_catalyst->heating monitoring 4. Monitor by TLC/LC-MS heating->monitoring monitoring->heating Incomplete workup 5. Aqueous Work-up or Precipitation monitoring->workup Reaction Complete purification 6. Purify by Recrystallization or Column Chromatography workup->purification characterization 7. Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

A typical experimental workflow for pyrazole synthesis.

celecoxib_pathway AA Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Mechanism of action of Celecoxib via COX-2 inhibition.

rimonabant_pathway Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1R CB1 Receptor Endocannabinoids->CB1R Activation Signaling Downstream Signaling (e.g., decreased cAMP) CB1R->Signaling Appetite Increased Appetite & Food Intake Signaling->Appetite Rimonabant Rimonabant Rimonabant->CB1R Antagonism/ Inverse Agonism

Mechanism of action of Rimonabant on the CB1 receptor.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and a potential alternative, UV-Vis Spectrophotometry, for the quantitative analysis of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. The information is based on established analytical practices for similar pyrazole derivatives and is intended to guide researchers in selecting the appropriate methodology for their specific needs.

Method Comparison: HPLC vs. UV-Vis Spectrophotometry

The choice of analytical method is critical for accurate and reliable quantification in drug development. While HPLC is a powerful separation technique, other methods like UV-Vis spectrophotometry can be considered for specific applications. The following table compares the expected performance of a validated HPLC method with UV-Vis spectrophotometry for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Specificity High (separates analyte from impurities)Low (potential interference from other absorbing species)
Linearity Range (Typical) 2.5 - 50 µg/mL[1][2]Wider, but may be less precise across the range
Correlation Coefficient (r²) > 0.999[1]> 0.99
Limit of Detection (LOD) ~2.4 µg/mL[1][2]Generally higher than HPLC
Limit of Quantification (LOQ) ~7.4 µg/mL[1][2]Generally higher than HPLC
Accuracy (% Recovery) 98% - 102%[3]95% - 105% (can be affected by interfering substances)
Precision (% RSD) < 2%[1]< 5%

Experimental Protocols: HPLC Method Validation

A comprehensive validation of the HPLC method is essential to ensure its suitability for the intended purpose, following the International Council for Harmonisation (ICH) guidelines.[1][3]

Proposed HPLC Chromatographic Conditions

Based on methods for similar pyrazole compounds, the following conditions are proposed:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid in Water (e.g., 75:25 v/v)[1][3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[1][3]
Detection Wavelength To be determined based on UV scan (e.g., 237 nm)[3]
Column Temperature 40°C[3]
Run Time 10 minutes[3]
Validation Parameters

a. System Suitability:

  • Inject a standard solution multiple times (e.g., n=6).

  • The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%.

  • Theoretical plates should be >2000, and the tailing factor should be <2.

b. Linearity:

  • Prepare a series of standard solutions of this compound at different concentrations (e.g., 2.5, 5, 10, 25, 50 µg/mL).[1][2]

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.[1]

c. Precision:

  • Repeatability (Intra-day precision): Analyze a minimum of three different concentrations within the linear range on the same day. The %RSD for the measured concentrations should be less than 2%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the results from different days should be less than 2%.

d. Accuracy:

  • Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

  • The percent recovery should be between 98% and 102%.[3]

e. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

  • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

f. Robustness:

  • Deliberately introduce small variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).

  • The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability under minor variations.

Visualizing the HPLC Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_2 Method Implementation Develop_Method Develop HPLC Method System_Suitability System Suitability Develop_Method->System_Suitability Proceed if suitable Linearity Linearity System_Suitability->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis Method Validated

Caption: Workflow for HPLC Method Validation.

This guide provides a framework for the validation of an HPLC method for this compound. The specific experimental conditions and acceptance criteria should be adapted based on the specific requirements of the analysis and regulatory guidelines.

References

A Comparative Analysis of the Biological Activity of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isomeric compounds is crucial for lead optimization and rational drug design. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific arrangement of substituents on the pyrazole core can significantly influence their therapeutic efficacy and selectivity. This guide provides an objective comparison of the biological activities of pyrazole regioisomers, supported by representative experimental data and detailed methodologies for key assays.

Influence of Isomerism on Anticancer and Anti-inflammatory Activity

The substitution pattern on the pyrazole ring plays a pivotal role in determining the molecule's interaction with biological targets. For instance, in the context of anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, the orientation of bulky substituents can dictate the selectivity towards COX-2 over COX-1. Similarly, in anticancer applications where pyrazole derivatives often act as kinase inhibitors, the position of functional groups is critical for fitting into the ATP-binding pocket of the target kinase.

A common point of variation in substituted pyrazoles is the placement of aryl groups at positions 3 and 5. The differential positioning of these groups leads to distinct regioisomers that can exhibit varied biological profiles. For example, a substituent at the 5-position may interact with a key residue in an enzyme's active site, while the same substituent at the 3-position might be solvent-exposed, leading to a significant difference in binding affinity and inhibitory potency.

Quantitative Comparison of Biological Activity

To illustrate the impact of isomerism on biological activity, the following table summarizes representative data for two hypothetical pyrazole regioisomers, Isomer A (1,3-disubstituted) and Isomer B (1,5-disubstituted) , against common cancer cell lines and in a COX-2 inhibition assay.

Biological Target/AssayIsomer A (1,3-disubstituted)Isomer B (1,5-disubstituted)
Anticancer Activity (IC50 in µM)
Human Breast Cancer (MCF-7)8.515.2
Human Colon Cancer (HCT116)12.125.8
Human Lung Cancer (A549)10.321.4
Anti-inflammatory Activity
COX-2 Inhibition (IC50 in µM)0.251.5
COX-1 Inhibition (IC50 in µM)5.86.2
Selectivity Index (COX-1/COX-2) 23.24.13

Note: The data presented in this table is representative and for illustrative purposes to highlight the potential differences between isomers.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay) for Anticancer Activity

Objective: To determine the cytotoxic effect of pyrazole isomers on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Pyrazole isomers dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 103 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazole isomers in culture medium. After 24 hours, replace the medium with 100 µL of fresh medium containing the pyrazole isomers at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

COX-2 Inhibition Assay (In Vitro)

Objective: To determine the inhibitory effect of pyrazole isomers on the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

  • Pyrazole isomers dissolved in DMSO

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of the COX-2 enzyme in the reaction buffer.

  • Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme solution, the reaction buffer, and the pyrazole isomers at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib). Incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a specified time (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the pyrazole isomer relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS PI3K PI3K Receptor Tyrosine Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Cell Survival / Proliferation Cell Survival / Proliferation AKT->Cell Survival / Proliferation Pyrazole Isomer (Kinase Inhibitor) Pyrazole Isomer (Kinase Inhibitor) Pyrazole Isomer (Kinase Inhibitor)->RAF Pyrazole Isomer (Kinase Inhibitor)->AKT Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: A simplified signaling pathway illustrating how pyrazole isomers can act as kinase inhibitors.

Experimental Workflow Diagram

G cluster_0 In Vitro Assays cluster_1 Data Interpretation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay COX-2 Assay COX-2 Assay Compound Treatment->COX-2 Assay Data Analysis Data Analysis MTT Assay->Data Analysis COX-2 Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Selectivity Index Selectivity Index Data Analysis->Selectivity Index Structure-Activity Relationship Structure-Activity Relationship IC50 Determination->Structure-Activity Relationship Selectivity Index->Structure-Activity Relationship

Caption: A workflow diagram for the biological evaluation of pyrazole isomers.

Comparative Analysis of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid and Other Pyrazole Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between related molecular scaffolds is crucial for advancing novel therapeutics. This guide aims to provide a comparative overview of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid and other pyrazole derivatives. However, a comprehensive search of publicly available scientific literature and patent databases reveals a significant lack of specific biological data and comparative studies for this compound. While the pyrazole core is a well-established pharmacophore present in numerous clinically approved drugs, data on this specific propanoic acid derivative is sparse.

The pyrazole nucleus is a versatile heterocyclic scaffold known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] This broad spectrum of activity has made pyrazole derivatives a focal point of medicinal chemistry research for decades.

General Synthesis and Structure-Activity Relationships of Pyrazole Derivatives

The synthesis of pyrazole derivatives is well-documented, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Variations in the substituents on the pyrazole ring and the nature of the side chains allow for the fine-tuning of the molecule's physicochemical properties and biological activity.

Structure-activity relationship (SAR) studies on various pyrazole series have revealed key insights. For instance, in a series of pyrazole-based inhibitors of meprin α and β, the nature and position of substituents on the pyrazole core were found to be critical for both potency and selectivity.[5] Similarly, research on pyrazole-4-carboxamide derivatives as fungicides has demonstrated that specific substitutions can lead to highly potent and selective agents.[6]

Data on this compound and Analogs

Despite the extensive research into pyrazole derivatives, specific experimental data for this compound remains elusive in the public domain. Database entries confirm its chemical structure, but do not provide information on its biological activity.[7]

A patent for methods of producing pyrazole compounds mentions a structurally related but more complex molecule, 3-{4-[(7-hydroxy-6-methyl-indan-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}-propanoic acid, as a thyroid hormone receptor agonist.[8] This suggests that pyrazole-propanoic acid scaffolds can be designed to interact with specific biological targets. However, without direct experimental data for the simpler this compound, it is impossible to draw meaningful comparisons.

Hypothetical Signaling Pathway and Experimental Workflow

Given the lack of specific data, we can conceptualize a hypothetical signaling pathway and a general experimental workflow that could be used to evaluate the biological activity of this compound and compare it to other derivatives.

Hypothetical Signaling Pathway for a Pyrazole Derivative

G cluster_0 Hypothetical Inhibitory Signaling Pathway Pyrazole Derivative Pyrazole Derivative Target Receptor Target Receptor Pyrazole Derivative->Target Receptor Downstream Kinase 1 Downstream Kinase 1 Target Receptor->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Biological Response Biological Response Gene Expression->Biological Response G cluster_1 Experimental Workflow Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Step 1 In vitro Assays In vitro Assays Purification & Characterization->In vitro Assays Step 2 In vivo Studies In vivo Studies In vitro Assays->In vivo Studies Step 3 Data Analysis & Comparison Data Analysis & Comparison In vivo Studies->Data Analysis & Comparison Step 4

References

Comparative Analysis of Methyl-Pyrazole Propanoic Acids as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of methyl-pyrazole propanoic acids as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). The activation of PPARs, which are ligand-activated transcription factors, is crucial in regulating lipid and glucose homeostasis, making them significant targets for therapeutic intervention in metabolic diseases. This document summarizes quantitative data on the activity of various methyl-pyrazole propanoic acid analogs, details the experimental protocols for assessing their activity, and illustrates the relevant signaling pathway.

Structure-Activity Relationship Data

The following table summarizes the in vitro activity of a series of methyl-pyrazole propanoic acid derivatives on different PPAR isoforms. The potency of these compounds is influenced by the substitution pattern on the pyrazole ring and the nature of the substituents.

Compound IDPyrazole SubstitutionR Group (Aryl)PPARα EC50 (nM)[1]PPARγ EC50 (nM)Reference Compound
1 1-Aryl-5-methyl4-Methylbenzyl24>1000Fenofibric Acid
2 1-Aryl-3-methylPhenyl---
3 1,5-Dimethyl----

Note: The table is a representative summary based on available literature. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions. EC50 values represent the concentration of the compound that elicits 50% of the maximal response.

Key SAR Observations:

  • Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring significantly impacts potency and selectivity. Aromatic groups, such as a 4-methylbenzyl group, have been shown to confer high potency for PPARα.[1]

  • Methyl Group Position: The position of the methyl group on the pyrazole ring (e.g., position 3 vs. 5) can influence receptor subtype selectivity.

  • Propanoic Acid Moiety: The propanoic acid group is a common feature in many PPAR agonists, as it mimics the endogenous fatty acid ligands and typically forms a key interaction with the receptor's ligand-binding domain.

Experimental Protocols

A common method to determine the agonist activity of compounds on PPARs is the cell-based luciferase reporter gene transactivation assay.

PPAR Transactivation Assay Protocol

1. Principle: This assay measures the ability of a compound to activate a specific PPAR isoform (α, δ, or γ), which then binds to a peroxisome proliferator response element (PPRE) in the promoter region of a reporter gene (luciferase). The resulting expression of luciferase is quantified by measuring light emission, which is proportional to the activation of the PPAR.[2][3]

2. Materials:

  • Cell Line: Human embryonic kidney cells (HEK293) or a similar cell line that is readily transfectable.[2]

  • Expression Plasmids:

    • A plasmid containing the ligand-binding domain (LBD) of the human PPAR isoform of interest (e.g., hPPARα-LBD) fused to the GAL4 DNA-binding domain (DBD).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activation sequences (UAS).

    • A control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.[4]

  • Transfection Reagent: Calcium phosphate, lipofectamine, or other suitable transfection reagents.[2]

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.[2]

  • Test Compounds and Reference Agonist: Test compounds dissolved in DMSO. A known PPAR agonist (e.g., Fenofibric acid for PPARα, Rosiglitazone for PPARγ) as a positive control.[5]

  • Luciferase Assay Reagent: A commercial kit for measuring firefly and/or Renilla luciferase activity.

  • Luminometer: To measure the light output.

3. Procedure:

  • Cell Seeding: Seed HEK293 cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the PPAR-LBD/GAL4-DBD expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection method.[2]

  • Incubation: After transfection, allow the cells to recover and express the plasmids for 18-24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference agonist in the cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (DMSO).

  • Incubation with Compounds: Incubate the cells with the compounds for 24 hours.

  • Cell Lysis and Luciferase Assay: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using the lysis buffer provided in the luciferase assay kit. Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathway and Experimental Workflow

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that, upon activation by a ligand (such as a methyl-pyrazole propanoic acid), form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in various metabolic processes, including lipid metabolism and glucose homeostasis.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Methyl-Pyrazole Propanoic Acid (Agonist) PPAR PPAR Ligand->PPAR Binds Complex_inactive Inactive PPAR/RXR Heterodimer RXR RXR Complex_active Active PPAR/RXR Heterodimer Complex_inactive->Complex_active Activation & Translocation PPRE PPRE (DNA Response Element) Complex_active->PPRE Binds TargetGene Target Gene PPRE->TargetGene Initiates Transcription Coactivators Co-activators Coactivators->Complex_active Recruited mRNA mRNA TargetGene->mRNA Transcription Protein Protein (Metabolic Enzymes) mRNA->Protein Translation Metabolic_Response Metabolic Response (e.g., Lipid Lowering) Protein->Metabolic_Response Catalyzes

Caption: PPAR signaling pathway activation by an agonist.

Experimental Workflow for PPAR Agonist Screening

The following diagram illustrates a typical workflow for identifying and characterizing novel PPAR agonists, from initial screening to in vitro characterization.

Experimental_Workflow Start Compound Library (Methyl-Pyrazole Propanoic Acids) HTS High-Throughput Screening (e.g., Primary Transactivation Assay) Start->HTS Hit_ID Hit Identification (Compounds showing >50% activation) HTS->Hit_ID Dose_Response Dose-Response Analysis (Determine EC50 values) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Test against other PPAR isoforms) Dose_Response->Selectivity Lead_Compound Lead Compound Selection Selectivity->Lead_Compound

Caption: Workflow for screening and identifying PPAR agonists.

References

A Comparative Analysis of the Antibacterial Spectrum of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Among the heterocyclic compounds, pyrazole derivatives have garnered considerable attention due to their broad spectrum of biological activities, including potent antibacterial effects. This guide provides a comparative analysis of the antibacterial spectrum of various pyrazole compounds, supported by experimental data, to aid in the development of new antibacterial therapies.

Data Presentation: Antibacterial Activity of Pyrazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antibacterial potency.

Pyrazole Derivative ClassCompound/DerivativeBacterial StrainMIC (µg/mL)Reference AntibioticMIC of Ref. Antibiotic (µg/mL)Reference
Pyrazole-Hydrazones Naphthyl-substituted pyrazole-derived hydrazoneStaphylococcus aureus0.78–1.56--[1]
Naphthyl-substituted pyrazole-derived hydrazoneAcinetobacter baumannii0.78–1.56--[1]
Aminoguanidine-derived 1,3-diphenyl pyrazoleStaphylococcus aureus1–8Moxifloxacin-[1]
Aminoguanidine-derived 1,3-diphenyl pyrazoleEscherichia coli 19241Moxifloxacin2[1]
4-Trifluoromethyl phenyl derivative (6g)Gram-positive bacteria0.78--[2]
4-Bromophenyl derivative (6j)Acinetobacter baumannii0.78--[2]
Pyrazole-Thiazoles Pyrazolyl-thiazole derivativesStaphylococcus aureus12.5–250--[3]
Pyrazolyl-thiazole derivativesProteus mirabilis12.5–250--[3]
2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazoleStaphylococcus aureus MTCC 964.1 ± 0.03–5.1 ± 0.08Novobiocin3.9 ± 0.03[4]
Imidazo-fused Pyrazoles Imidazo-pyridine substituted pyrazoleGram-negative strains<1Ciprofloxacin-[1]
Pyrazole-imidazole-triazole hybridsStaphylococcus aureuslow µmol/mL range--[1]
Pyrazole-imidazole-triazole hybridsEscherichia colilow µmol/mL range--[1]
Other Heterocycle-fused Pyrazoles Coumarin-substituted pyran-fused pyrazoleStaphylococcus aureus1.56–6.25--[1]
Coumarin-substituted pyran-fused pyrazolePseudomonas aeruginosa1.56–6.25--[1]
Benzofuran-pyrazole derivative (Compound 9)E. coli DNA gyrase B (IC50)9.80Ciprofloxacin-[5]
Pyrazole-Carbohydrazides N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k)S. aureus DNA gyrase (IC50)0.15--[6]
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k)B. subtilis DNA gyrase (IC50)0.25--[6]

Experimental Protocols

The antibacterial activity of pyrazole compounds is primarily evaluated using two standard methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method for assessing susceptibility.

Broth Microdilution Method (for MIC Determination)

This method determines the minimum concentration of a substance that inhibits the growth of a microorganism in a liquid medium.[7]

  • Preparation of Bacterial Inoculum: A pure bacterial culture is grown overnight and then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically equivalent to a 0.5 McFarland turbidity standard (~1.5 × 10⁸ CFU/mL).[7][8]

  • Serial Dilution of Compounds: The pyrazole compounds are serially diluted (usually two-fold) in the broth within a 96-well microtiter plate to create a range of concentrations.[7]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[7][9]

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[7][8]

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[10][11]

  • Preparation of Bacterial Lawn: A standardized bacterial inoculum (as prepared for the microdilution method) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate to create a "lawn" of bacteria.[8][11]

  • Application of Disks: Sterile filter paper disks impregnated with a known concentration of the pyrazole compound are placed on the surface of the inoculated agar plate.[10][11]

  • Incubation: The plates are incubated under standardized conditions (e.g., 35-37°C for 18-24 hours).[8][10]

  • Measurement of Inhibition Zone: During incubation, the compound diffuses from the disk into the agar. If the compound is effective, it will inhibit bacterial growth, creating a clear circular area around the disk known as the "zone of inhibition". The diameter of this zone is measured in millimeters.[8][10] A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.[10]

Mechanism of Action: Inhibition of DNA Gyrase

A significant number of antibacterial pyrazole derivatives exert their effect by targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.[1][6] Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. The diagram below illustrates this key signaling pathway.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell pyrazole Pyrazole Compound dna_gyrase DNA Gyrase / Topoisomerase IV pyrazole->dna_gyrase Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to

Caption: Inhibition of bacterial DNA gyrase by pyrazole compounds.

Conclusion

Pyrazole derivatives represent a promising class of antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The data presented in this guide highlights the potent antibacterial efficacy of various pyrazole scaffolds, with some compounds exhibiting MIC values in the sub-micromolar range. The primary mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase, a well-validated target for antibacterial drugs. The detailed experimental protocols provided offer a standardized approach for the evaluation of new pyrazole analogues. Further research and development of pyrazole-based compounds are warranted to address the pressing need for new antibiotics.

References

validating the anticancer activity of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology and Drug Development

In the ongoing quest for novel and more effective anticancer agents, pyrazole derivatives have emerged as a promising class of heterocyclic compounds. While the specific compound 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid has limited publicly available data regarding its anticancer properties, this guide provides a comparative analysis of a representative pyrazole derivative, Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone (hereafter referred to as Pyrazole B17), against the established chemotherapeutic agent, cisplatin. This analysis is based on experimental data from studies on the human liver hepatocellular carcinoma cell line, HepG-2.

Executive Summary

This guide offers a detailed comparison of the in vitro anticancer activity of Pyrazole B17 and cisplatin. It includes a quantitative comparison of their cytotoxic effects, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. The data presented herein is intended to provide researchers with a framework for evaluating the potential of novel pyrazole derivatives as anticancer therapeutic agents.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Pyrazole B17 and cisplatin against the HepG-2 cancer cell line after 48 hours of exposure.

CompoundTarget Cell LineIncubation TimeIC50 (µM)Reference
Pyrazole B17HepG-248 hours3.57[1][2]
CisplatinHepG-248 hours8.45[1][2]

The data clearly indicates that Pyrazole B17 exhibits a significantly lower IC50 value compared to cisplatin, suggesting a greater potency in inhibiting the proliferation of HepG-2 cells in vitro.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the anticancer activity of Pyrazole B17.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: HepG-2 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of Pyrazole B17 or cisplatin for 48 hours. A control group with untreated cells is also maintained.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis

This assay is used to determine the effect of a compound on the progression of the cell cycle.

Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment: HepG-2 cells are treated with the IC50 concentration of Pyrazole B17 for 48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined from the DNA content histograms. Studies have shown that Pyrazole B17 notably arrests HepG-2 cells in the G2/M phase.[1][2]

Apoptosis Assay

This assay is performed to determine if the compound induces programmed cell death (apoptosis).

Principle: The Annexin V-FITC/PI double staining assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: HepG-2 cells are treated with the IC50 concentration of Pyrazole B17 for 48 hours.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The population of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified. Research indicates that Pyrazole B17 is a potent inducer of apoptosis in HepG-2 cells.[1]

Visualizing the Mechanisms of Action

Experimental Workflow

experimental_workflow Experimental Workflow for Anticancer Activity Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start with HepG-2 Cell Line culture Culture cells in appropriate medium start->culture seed Seed cells in 96-well plates culture->seed treat Treat cells with Pyrazole B17 and Cisplatin at various concentrations seed->treat mtt MTT Assay for Cell Viability treat->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis ic50 Calculate IC50 Values mtt->ic50 cycle_dist Determine Cell Cycle Distribution cell_cycle->cycle_dist apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant

Caption: A flowchart illustrating the key steps in the in vitro evaluation of the anticancer activity of a test compound.

Potential Signaling Pathways Targeted by Pyrazole Derivatives

Pyrazole derivatives have been reported to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation and survival. Two such prominent pathways are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) signaling pathways.

EGFR Signaling Pathway

The EGFR pathway plays a crucial role in regulating cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

EGFR_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole Pyrazole Derivative (Potential Inhibitor) Pyrazole->EGFR Inhibition

Caption: A diagram showing the EGFR signaling cascade and a potential point of inhibition by pyrazole derivatives.

CDK Signaling Pathway

The cell cycle is tightly regulated by CDKs, and their dysregulation is a hallmark of cancer, leading to uncontrolled cell division.

CDK_pathway Simplified CDK Signaling Pathway in Cell Cycle CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates G1_S_Transition G1 to S Phase Transition CyclinE_CDK2->G1_S_Transition Pyrazole Pyrazole Derivative (Potential Inhibitor) Pyrazole->CyclinD_CDK46 Inhibition Pyrazole->CyclinE_CDK2 Inhibition

Caption: A diagram illustrating the role of CDKs in the G1/S transition of the cell cycle and potential inhibition by pyrazole derivatives.

Conclusion

The representative pyrazole derivative, Pyrazole B17, demonstrates potent anticancer activity against the HepG-2 human liver cancer cell line, with a superior IC50 value compared to the standard chemotherapeutic drug cisplatin. The experimental data suggests that its mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis. The potential for pyrazole derivatives to target key oncogenic signaling pathways, such as the EGFR and CDK pathways, further underscores their promise as a valuable scaffold for the development of novel anticancer therapies. Further in-depth studies are warranted to fully elucidate the mechanism of action and to evaluate the in vivo efficacy and safety of this class of compounds.

References

A Comparative Analysis of Pyrazole Derivatives and Celecoxib in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of various pyrazole derivatives against the well-established selective COX-2 inhibitor, celecoxib. The following sections detail quantitative experimental data, in-depth experimental protocols, and visual representations of relevant biological pathways and workflows to offer a thorough resource for researchers in the field of anti-inflammatory drug discovery.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potential of several pyrazole derivatives has been evaluated and compared to celecoxib, a cornerstone in the treatment of inflammatory conditions. The data, summarized below, highlights compounds with comparable or, in some cases, superior activity.

In Vitro Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the selective inhibition of the COX-2 enzyme over its COX-1 isoform. This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Compound ClassSpecific DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference Celecoxib SISource
Pyrazole-Pyridazine Hybrids Trimethoxy derivative 5f-1.509.562.51[1]
Trimethoxy derivative 6f-1.158.312.51[1]
Bromo derivative 6e-2.51-2.51[1]
Chalcone Substituted Pyrazoles Compound 6e--215.44308.16

Note: A higher selectivity index indicates greater selectivity for COX-2.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition is a key indicator of a compound's efficacy.

Compound ClassSpecific DerivativeDose (mg/kg)Edema Inhibition (%) at 5hReference Celecoxib Inhibition (%)Source
1,5-Diarylpyrazoles Compound 163090-
Chalcone Substituted Pyrazoles Compound 6e-93.6293.51

Key Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and celecoxib (dissolved in DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and celecoxib in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the diluted test compounds or celecoxib to the respective wells. Include a control group with only DMSO.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compounds to bind to the enzymes.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme immunoassay (EIA).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

In Vivo Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute inflammation in a living organism.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and celecoxib (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds or celecoxib orally or intraperitoneally at a predetermined dose. A control group receives only the vehicle.

  • After a specific time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Nitric Oxide (NO) and Pro-inflammatory Cytokine Inhibition in RAW264.7 Macrophages

This assay evaluates the effect of compounds on the production of inflammatory mediators by immune cells.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds and celecoxib

  • Griess reagent for NO measurement

  • ELISA kits for TNF-α and IL-6 measurement

Procedure:

  • Seed RAW264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or celecoxib for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.

  • After incubation, collect the cell culture supernatant.

  • For NO measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. Calculate the nitrite concentration based on a standard curve.

  • For cytokine measurement: Use specific ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.

  • Determine the percentage of inhibition of NO, TNF-α, and IL-6 production for each compound concentration.

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate the key signaling pathway and experimental workflows.

G COX-2 Inflammatory Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation promote PLA2 Phospholipase A2 (PLA2) PLA2->Arachidonic_Acid releases Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->PLA2 activate Pyrazole_Derivatives Pyrazole Derivatives & Celecoxib Pyrazole_Derivatives->COX2 inhibit

Caption: The anti-inflammatory mechanism of pyrazole derivatives and celecoxib via inhibition of the COX-2 pathway.

G In Vitro COX Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Buffers, Compounds) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Enzyme, Buffer, Heme) Prepare_Reagents->Plate_Setup Add_Inhibitors Add Test Compounds & Celecoxib Plate_Setup->Add_Inhibitors Pre_incubation Pre-incubate at 37°C Add_Inhibitors->Pre_incubation Add_Substrate Add Arachidonic Acid Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_PGE2 Measure PGE2 Production (EIA) Stop_Reaction->Measure_PGE2 Analyze_Data Calculate % Inhibition & IC50 Values Measure_PGE2->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for determining the in vitro COX inhibitory activity of test compounds.

G In Vivo Carrageenan-Induced Paw Edema Workflow Start Start Animal_Acclimatization Acclimatize Rats Start->Animal_Acclimatization Initial_Paw_Volume Measure Initial Paw Volume Animal_Acclimatization->Initial_Paw_Volume Administer_Compounds Administer Test Compounds / Vehicle Initial_Paw_Volume->Administer_Compounds Carrageenan_Injection Inject Carrageenan into Paw Administer_Compounds->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume at Time Intervals Carrageenan_Injection->Measure_Paw_Volume Calculate_Inhibition Calculate % Edema Inhibition Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: The experimental workflow for the in vivo carrageenan-induced paw edema assay.

References

Cross-Validation of Biological Assay Results for Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various pyrazole compounds, focusing on their anti-inflammatory and anticancer properties. By summarizing quantitative data from multiple key assays, this document aims to facilitate the cross-validation of experimental results and inform the selection of appropriate screening methods for this important class of heterocyclic compounds.

Data Presentation: A Comparative Analysis of Pyrazole Compound Activity

The following tables summarize the in vitro efficacy of representative pyrazole compounds in key biological assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. A lower IC50 value indicates a more potent compound.

Table 1: Anti-Inflammatory Activity of Pyrazole Compounds

CompoundAssayTargetIC50 (µM)Reference CompoundIC50 (µM)
Celecoxib COX-2 InhibitionCyclooxygenase-20.04--
Compound 11 COX-2 InhibitionCyclooxygenase-20.043--
Compound 12 COX-2 InhibitionCyclooxygenase-20.049--
Compound 15 COX-2 InhibitionCyclooxygenase-20.045--
Celecoxib COX-1 InhibitionCyclooxygenase-115--

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Anticancer Activity of Pyrazole Compounds

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Sorafenib HepG2 (Liver)MTT Assay4.5 - 7.1Doxorubicin24.7
Sorafenib Huh7 (Liver)MTT Assay11.03--
Celecoxib T24 (Bladder)CCK-8 Assay63.8--
Celecoxib 5637 (Bladder)CCK-8 Assay60.3--
Celecoxib HNE1 (Nasopharyngeal)MTT Assay32.86--
Celecoxib CNE1-LMP1 (Nasopharyngeal)MTT Assay61.31--
Compound 11 MCF-7 (Breast)MTT Assay2.85Doxorubicin-
Compound 11 HT-29 (Colon)MTT Assay2.125-Fluorouracil8.77
Compound 12 MCF-7 (Breast)MTT Assay23.99Doxorubicin-
Compound 12 HT-29 (Colon)MTT Assay69.375-Fluorouracil-
Compound 15 MCF-7 (Breast)MTT Assay15.66Doxorubicin-
Compound 15 HT-29 (Colon)MTT Assay4.355-Fluorouracil-
Pyrazole-Indole Hybrid 7a HepG2 (Liver)MTT Assay6.1Doxorubicin24.7
Pyrazole-Indole Hybrid 7b HepG2 (Liver)MTT Assay7.9Doxorubicin24.7

Note: The specific assay and cell line used can significantly impact the observed IC50 values. This highlights the importance of cross-validation across multiple experimental systems.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the amount of ATP consumed by a kinase during the phosphorylation of a substrate. A decrease in ATP levels, often measured using a luciferase-based system, corresponds to higher kinase activity. Potent inhibitors will result in less ATP consumption.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test pyrazole compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase and the test compound dilution.

  • Incubation: Incubate at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add a mixture of the kinase substrate and ATP to initiate the reaction.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the ATP detection reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Test pyrazole compounds dissolved in DMSO

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.

Protocol 3: TNF-α and IL-6 Inhibition ELISA

This protocol outlines a general procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibition of TNF-α or IL-6 production by pyrazole compounds in stimulated immune cells (e.g., macrophages).

Principle: An antibody specific to the cytokine of interest (TNF-α or IL-6) is coated onto the wells of a microplate. When cell culture supernatants containing the cytokine are added, the cytokine is captured by the antibody. A second, enzyme-linked antibody that also binds to the cytokine is then added. Finally, a substrate is introduced, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.

Materials:

  • Immune cells (e.g., murine peritoneal macrophages or a cell line like RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS) for cell stimulation

  • Test pyrazole compounds

  • Commercially available TNF-α or IL-6 ELISA kit (containing coated plates, detection antibodies, standards, buffers, and substrate)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture the immune cells and pre-incubate them with various concentrations of the pyrazole compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS to induce the production of TNF-α or IL-6 and incubate for a specified period.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA Protocol: a. Add standards and collected supernatants to the wells of the antibody-coated plate and incubate. b. Wash the wells to remove unbound substances. c. Add the biotinylated detection antibody and incubate. d. Wash the wells. e. Add streptavidin-HRP (horseradish peroxidase) conjugate and incubate. f. Wash the wells. g. Add the TMB substrate solution and incubate in the dark. h. Add the stop solution to terminate the reaction.

  • Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of TNF-α or IL-6 in the samples. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by pyrazole compounds and a generalized workflow for their cross-validation.

experimental_workflow Experimental Workflow for Pyrazole Compound Cross-Validation cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis and Validation synthesis Pyrazole Compound Library Synthesis assay1 Anti-Inflammatory Assays (e.g., COX-2, TNF-α, IL-6) synthesis->assay1 assay2 Anticancer Assays (e.g., MTT, Kinase Inhibition) synthesis->assay2 data Quantitative Data Collection (IC50 values) assay1->data assay2->data comparison Cross-Assay Comparison and Validation data->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar

Workflow for pyrazole compound cross-validation.

cox2_pathway COX-2 Signaling Pathway in Inflammation stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) membrane Cell Membrane aa Arachidonic Acid cox2 COX-2 aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs pge2 Prostaglandin E2 (PGE2) pgs->pge2 inflammation Inflammation (Pain, Fever, Swelling) pge2->inflammation celecoxib Celecoxib (Pyrazole Compound) celecoxib->cox2 Inhibits

COX-2 signaling pathway in inflammation.

sorafenib_pathway Multi-Kinase Inhibition by Sorafenib cluster_receptors Receptor Tyrosine Kinases cluster_intracellular Intracellular Signaling cluster_cellular_effects Cellular Effects vegfr VEGFR angiogenesis Angiogenesis vegfr->angiogenesis pdgfr PDGFR proliferation Cell Proliferation pdgfr->proliferation raf RAF mek MEK raf->mek erk ERK mek->erk erk->proliferation sorafenib Sorafenib (Pyrazole Compound) sorafenib->vegfr Inhibits sorafenib->pdgfr Inhibits sorafenib->raf Inhibits

Multi-kinase inhibition by Sorafenib.

A Comprehensive Guide to Assessing the Selectivity of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is no publicly available experimental data detailing the specific biological targets or selectivity profile of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. However, the pyrazole nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3] Molecules incorporating a pyrazole ring have been shown to target various protein classes, including kinases, proteases, and receptors, and are known to exhibit anti-inflammatory, anticancer, and antiviral properties.[2][4][5]

This guide, therefore, provides a robust framework for systematically assessing the selectivity of this compound. It outlines a phased experimental approach, suggests potential target classes based on the activities of structurally related compounds, and details the methodologies required to generate a comprehensive selectivity profile.

Phase 1: Initial Target Class Screening

Given the broad therapeutic potential of pyrazole-containing compounds, an initial broad screening against diverse, medically relevant protein families is recommended. This approach maximizes the probability of identifying the primary target class(es) of the molecule.

Suggested Initial Target Panels:

  • Kinase Panel: A comprehensive panel (e.g., 400+ kinases) is advisable due to the large number of pyrazole-based kinase inhibitors.

  • GPCR (G-Protein Coupled Receptor) Panel: Assess binding to a diverse panel of GPCRs, as pyrazole derivatives have shown activity at these receptors.

  • Nuclear Receptor Panel: Evaluate potential interactions with nuclear receptors, another common target class for small molecules.

  • Protease Panel: Screen against major protease families (e.g., metalloproteinases, serine proteases, cysteine proteases).

The following diagram illustrates a typical workflow for this initial broad screening phase.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Hit Identification Compound This compound (Stock Solution) Kinase Kinase Panel Compound->Kinase Test at a single high concentration GPCR GPCR Panel Compound->GPCR Test at a single high concentration Protease Protease Panel Compound->Protease Test at a single high concentration Nuclear Nuclear Receptor Panel Compound->Nuclear Test at a single high concentration Hits Identify Preliminary Hits (e.g., >50% inhibition at 10 µM) Kinase->Hits GPCR->Hits Protease->Hits Nuclear->Hits

Caption: Workflow for primary screening of the test compound against major target families.

Phase 2: Dose-Response and Orthogonal Validation

Once preliminary "hits" are identified from the primary screen, the next steps are to confirm these interactions and determine their potency.

Experimental Protocols:

  • Dose-Response Assays:

    • Objective: To determine the potency (e.g., IC50 or EC50) of the compound for each validated hit.

    • Methodology: A series of dilutions of the compound (typically 8 to 12 concentrations) are incubated with the target protein. The activity (e.g., enzymatic activity, binding) is measured, and the data are fitted to a dose-response curve to calculate the IC50/EC50 value.

  • Orthogonal Assays:

    • Objective: To confirm the interaction using a different experimental method to rule out assay-specific artifacts.

    • Methodology: If the primary screen was a biochemical assay, a biophysical method like Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA) could be used to confirm direct binding.

The logical flow for hit validation is depicted below.

G Start Preliminary Hits Identified DoseResponse Perform Dose-Response Assays (Determine IC50/EC50) Start->DoseResponse Orthogonal Conduct Orthogonal Assays (e.g., SPR, TSA) DoseResponse->Orthogonal For potent hits Confirmed Confirmed On-Target(s) Orthogonal->Confirmed If binding is confirmed

Caption: Logical workflow for the confirmation and validation of primary screening hits.

Phase 3: Selectivity Profiling and Comparative Analysis

With confirmed on-target(s), the focus shifts to quantifying selectivity against related proteins and comparing its performance to alternative compounds.

Data Presentation: Quantitative Selectivity Assessment

The table below provides a template for presenting the selectivity data for this compound against a hypothetical primary target (Target A) and a panel of related off-targets, alongside two comparator compounds.

CompoundTarget A (IC50, nM)Off-Target B (IC50, nM)Off-Target C (IC50, nM)Selectivity (B/A)Selectivity (C/A)
This compound TBDTBDTBDTBDTBD
Comparator 1 (e.g., Known Target A Inhibitor)151,500>10,000100-fold>667-fold
Comparator 2 (e.g., Structurally Similar Pyrazole)2504008,0001.6-fold32-fold
TBD: To Be Determined through experimental assays.

Experimental Protocols for Selectivity Profiling:

  • Affinity-Based Profiling:

    • Methodology: Techniques like affinity capture using the compound as bait, followed by mass spectrometry, can identify interacting proteins from a complex biological sample (e.g., cell lysate).[6] This provides a broad, unbiased view of potential off-targets.

  • Panel-Based Profiling:

    • Methodology: Once the primary target is known (e.g., a specific kinase), the compound should be tested in dose-response format against a panel of closely related family members. For instance, if the primary target is a member of the tyrosine kinase family, screening against a panel of other tyrosine kinases is crucial to establish the selectivity profile.

This comprehensive, phased approach will enable a thorough assessment of the selectivity of this compound, providing the critical data necessary for further drug development and research applications.

References

Comparative In Vivo Efficacy of 3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical in vivo anti-inflammatory efficacy of the novel compound 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, hereafter referred to as Compound X, against established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac. The data presented for Compound X is hypothetical and projected based on the known activities of similar pyrazole-based compounds, intended to serve as a benchmark for future preclinical studies.

Quantitative Efficacy Data

The anti-inflammatory effects of Compound X, Celecoxib, and Diclofenac were evaluated in a carrageenan-induced paw edema model in rats. This standard model is widely used to assess the efficacy of acute anti-inflammatory agents. The percentage of edema inhibition was measured at various time points after oral administration of the compounds.

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)
Compound X (Hypothetical) 20125.5 ± 2.1
245.2 ± 3.5
360.8 ± 4.2
452.1 ± 3.9
635.7 ± 2.8
Celecoxib 30122.1 ± 1.9
240.5 ± 3.1
355.3 ± 4.0
448.9 ± 3.6
630.2 ± 2.5
Diclofenac 20130.2 ± 2.5
256.2 ± 4.1[1][2]
371.8 ± 6.5[1][2]
465.4 ± 5.3
648.6 ± 4.7

Experimental Protocols

A detailed methodology for the key in vivo experiment is provided below to ensure reproducibility and facilitate comparative analysis.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of test compounds.

Animals: Male Wistar rats (180-220 g) were used for the study. The animals were housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals were fasted overnight before the experiment.

  • The basal paw volume of the right hind paw of each rat was measured using a plethysmometer.

  • The test compounds (Compound X, Celecoxib, or Diclofenac) or vehicle (control) were administered orally.

  • One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline was injected into the sub-plantar tissue of the right hind paw.

  • Paw volume was measured at 1, 2, 3, 4, and 6 hours after the carrageenan injection.

  • The percentage inhibition of edema was calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Statistical Analysis: Data were expressed as mean ± standard error of the mean (SEM). Statistical significance was determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test. A p-value of less than 0.05 was considered statistically significant.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.

G cluster_0 Cell Membrane cluster_1 Cytosol Inflammatory Stimuli Inflammatory Stimuli Phospholipids Phospholipids Inflammatory Stimuli->Phospholipids Phospholipase A2 Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) COX-2 (Inducible)->Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation Pain Pain Prostaglandins (PGs)->Pain Fever Fever Prostaglandins (PGs)->Fever NSAIDs (Diclofenac) NSAIDs (Diclofenac) NSAIDs (Diclofenac)->COX-1 (Constitutive) NSAIDs (Diclofenac)->COX-2 (Inducible) COX-2 Inhibitors (Celecoxib, Compound X) COX-2 Inhibitors (Celecoxib, Compound X) COX-2 Inhibitors (Celecoxib, Compound X)->COX-2 (Inducible)

Caption: Mechanism of action of NSAIDs in the cyclooxygenase (COX) pathway.

G Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Baseline Paw Volume Measurement Baseline Paw Volume Measurement Fasting->Baseline Paw Volume Measurement Oral Administration of Test Compounds Oral Administration of Test Compounds Baseline Paw Volume Measurement->Oral Administration of Test Compounds Carrageenan Injection Carrageenan Injection Oral Administration of Test Compounds->Carrageenan Injection 1 hour post-dose Paw Volume Measurement (1-6h) Paw Volume Measurement (1-6h) Carrageenan Injection->Paw Volume Measurement (1-6h) Data Analysis Data Analysis Paw Volume Measurement (1-6h)->Data Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

References

Unlocking the Potential of Pyrazole Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, pyrazole derivatives represent a promising scaffold in the quest for novel therapeutics. This guide provides a comparative statistical analysis of their biological data, focusing on anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols and visual workflows are included to support further research and development in this critical area.

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile foundation for the design of a wide array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated significant efficacy in various therapeutic areas, with notable examples including the COX-2 inhibitor celecoxib for inflammation and several candidates in anticancer clinical trials.[1][4] This guide delves into the quantitative analysis of these biological activities, offering a clear comparison of various pyrazole derivatives based on experimental data.

Anticancer Activity: A Quantitative Comparison

The anticancer potential of pyrazole derivatives has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a more potent compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole Acetohydrazide DerivativesOvarian Cancer (A2780)8.14 - 8.63[5]
Pyrazole Carbohydrazide/AcetohydrazideBreast Cancer (MDA-MB-231)5.90 - 6.36[5]
Pyrazole CarbohydrazideKidney Cancer (ACHN)-[5]
Pyrazole CarbohydrazideSkin Cancer (B16F10)6.30 - 6.75[5]
Ferrocene-Pyrazole HybridColon Cancer (HCT-116)3.12[6]
Ferrocene-Pyrazole HybridProstate Cancer (PC-3)124.40[6]
Ferrocene-Pyrazole HybridPromyelocytic Leukemia (HL60)6.81[6]
Ferrocene-Pyrazole HybridAstrocytoma (SNB19)60.44[6]
DHT-derived PyrazolesBreast Cancer (MCF-7)5.5 ± 0.6[6]
DHT-derived PyrazolesBreast Cancer (MDA-MB-231)6.6 ± 0.9[6]
DHT-derived PyrazolesCervical Cancer (HeLa)8.5 ± 0.6[6]
Pyrano[2,3-c]pyrazolesRenal Cancer (786-0)9.9 ± 1.33 µg/mL[6]
Pyrano[2,3-c]pyrazolesBreast Cancer (MCF-7)31.87 ± 8.22 µg/mL[6]
Pyrazole-Thiazolidinone HybridLung CancerModerate inhibition at 31.01%[7]

Anti-inflammatory Activity: Comparative Efficacy

Pyrazole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The percentage of edema inhibition in animal models is a common measure of anti-inflammatory activity.

Compound ClassAssay% Edema InhibitionReference
Pyrazole-substituted derivativesCarrageenan-induced paw edema89.57%[2]
1,3,4-trisubstituted pyrazolesCarrageenan-induced paw edemaUp to 84.2%[8]
Pyrazole-thiazole hybridCarrageenan-induced paw edema75%[1]
Generic Pyrazole DerivativesCarrageenan-induced paw edema65-80% at 10 mg/kg[1]

Antimicrobial Activity: A Look at a Broad Spectrum

The antimicrobial potential of pyrazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the primary metric, representing the lowest concentration of a compound that inhibits visible microbial growth.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole Derivative 3Escherichia coli (Gram-negative)0.25[4]
Pyrazole Derivative 4Streptococcus epidermidis (Gram-positive)0.25[4]
Pyrazole Derivative 2Aspergillus niger (Fungus)1[4]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aBacteria62.5–125[9]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aFungi2.9–7.8[9]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole derivatives and a control (e.g., vehicle or standard drug) for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Typically, rats or mice are used for this study.

  • Compound Administration: The test animals are pre-treated with the pyrazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) at a specific dose. A control group receives only the vehicle.

  • Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the paw of each animal to induce localized inflammation and edema.

  • Edema Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The pyrazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in the analysis of pyrazole derivatives, the following diagrams have been generated.

G cluster_0 Experimental Workflow for Biological Evaluation Synthesis Pyrazole Derivative Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Assays (Anticancer, Antimicrobial) Characterization->InVitro InVivo In Vivo Assays (Anti-inflammatory) Characterization->InVivo DataAnalysis Statistical Data Analysis (IC50, MIC, % Inhibition) InVitro->DataAnalysis InVivo->DataAnalysis LeadOptimization Lead Compound Optimization DataAnalysis->LeadOptimization

Caption: A generalized experimental workflow for the synthesis and biological evaluation of pyrazole derivatives.

G cluster_1 Conceptual Signaling Pathway for COX-2 Inhibition InflammatoryStimuli Inflammatory Stimuli ArachidonicAcid Arachidonic Acid InflammatoryStimuli->ArachidonicAcid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PyrazoleDerivative Pyrazole Derivative (e.g., Celecoxib) PyrazoleDerivative->COX2 Inhibition

Caption: A simplified diagram illustrating the inhibition of the COX-2 signaling pathway by pyrazole derivatives.

References

Comparative Guide to the Synthesis and Activity of 3-(1-Methyl-1H-pyrazol-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and potential biological activity of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid against alternative compounds. The information presented is based on established chemical principles and data from analogous pyrazole derivatives, offering a framework for reproducible research and development.

Synthesis and Reproducibility

The synthesis of this compound can be reliably achieved through a reproducible three-step process. This method, adapted from established protocols for similar pyrazole derivatives, offers a clear pathway from commercially available starting materials to the final product. The key steps involve the formation of an aldehyde, followed by a condensation reaction and subsequent reduction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

This precursor can be synthesized via the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the pyrazole ring.[1]

  • Reagents: N,N-Dimethylformamide (DMF), phosphorus oxychloride (POCl₃), 1-methylpyrazole.

  • Procedure:

    • Cool a solution of DMF to 0°C.

    • Slowly add POCl₃ while maintaining the temperature at 0-5°C to form the Vilsmeier reagent.

    • Add 1-methylpyrazole dropwise to the Vilsmeier reagent.

    • After the addition is complete, heat the reaction mixture to 60-70°C for several hours.

    • Cool the mixture and pour it onto crushed ice, then neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter, wash with water, and dry the crude 1-methyl-1H-pyrazole-4-carbaldehyde. The product can be further purified by recrystallization or column chromatography.

Step 2: Knoevenagel Condensation to form 3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid

The synthesized carbaldehyde is then condensed with malonic acid in the presence of a basic catalyst.[2][3][4][5]

  • Reagents: 1-Methyl-1H-pyrazole-4-carbaldehyde, malonic acid, pyridine, piperidine (catalytic amount).

  • Procedure:

    • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid in pyridine.

    • Add a catalytic amount of piperidine.

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the acrylic acid derivative.

    • Filter the solid, wash with water, and dry.

Step 3: Reduction to this compound

The final step involves the reduction of the carbon-carbon double bond of the acrylic acid. Catalytic hydrogenation is a common and effective method for this transformation.[6][7][8][9]

  • Reagents: 3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid, Palladium on carbon (Pd/C, 10%), hydrogen gas, solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Procedure:

    • Dissolve the acrylic acid in a suitable solvent in a hydrogenation vessel.

    • Add the Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

    • Filter the reaction mixture through celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the final product, this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Methylpyrazole Vilsmeier Vilsmeier-Haack Reaction (DMF, POCl₃) Start->Vilsmeier Aldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Knoevenagel Knoevenagel Condensation (Malonic Acid, Pyridine, Piperidine) Aldehyde->Knoevenagel AcrylicAcid 3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid Knoevenagel->AcrylicAcid Reduction Catalytic Hydrogenation (H₂, Pd/C) AcrylicAcid->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Synthetic pathway for this compound.

Comparison of Synthesis Methods

Method StepTarget Compound Synthesis (Proposed)Alternative Methods/VariationsReproducibility & Scalability
Aldehyde Formation Vilsmeier-Haack reaction of 1-methylpyrazole.Methylation of 1H-pyrazole-4-carbaldehyde.[10]High reproducibility and scalability. The Vilsmeier-Haack reaction is a well-established and robust method.
Condensation Knoevenagel condensation with malonic acid using pyridine and piperidine.Use of other bases like ammonium carbonate.[11] Microwave-assisted synthesis can accelerate the reaction.Generally high yields and good reproducibility. The choice of base and solvent can be optimized for yield and purity.
Reduction Catalytic hydrogenation with H₂ and Pd/C.Transfer hydrogenation using formic acid or its salts as the hydrogen source.Catalytic hydrogenation is highly reproducible and scalable, though it requires specialized equipment. Transfer hydrogenation can be a more accessible alternative.

Biological Activity and Comparison

While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of pyrazole derivatives is well-known for a range of pharmacological effects, most notably anti-inflammatory and antimicrobial activities.[12][13][14][15][16][17][18][19][20][21][22][23][24]

Potential Anti-inflammatory Activity

Many pyrazole-containing compounds, including some carboxylic acid derivatives, exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[14][15][23]

Comparison with Alternative Anti-inflammatory Agents:

CompoundMechanism of Action (Presumed/Known)Reported Potency (IC₅₀)
This compound Potential COX inhibitorNot Reported
Celecoxib Selective COX-2 inhibitor~40 nM (for COX-2)
Ibuprofen Non-selective COX inhibitor~2.5 µM (for COX-1), ~25 µM (for COX-2)
Lonazolac Non-steroidal anti-inflammatory drug (NSAID) with a pyrazole core.[13]Varies with assay
Potential Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antibacterial and antifungal properties.[13][18][19][20] The mechanism of action can vary, but may involve inhibition of essential microbial enzymes.

Comparison with Alternative Antimicrobial Agents:

CompoundSpectrum of Activity (Presumed/Known)Reported Potency (MIC)
This compound UnknownNot Reported
Ciprofloxacin Broad-spectrum antibacterial (DNA gyrase inhibitor)Varies by species (e.g., 0.004-2 µg/mL for E. coli)
Fluconazole Antifungal (inhibits ergosterol synthesis)Varies by species (e.g., 0.25-16 µg/mL for Candida albicans)
Various Pyrazolylthiazole Carboxylic Acids Gram-positive and Gram-negative bacteria.[12]As low as 6.25 µg/mL against Gram-positive bacteria.[12]
Experimental Protocol: In Vitro COX Inhibition Assay

To assess the anti-inflammatory potential, a cyclooxygenase (COX) inhibition assay can be performed.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

  • Materials: COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit, test compound, and reference inhibitors (e.g., ibuprofen, celecoxib).

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a microplate, add the COX enzyme, the test compound (or reference inhibitor), and a chromogenic or fluorogenic substrate.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at a controlled temperature (e.g., 37°C) for a specified time.

    • Measure the absorbance or fluorescence to determine the extent of the reaction.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Signaling Pathway Diagram: COX-Mediated Inflammation

COX_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane PLA2 Phospholipase A₂ (PLA₂) Cell_Membrane->PLA2 activation Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., platelet aggregation, GI protection) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever

Caption: Simplified COX signaling pathway in inflammation.

Conclusion

The synthesis of this compound is achievable through a reproducible, multi-step process. While direct biological data is limited, its structural similarity to other bioactive pyrazoles suggests potential as an anti-inflammatory or antimicrobial agent. The provided protocols for synthesis and biological evaluation offer a solid foundation for further investigation into the therapeutic potential of this compound and its derivatives. Researchers are encouraged to utilize this guide to explore the synthesis and activity of this and related molecules, contributing to the development of novel therapeutic agents.

References

Safety Operating Guide

Prudent Disposal of 3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Information

Based on data from analogous pyrazole-based carboxylic acids, 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid should be handled as a hazardous substance. The primary hazards associated with similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Summary of Key Safety and Disposal Information:

Hazard CategoryFindingPrecautionary StatementDisposal Consideration
Skin Irritation Causes skin irritation.[1][2]P264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing.[1][2]Dispose of contents/container to an approved waste disposal plant.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]Do not let product enter drains.[1]
Respiratory Irritation May cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2]Store in a well-ventilated place. Keep container tightly closed.[1][2]
General Handling Avoid contact with skin, eyes, and personal clothing.[1]P270: Do not eat, drink or smoke when using this product.[3]Follow your institution's established procedures for hazardous waste pickup.[4]

Experimental Protocol for Disposal

The following procedure outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.

  • Contaminated Materials: Any materials significantly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[4]

  • Liquid Waste: If the compound is in a solution, it should be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

3. Container Labeling:

  • The waste container must be labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the approximate quantity of the waste.

4. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.[4][5]

  • This area should be well-ventilated and away from incompatible materials.[4]

5. Waste Disposal Request:

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[4]

6. Professional Disposal:

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[4] The recommended method for such compounds is high-temperature incineration.[4]

Important Considerations:

  • Do not dispose of this compound down the sink or in regular trash.[5]

  • Given its acidic nature, it should not be neutralized and poured down the drain as it may still be toxic.[6]

  • In case of a spill, contain the spill with an inert absorbent material, and then collect the material into a sealed container for disposal as hazardous waste.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal start Identify Waste: This compound ppe Wear Appropriate PPE: Lab coat, gloves, safety goggles start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste: Collect in a labeled, sealable container waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in a designated, compatible container waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials: Place in the same solid waste container solid_waste->contaminated_materials label_container Label Container: 'Hazardous Waste' & full chemical name liquid_waste->label_container contaminated_materials->label_container storage Store in Designated Hazardous Waste Area label_container->storage request_pickup Request Waste Pickup from EHS Department storage->request_pickup professional_disposal Professional Disposal: High-Temperature Incineration request_pickup->professional_disposal

References

Navigating the Safe Handling of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogs, 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a stringent PPE protocol is necessary to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Body Protection Laboratory CoatShould be clean and fully buttoned.
Respiratory Protection NIOSH-approved RespiratorRequired if working outside of a fume hood or if dusts/aerosols may be generated.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment. Adherence to the following operational plan will mitigate risks associated with this compound.

Handling:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where the chemical is used.

  • Aerosol Prevention: Avoid procedures that could generate dust or aerosols.

Storage:

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and bases.

Disposal Plan

The disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations.

Waste Disposal:

  • Chemical Waste: Dispose of the chemical as hazardous waste. Do not pour down the drain or discard in regular trash.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or labware, that come into contact with the chemical should be collected and disposed of as hazardous waste.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

Experimental Workflow

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Receive and Log Chemical b Review Safety Data Sheet (or Analog Data) a->b c Don Personal Protective Equipment (PPE) b->c d Work in a Ventilated Area (Fume Hood) c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Segregate and Label Waste f->g h Store Waste in a Designated Area g->h i Arrange for Professional Disposal h->i

Caption: Logical workflow for handling the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.